Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-12-7(10-5)3-2-6(9)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCGSZAYZOLZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653328 | |
| Record name | Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572910-59-9 | |
| Record name | Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572910-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS number 572910-59-9
An In-Depth Technical Guide to Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Topic: this compound CAS Number: 572910-59-9 Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2][3] This is due to its rigid, planar structure and its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with a multitude of biological targets. The therapeutic potential of this scaffold is underscored by the success of Ponatinib, an FDA-approved multi-kinase inhibitor for the treatment of chronic myeloid leukemia, which features the imidazo[1,2-b]pyridazine core.[2][3]
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antiviral, antibacterial, and antiparasitic properties.[2][3] Recent research has further expanded their applicability into areas such as neurodegenerative diseases and epilepsy.[3][4]
This guide focuses on This compound (CAS: 572910-59-9), a key intermediate that serves as a versatile and strategic building block for the synthesis of diverse libraries of novel, biologically active compounds. The presence of a chloro group at the 6-position and a methyl ester at the 2-position provides two distinct and chemically orthogonal handles for molecular elaboration, making this compound an invaluable tool for drug discovery programs. We will provide a detailed exploration of its synthesis, chemical reactivity, and its pivotal role in the development of next-generation therapeutics.
Physicochemical and Structural Data
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 572910-59-9 | |
| Molecular Formula | C₈H₆ClN₃O₂ | |
| Molecular Weight | 211.61 g/mol | |
| IUPAC Name | This compound | |
| Appearance | (Expected) Off-white to light brown solid |
Comprehensive Synthesis Workflow
The synthesis of this compound is most efficiently approached via a two-step sequence starting from the commercially available 3,6-dichloropyridazine. The overall workflow involves the selective amination of the precursor followed by a cyclocondensation reaction to construct the fused imidazole ring.
Caption: Overall synthetic workflow for the target compound.
Part A: Synthesis of Key Precursor: 6-Chloropyridazin-3-amine
The foundational step is the regioselective nucleophilic aromatic substitution of one chlorine atom from 3,6-dichloropyridazine. The electron-deficient nature of the pyridazine ring facilitates this reaction. Using ammonia as the nucleophile under high temperature and pressure selectively yields the desired 3-amino-6-chloropyridazine.
Experimental Protocol:
-
Reaction Setup: To a high-pressure autoclave reactor, add 3,6-dichloropyridazine (1.0 eq).
-
Reagent Addition: Add a 2.0 M solution of ammonia in methanol (10.0 eq).[5] Ensure the vessel is appropriately sealed.
-
Reaction Conditions: Heat the reaction mixture to 130°C with continuous stirring. Maintain this temperature for 96 hours.[5] The internal pressure will increase significantly; ensure the reactor is rated for these conditions.
-
Work-up: After cooling the reactor to ambient temperature, carefully vent any residual pressure. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford 6-chloropyridazin-3-amine as a solid.[5]
Causality and Expertise: The use of a large excess of ammonia in methanol drives the reaction towards the mono-substituted product and minimizes the formation of the di-amino byproduct. The high temperature is necessary to overcome the activation energy for the aromatic substitution on the deactivated pyridazine ring. The autoclave is critical for containing the volatile ammonia and solvent at the required temperature.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
An In-Depth Technical Guide to Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: Physicochemical Properties, Characterization, and Synthetic Significance
Executive Summary: This guide provides a comprehensive technical overview of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. Central to its identity is its molecular weight of approximately 211.61 g/mol . This document delves into the core physicochemical properties of the molecule, outlines detailed protocols for its characterization, and explores its role as a versatile synthetic intermediate. The guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable experimental insights, grounded in the broader context of the pharmacologically important imidazo[1,2-b]pyridazine scaffold.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] Among these, the imidazo[1,2-b]pyridazine system, a fused bicyclic heterocycle, stands out as a "privileged scaffold."[2][3] This designation stems from its recurring presence in molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[2][3][4]
The structural rigidity of the imidazo[1,2-b]pyridazine core and its capacity for diverse substitutions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. A landmark example of its therapeutic potential is Ponatinib , an FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), which features this core structure.[1][5] this compound serves as a key building block for accessing novel analogues within this chemical class, offering reactive sites for further molecular elaboration.[6]
Core Physicochemical Properties
The foundational step in the analysis of any chemical entity is the precise determination of its physical and chemical properties. These data are critical for reaction planning, analytical method development, and regulatory documentation.
| Property | Value | Source(s) |
| Molecular Weight | 211.61 g/mol | [7] |
| Monoisotopic Mass | 211.01485 Da | [8] |
| Molecular Formula | C₈H₆ClN₃O₂ | [6][7][9] |
| CAS Number | 572910-59-9 | [6][7][9] |
| IUPAC Name | This compound | [9] |
| Chemical Structure | A fused ring system consisting of an imidazole ring and a pyridazine ring, with a chlorine atom at position 6 and a methyl carboxylate group at position 2. |
Synthesis and Reactivity
This compound is a versatile intermediate in organic synthesis.[6] The synthesis of the core imidazo[1,2-b]pyridazine ring system typically involves the condensation and cyclization of an aminopyridazine with an α-haloketone or a related bifunctional reagent. For instance, a common pathway involves reacting 3-amino-6-chloropyridazine with a suitable three-carbon electrophile.[10][11]
The reactivity of this molecule is governed by its functional groups:
-
The Chloro Group (C6): This site is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or other functional groups to explore structure-activity relationships (SAR).[12]
-
The Methyl Ester (C2): This group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another handle for modification.
-
The Imidazole Ring: The ring itself can participate in various transformations, including C-H activation or metal-catalyzed cross-coupling reactions, although these are often more complex.[13]
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 572910-59-9 | MFCD11044753 | this compound [aaronchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. PubChemLite - Methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (C8H6ClN3O2) [pubchemlite.lcsb.uni.lu]
- 9. pschemicals.com [pschemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: A Privileged Scaffold for Modern Drug Discovery
Executive Summary
The imidazo[1,2-b]pyridazine core is a quintessential example of a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds, including the FDA-approved kinase inhibitor Ponatinib.[1][2] This guide focuses on a key derivative, Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 572910-59-9), a versatile chemical intermediate poised for strategic elaboration in drug discovery programs. We will dissect its fundamental chemical properties, provide robust synthetic and functionalization protocols, and explore its application in the development of next-generation therapeutics, particularly in oncology and neurodegenerative disease. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-potential scaffold.
The Imidazo[1,2-b]pyridazine Core: A Foundation of Therapeutic Success
The imidazo[1,2-b]pyridazine system is a fused heterocyclic scaffold that has garnered significant attention due to its structural resemblance to purines, allowing it to interact with a multitude of biological targets.[1] Its rigid, planar structure and defined hydrogen bonding vectors make it an ideal anchor for binding within enzyme active sites. This has led to its successful application across a wide spectrum of therapeutic areas.
Derivatives of this scaffold have demonstrated remarkable biological activities, including:
-
Kinase Inhibition: Potent activity against PI3K/mTOR, Bruton's tyrosine kinase (BTK), and Anaplastic lymphoma kinase (ALK) makes this scaffold a cornerstone in modern oncology research.[3][4][5]
-
Anticancer Properties: Broad cytotoxic activity against various cancer cell lines is a hallmark of this compound class.[2][6]
-
Antimicrobial and Antiparasitic Activity: The scaffold has been investigated for activity against bacteria, viruses, and parasites like Toxoplasma gondii.[2]
-
Central Nervous System (CNS) Applications: Certain derivatives have been developed as ligands for β-amyloid plaques, relevant to Alzheimer's disease research.[2][7]
-
Anti-inflammatory Effects: The scaffold has also been explored for its potential in treating inflammatory conditions.[2]
The inherent versatility and proven clinical success of the imidazo[1,2-b]pyridazine framework establish it as a "privileged structure" for the design of novel therapeutic agents.[1][2]
Physicochemical Properties of this compound
This specific derivative serves as an ideal starting point for library synthesis, featuring two distinct and orthogonally reactive sites: the C-6 chloro group and the C-2 methyl ester.
| Property | Value | Reference |
| CAS Number | 572910-59-9 | [8][9] |
| Molecular Formula | C₈H₆ClN₃O₂ | [8][9] |
| Molecular Weight | 211.61 g/mol | [8] |
| IUPAC Name | This compound | [9] |
| Synonyms | 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid methyl ester | [9] |
| Physical Appearance | Typically an off-white to yellow solid. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | |
| Melting/Boiling Point | Specific experimental data is not widely available in public literature. |
Expected Spectral Characteristics:
-
¹H NMR: Protons on the heterocyclic core are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The methyl ester protons will be a sharp singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: Carbonyl carbon of the ester will be significantly downfield (>160 ppm). Aromatic carbons will appear in the δ 110-150 ppm range. The methyl carbon will be around δ 50-55 ppm.
-
Mass Spectrometry (ESI-MS): Will show a characteristic [M+H]⁺ peak at m/z 212.02, with a corresponding isotope peak [M+2+H]⁺ at m/z 214.02 (approx. 33% intensity) due to the presence of ³⁷Cl.
Synthesis and Manufacturing Considerations
The construction of the imidazo[1,2-b]pyridazine ring system is reliably achieved via a cyclocondensation reaction. The most common and efficient strategy involves the reaction of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[7][10][11]
Proposed Synthetic Protocol
This protocol describes a robust, two-step synthesis starting from commercially available 3-amino-6-chloropyridazine.
Step 1: Synthesis of this compound
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq) and a suitable solvent such as ethanol or 1,2-dimethoxyethane (DME).[11]
-
Reagent Addition: Add methyl 3-bromo-2-oxopropanoate (methyl bromopyruvate) (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The initial step is an SN2 reaction where the exocyclic amino group of the pyridazine attacks the α-carbon of the bromopyruvate. The subsequent cyclization is driven by the nucleophilic attack of the ring nitrogen onto the ketone, followed by dehydration. Heating provides the necessary activation energy for the dehydration step to form the aromatic imidazo ring.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude solid can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the final product.
Chemical Reactivity and Strategic Functionalization
The title compound is a powerful synthetic intermediate precisely because its two primary functional groups offer orthogonal reactivity, allowing for selective and sequential modifications.
A. Reactions at the C-6 Position: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is the premier method for introducing aryl or heteroaryl substituents at the C-6 position, enabling vast exploration of chemical space.
Protocol: Suzuki Coupling with Phenylboronic Acid
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water) and a base such as sodium carbonate (Na₂CO₃) (3.0 eq).
-
Causality: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step in the catalytic cycle. The choice of catalyst and ligands stabilizes the palladium species and facilitates the oxidative addition and reductive elimination steps.
-
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100°C for 8-16 hours.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the 6-phenyl derivative.
B. Reactions at the C-6 Position: Nucleophilic Aromatic Substitution (SNAr)
For introducing nitrogen or oxygen nucleophiles, SNAr provides a cost-effective alternative to metal-catalyzed reactions.[12]
Protocol: Amination with Morpholine
-
Setup: In a sealed tube, combine this compound (1.0 eq) with excess morpholine (3.0-5.0 eq) in a polar aprotic solvent like DMSO or NMP.
-
Reaction: Heat the mixture to 100-140°C for 12-24 hours.
-
Causality: The electron-withdrawing nature of the pyridazine ring system activates the C-6 position towards nucleophilic attack. High temperatures are required to overcome the activation energy for the formation of the Meisenheimer complex intermediate.
-
-
Work-up: Cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry, and concentrate. Purify by chromatography.
C. Reactions at the C-2 Position: Ester Hydrolysis and Amidation
Modification of the C-2 ester is fundamental for introducing new pharmacophores and improving properties like solubility.
Protocol 1: Ester Hydrolysis to Carboxylic Acid
-
Reaction: Dissolve the starting ester (1.0 eq) in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Stirring: Stir at room temperature for 2-6 hours until TLC indicates complete consumption of the starting material.
-
Work-up: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1N HCl to pH ~3-4. The carboxylic acid product will precipitate.[13]
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Amidation with a Primary Amine
-
Hydrolysis: First, convert the ester to the carboxylic acid as described above.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in DMF. Add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and stir at room temperature for 4-12 hours.
-
Work-up and Purification: Perform a standard aqueous work-up followed by purification via chromatography to yield the desired amide.
Applications in Drug Discovery Programs
The strategic value of this compound lies in its ability to serve as a launchpad for synthesizing focused libraries targeting specific protein families.
Case Study: Kinase Inhibitor Design
The imidazo[1,2-b]pyridazine scaffold frequently acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region.
-
C-6 Position: Substituents introduced at this position typically project towards the solvent-exposed region of the ATP binding site. This vector is ideal for introducing groups that enhance solubility or target unique sub-pockets to achieve selectivity.
-
C-2 Position: Amides or other groups installed at C-2 often extend deeper into the hydrophobic pocket of the active site, allowing for potency-enhancing interactions. The development of potent PI3K/mTOR and ALK inhibitors has successfully leveraged this strategy.[3][4]
Case Study: CNS Agent Development
In the design of ligands for β-amyloid plaques, the imidazo[1,2-b]pyridazine core serves as the central pharmacophore.[7]
-
C-6 Position: Modification at this site is used to fine-tune the compound's lipophilicity (LogP), a critical parameter for blood-brain barrier penetration and minimizing non-specific binding.[7] Different thioether, iodo, or amino groups can be installed to systematically modulate these properties.
Conclusion and Future Outlook
This compound is more than a mere chemical; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity, coupled with the proven therapeutic relevance of its core scaffold, makes it an invaluable asset for medicinal chemists. Future efforts will likely focus on leveraging this intermediate in novel synthetic methodologies, such as C-H activation or photocatalysis, to further expand the accessible chemical space. Its application in emerging fields like targeted protein degradation (as a component of PROTACs) or covalent inhibitors represents an exciting frontier for this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 572910-59-9 | MFCD11044753 | this compound [aaronchem.com]
- 9. pschemicals.com [pschemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. CAS 1208084-53-0: 6-Chloroimidazo[1,2-b]pyridazine-3-carbo… [cymitquimica.com]
A Technical Guide to Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role in clinically significant therapeutics. This guide provides an in-depth technical examination of a key derivative, Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. We will dissect its formal nomenclature, outline a robust synthetic pathway with mechanistic insights, detail its spectroscopic signature, and explore its applications as a versatile building block in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of advanced heterocyclic compounds.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure begins with its formal name, which is dictated by the International Union of Pure and Applied Chemistry (IUPAC) rules.
IUPAC Name: this compound.[1]
This name is systematically deconstructed as follows:
-
Imidazo[1,2-b]pyridazine: This defines the core bicyclic heterocyclic system. It consists of an imidazole ring fused to a pyridazine ring. The "[1,2-b]" designation specifies the fusion mode: the imidazole ring is fused at its 1 and 2 positions to the 'b' face (the bond between atoms 2 and 3) of the pyridazine ring.
-
Numbering System: The ring system is numbered starting from the imidazole ring, moving away from the bridgehead nitrogen. The pyridazine ring follows this sequence.[2]
-
6-chloro: A chlorine atom is substituted at position 6 on the pyridazine portion of the scaffold.
-
2-carboxylate: An ester functional group is located at position 2 on the imidazole portion.
-
Methyl: The ester is a methyl ester.
Below is a diagram illustrating the core structure and IUPAC numbering convention.
Caption: IUPAC Numbering of the Imidazo[1,2-b]pyridazine Ring System.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonym | 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid methyl ester | [1] |
| CAS Number | 572910-59-9 | [1] |
| Molecular Formula | C₈H₆ClN₃O₂ | [1] |
| Molecular Weight | 211.61 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=CN2C(=N1)C=CC(=N2)Cl | PubChem |
| Appearance | White to off-white crystalline powder | [3] |
Synthesis and Mechanistic Considerations
The construction of the imidazo[1,2-b]pyridazine scaffold is most commonly achieved via a cyclocondensation reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound. This approach offers a direct and efficient route to the fused bicyclic system.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of related imidazo[1,2-b]pyridazine derivatives.
Step 1: Reagents and Materials
-
3-Amino-6-chloropyridazine
-
Methyl 3-bromo-2-oxopropanoate
-
Ethanol (Absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step 2: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq).
-
Add absolute ethanol to dissolve the starting material (approx. 10 mL per gram of aminopyridazine).
-
Add sodium bicarbonate (2.0 eq) to the solution. This base serves to neutralize the HBr generated during the cyclization, driving the reaction to completion.
-
Commence stirring to create a suspension.
Step 3: Cyclocondensation
-
Slowly add methyl 3-bromo-2-oxopropanoate (1.1 eq) to the stirring suspension at room temperature. The use of a slight excess of the α-halocarbonyl ensures complete consumption of the limiting aminopyridazine.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridazine spot is no longer visible.
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Step 5: Purification
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the product-containing fractions and remove the solvent to yield this compound as a solid.
Mechanistic Rationale:
The reaction proceeds via a two-step sequence:
-
Initial Sₙ2 Alkylation: The more nucleophilic exocyclic amino group of 3-amino-6-chloropyridazine attacks the electrophilic carbon bearing the bromine atom in methyl 3-bromo-2-oxopropanoate.
-
Intramolecular Cyclization/Dehydration: The endocyclic pyridazine nitrogen then acts as a nucleophile, attacking the adjacent ketone. The resulting hemiaminal intermediate readily dehydrates under the reaction conditions to form the aromatic imidazole ring.
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The expected data are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the methyl ester protons (~3.9-4.1 ppm).- Singlet for the C3 proton on the imidazole ring (~8.2-8.4 ppm).- Pair of doublets for the C7 and C8 protons on the pyridazine ring (~7.2-7.4 and ~7.9-8.1 ppm, respectively). |
| ¹³C NMR | - Signal for the methyl ester carbon (~53 ppm).- Signals for aromatic/heteroaromatic carbons in the 115-150 ppm range.- Signal for the ester carbonyl carbon (~160-162 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 212.02. |
| IR Spectroscopy | - C=O stretch (ester) around 1720-1740 cm⁻¹.- C=N and C=C stretches in the 1500-1650 cm⁻¹ region. |
The specific chemical shifts and coupling constants provide unambiguous proof of the regiochemistry of the cyclization and the final structure.
Applications in Drug Discovery
The imidazo[1,2-b]pyridazine core is a highly valued scaffold in medicinal chemistry due to its structural rigidity, ability to engage in various non-covalent interactions, and synthetic tractability.[4] It is a key component of several approved drugs and clinical candidates.[5]
-
Kinase Inhibition: This scaffold is particularly prominent in the development of kinase inhibitors for oncology and autoimmune diseases.[5][6] The nitrogen atoms in the ring system can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. The 6-chloro substituent on the target molecule serves as a crucial synthetic handle.
-
Versatile Synthetic Intermediate: The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7][8] This allows for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another vector for molecular elaboration.[9]
-
Other Therapeutic Areas: Derivatives have been investigated for a range of biological activities, including antibacterial, antiparasitic, and antiviral properties.[4][10][11]
Caption: Synthetic utility and therapeutic applications of the target molecule.
Conclusion
This compound is a high-value, synthetically accessible intermediate. Its well-defined structure, confirmed by standard spectroscopic methods, provides a robust platform for the development of novel bioactive compounds. The strategic placement of the chloro and ester functionalities allows for divergent synthesis, making it an essential tool for medicinal chemists aiming to explore the rich chemical space offered by the imidazo[1,2-b]pyridazine scaffold.
References
- 1. pschemicals.com [pschemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-b]pyridazine | 766-55-2 [chemicalbook.com]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1] Its unique bicyclic heteroaromatic structure provides a rigid and tunable framework, enabling the design of potent and selective modulators of various biological targets. This guide offers a comprehensive exploration of the synthesis, multifaceted applications, and key structure-activity relationships of imidazo[1,2-b]pyridazine derivatives, providing researchers and drug development professionals with a thorough understanding of this privileged scaffold. The successful development of the multi-kinase inhibitor ponatinib, which is based on this scaffold, has spurred a significant resurgence of interest in creating new imidazo[1,2-b]pyridazine-containing compounds for their potential therapeutic uses in medicine.[1]
I. Synthesis of the Imidazo[1,2-b]pyridazine Core: A Practical Approach
The construction of the imidazo[1,2-b]pyridazine nucleus is most commonly achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[2] The presence of a halogen at the 6-position of the pyridazine ring is crucial for a successful and high-yield reaction.[2] This is because in 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is more nucleophilic, leading to preferential alkylation at that site and hindering the desired bicyclic product formation.[2]
General Synthetic Protocol:
A typical synthetic route involves the following steps:
-
Reaction Setup: A mixture of 3-amino-6-chloropyridazine and the desired α-bromoketone is prepared in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF).
-
Base Addition: A mild base, like sodium bicarbonate, is added to the mixture to facilitate the condensation reaction.[2]
-
Cyclization: The reaction mixture is heated under reflux for several hours to promote the intramolecular cyclization, leading to the formation of the imidazo[1,2-b]pyridazine ring system.
-
Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated through filtration or extraction. Further purification is often achieved by recrystallization or column chromatography to yield the desired 6-chloroimidazo[1,2-b]pyridazine derivative.
The 6-chloro substituent serves as a versatile handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize biological activity.
II. Therapeutic Applications: A Scaffold of Diverse Bioactivity
The imidazo[1,2-b]pyridazine framework has been successfully employed in the development of therapeutic agents for a range of diseases, primarily driven by its effectiveness as a kinase inhibitor.
A. Anticancer Activity: Targeting Key Kinases
The most prominent application of the imidazo[1,2-b]pyridazine scaffold is in oncology. Several derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
1. Pan-BCR-ABL Inhibition: The Ponatinib Story
Ponatinib (Iclusig®) is a powerful third-generation tyrosine kinase inhibitor (TKI) that has transformed the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] It was specifically designed to overcome the resistance to earlier TKIs, particularly the T315I "gatekeeper" mutation in the BCR-ABL kinase.[3]
-
Mechanism of Action: Ponatinib functions as an ATP-competitive inhibitor, binding to the active site of the BCR-ABL kinase and preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates. This effectively blocks the signaling pathways that drive the proliferation of CML cells. The unique chemical structure of ponatinib, featuring the imidazo[1,2-b]pyridazine core, allows it to accommodate the bulky isoleucine residue of the T315I mutant, a feat that earlier generation TKIs could not achieve.[3]
2. Mps1 (TTK) Kinase Inhibition
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint, a crucial process for ensuring proper chromosome segregation during mitosis.[4] Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target. Imidazo[1,2-b]pyridazine derivatives have been identified as extremely potent and selective Mps1 inhibitors, exhibiting remarkable antiproliferative activity against a range of cancer cell lines.[5]
-
Mechanism of Action: By inhibiting Mps1, these compounds disrupt the spindle assembly checkpoint, leading to aberrant mitosis and ultimately inducing apoptosis in cancer cells.[4]
3. PIM Kinase Inhibition
PIM kinases are a family of serine/threonine kinases that are often overexpressed in hematopoietic malignancies and some solid tumors. They are implicated in cell survival and proliferation. Imidazo[1,2-b]pyridazines have been identified as potent and selective PIM kinase inhibitors.[6]
-
Mechanism of Action: These inhibitors are ATP-competitive but do not mimic ATP, leading to enhanced selectivity.[6] They have been shown to impair the survival of leukemia cells and suppress the in vitro growth of leukemic blasts from acute myelogenous leukemia patients.[6][7]
4. Dual c-Met and VEGFR2 Inhibition
The c-mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) are key kinases involved in tumor growth, invasion, and angiogenesis. Dual inhibition of these targets is a promising anticancer strategy. Structure-based design has led to the development of imidazo[1,2-b]pyridazine derivatives that potently inhibit both c-Met and VEGFR2.[8]
-
Mechanism of Action: By simultaneously blocking the signaling pathways mediated by c-Met and VEGFR2, these compounds can effectively inhibit both tumor cell proliferation and the formation of new blood vessels that supply the tumor.
B. Neurodegenerative Diseases: Targeting Pathological Aggregates and Kinases
The imidazo[1,2-b]pyridazine scaffold has also shown promise in the development of agents for neurodegenerative disorders like Alzheimer's disease.
1. Ligands for β-Amyloid Plaques
A pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid (Aβ) plaques in the brain.[2] Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for these plaques.[2]
-
Application: These compounds, particularly those with high binding affinity, have the potential to be developed as novel positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain, which would be invaluable for the diagnosis and monitoring of Alzheimer's disease.[2]
2. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, another key pathological feature of Alzheimer's disease.
-
Mechanism of Action: Potent and brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been developed. In vivo studies have shown that these compounds can significantly lower the levels of phosphorylated tau, suggesting their potential as disease-modifying therapies for Alzheimer's disease.
C. Anti-inflammatory and Autoimmune Diseases
The immunomodulatory properties of imidazo[1,2-b]pyridazine derivatives have been explored for the treatment of inflammatory and autoimmune conditions.
1. Tyk2 JH2 Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a key role in the signaling of cytokines such as IL-12, IL-23, and type I interferons, which are central to the pathogenesis of autoimmune and inflammatory diseases.[9]
-
Mechanism of Action: Imidazo[1,2-b]pyridazines have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[9] By binding to this regulatory domain, these compounds allosterically inhibit the kinase activity of Tyk2, thereby blocking the downstream signaling pathways that drive inflammation.[10] This selective approach offers a promising therapeutic strategy for conditions like psoriasis, rheumatoid arthritis, and lupus.[9]
2. IKKβ Inhibition
Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) is a key enzyme in the NF-κB signaling pathway, a central regulator of inflammation. Imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors.[11]
-
Mechanism of Action: By inhibiting IKKβ, these compounds can suppress the activation of NF-κB and consequently reduce the production of pro-inflammatory cytokines like TNFα.[11]
D. Antiviral Activity
The imidazo[1,2-b]pyridazine nucleus has also served as a scaffold for the development of antiviral agents. A novel class of these compounds has demonstrated potent and broad-spectrum activity against human picornaviruses, which are responsible for a range of illnesses including the common cold and poliomyelitis.[12]
III. Structure-Activity Relationships (SAR)
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of the substituents on the bicyclic core.
| Target | Key Substituent Positions and Their Effects on Activity |
| Kinase Inhibition | 3-position: Substitution at this position is often crucial for potent kinase inhibition. For example, in ponatinib, the ethynyl linker at the 3-position is critical for its activity against BCR-ABL.[3] For IKKβ inhibitors, optimization at this position led to increased activity.[11] |
| 6-position: Modifications at the 6-position significantly influence potency and pharmacokinetic properties. In Tyk2 JH2 inhibitors, a 6-anilino group was found to be important, with further modifications dramatically improving metabolic stability.[9] For Mps1 inhibitors, 6-aryl substitution improved cellular activity.[5] | |
| β-Amyloid Plaque Binding | 2-position: A 2-(4'-Dimethylaminophenyl) group appears to be a key requirement for high binding affinity.[2] |
| 6-position: Various substitutions at the 6-position are tolerated, with a methylthio group showing higher affinity than a methoxy group.[2] |
IV. Experimental Protocols
A. Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol provides a representative example of the synthesis of a key intermediate.
Materials:
-
3-amino-6-chloropyridazine
-
2-bromoacetophenone
-
Sodium bicarbonate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) and 2-bromoacetophenone (1.05 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
B. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of imidazo[1,2-b]pyridazine derivatives against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (imidazo[1,2-b]pyridazine derivatives)
-
Detection reagent (e.g., ADP-Glo™)
-
384-well plates
Workflow:
Caption: General workflow for an in vitro kinase assay.
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.[13]
-
Add the recombinant kinase to each well, except for the "no enzyme" control.[13]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.[13]
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[13]
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.[13]
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
C. In Vitro β-Amyloid Plaque Binding Assay
This assay is used to evaluate the binding affinity of imidazo[1,2-b]pyridazine derivatives to synthetic Aβ aggregates.
Materials:
-
Synthetic Aβ1-42 peptide
-
Fluorescence-tagged Aβ1-42
-
Test compounds
-
Assay buffer
-
Black-wall microplates
Procedure:
-
Coat the wells of a black-wall microplate with synthetic Aβ1-42.
-
Prepare solutions of fluorescence-tagged Aβ1-42 with and without the test compounds at various concentrations.
-
Add these solutions to the Aβ-coated wells.
-
Incubate the plate to allow for binding.
-
Wash the wells to remove unbound fluorescent peptide.
-
Measure the fluorescence intensity in each well using a fluorescence microplate reader.
-
Determine the ability of the test compounds to inhibit the binding of the fluorescently tagged Aβ1-42 to the plated aggregates and calculate the Ki values.[14]
V. Signaling Pathways Modulated by Imidazo[1,2-b]pyridazine Derivatives
The therapeutic effects of imidazo[1,2-b]pyridazines are often a result of their ability to modulate key cellular signaling pathways.
Caption: Simplified overview of key signaling pathways modulated by imidazo[1,2-b]pyridazine derivatives.
VI. Conclusion
The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with broad applicability across multiple therapeutic domains.[1] Its synthetic tractability and the ability to fine-tune its properties through substitution have enabled the development of highly potent and selective therapeutic agents. The success of ponatinib serves as a powerful testament to the potential of this scaffold.[3] As our understanding of the molecular basis of diseases continues to evolve, the imidazo[1,2-b]pyridazine core will undoubtedly remain a valuable platform for the design and discovery of novel, life-saving medicines.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chameleonscience.com [chameleonscience.com]
- 5. Simple In Vitro Assays to Identify Amyloid-β Aggregation Blockers for Alzheimer's Disease Therapy | Semantic Scholar [semanticscholar.org]
- 6. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery of Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as acquired resistance and off-target toxicity necessitate the continuous exploration of novel chemical scaffolds.
Among the myriad of heterocyclic systems explored, the imidazo[1,2-b]pyridazine core has distinguished itself as a "privileged scaffold." Its rigid, planar structure and tunable substitution patterns provide a versatile template for designing potent and selective inhibitors against a diverse range of kinases. This guide provides a comprehensive overview of the discovery and development of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors, from initial hit identification to preclinical validation, with a focus on the underlying medicinal chemistry principles and experimental methodologies.
A notable success story for this scaffold is the FDA-approved multi-kinase inhibitor, ponatinib, used for treating chronic myeloid leukemia. This compound's efficacy underscores the therapeutic potential of the imidazo[1,2-b]pyridazine core.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Potency and Selectivity
The imidazo[1,2-b]pyridazine scaffold is an attractive starting point for kinase inhibitor design due to several key features:
-
Structural Rigidity: The fused bicyclic system offers a conformationally constrained backbone, reducing the entropic penalty upon binding to the target kinase.
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the ring system can act as hydrogen bond acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket, a common feature of type I and type II kinase inhibitors.
-
Vectors for Substitution: The scaffold presents multiple positions (typically C2, C3, C6, and C8) for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
The exploration of this scaffold has led to the discovery of inhibitors for a wide array of kinases, including but not limited to:
-
Bruton's Tyrosine Kinase (BTK)
-
Tropomyosin receptor kinases (TRKs)
-
Glycogen Synthase Kinase-3β (GSK-3β)
-
PIM kinases
-
Cyclin-Dependent Kinases (CDKs)
-
PI3K/mTOR
-
Transforming growth factor-β activated kinase (TAK1)
-
IKKβ
-
Mps1 (TTK)
-
DYRKs and CLKs
-
Tyk2 JH2
Medicinal Chemistry Strategy: From Hit to Lead
The journey from a screening hit to a clinical candidate is a meticulous process of iterative design, synthesis, and testing. For imidazo[1,2-b]pyridazine derivatives, this typically involves a systematic exploration of structure-activity relationships (SAR).
General Synthetic Approaches
The construction of the imidazo[1,2-b]pyridazine core is often achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone. This versatile reaction allows for the introduction of diverse substituents at the C2 position of the imidazo[1,2-b]pyridazine ring. Subsequent functionalization at other positions can be accomplished through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Experimental Protocol: Synthesis of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine Derivative
This protocol provides a generalized procedure for the synthesis of a 3,6-disubstituted imidazo[1,2-b]pyridazine, a common structural motif in many kinase inhibitors.
Step 1: Synthesis of the Imidazo[1,2-b]pyridazine Core
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-bromoketone (1.1 eq).
-
Add a mild base, such as sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2-substituted-6-chloroimidazo[1,2-b]pyridazine.
Step 2: Suzuki-Miyaura Cross-Coupling for C6-Substitution
-
In a reaction vessel, combine the 2-substituted-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-12 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-disubstituted imidazo[1,2-b]pyridazine.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the imidazo[1,2-b]pyridazine scaffold is crucial for optimizing its interaction with the target kinase. A common strategy involves:
-
C2-Position: Substituents at this position often project towards the solvent-exposed region of the ATP-binding site. Modifications here can influence solubility, cell permeability, and interactions with the ribose-binding pocket.
-
C3-Position: This position is often directed towards the "gatekeeper" residue of the kinase. Bulky substituents at C3 can enhance selectivity by sterically clashing with kinases that have a larger gatekeeper residue.
-
C6-Position: Modifications at the C6-position can extend into the hydrophobic back pocket of the ATP-binding site. This is a key area for modulating both potency and selectivity. For instance, property-based optimization at the 6-position of an imidazo[1,2-b]pyridazine scaffold led to the discovery of a potent and selective Mps1 inhibitor.
-
C8-Position: While less commonly explored, substitution at this position can also influence the overall pharmacological profile of the compound.
The following diagram illustrates the general SAR strategy for imidazo[1,2-b]pyridazine-based kinase inhibitors.
Caption: General SAR strategy for imidazo[1,2-b]pyridazine kinase inhibitors.
Biological Evaluation: A Multi-tiered Approach
The biological characterization of novel imidazo[1,2-b]pyridazine derivatives follows a hierarchical screening cascade to assess their potency, selectivity, cellular activity, and in vivo efficacy.
In Vitro Kinase Inhibition Assays
The initial evaluation of a compound's inhibitory activity is typically performed using in vitro biochemical assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the IC₅₀ value of an inhibitor against a specific kinase.
Step 1: Reagent Preparation
-
Prepare a stock solution of the imidazo[1,2-b]pyridazine inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in kinase buffer.
-
Prepare a solution of the target kinase and its specific substrate peptide in kinase buffer.
-
Prepare the ATP solution at the desired concentration (often at or near the Kₘ value).
Step 2: Kinase Reaction
-
In a 384-well plate, add the inhibitor solution.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
Step 3: Signal Detection
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
Step 4: Data Analysis
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The following diagram illustrates the workflow for an in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assays and Selectivity Profiling
Compounds that demonstrate potent in vitro activity are then evaluated in cell-based assays to assess their ability to inhibit the target kinase in a more physiologically relevant context. These assays often measure the phosphorylation of a downstream substrate of the target kinase.
To ensure the safety and efficacy of a potential drug candidate, it is crucial to assess its selectivity profile against a broad panel of kinases. This is typically done by screening the compound against hundreds of different kinases at a single concentration. Compounds with a favorable selectivity profile are then prioritized for further development. For example, a potent BTK inhibitor from the imidazo[1,2-b]pyridazine class, compound 22, exhibited excellent selectivity across 310 kinases.
In Vivo Pharmacokinetic and Efficacy Studies
Promising lead compounds with good cellular activity and selectivity are then advanced to in vivo studies in animal models. These studies aim to:
-
Determine the pharmacokinetic (PK) profile: This includes assessing the absorption, distribution, metabolism, and excretion (ADME) of the compound. Favorable PK properties, such as good oral bioavailability, are essential for a successful drug.
-
Evaluate in vivo efficacy: The compound is tested in a disease-relevant animal model (e.g., a tumor xenograft model for cancer) to determine its ability to modulate the target pathway and produce a therapeutic effect. For instance, an imidazo[1,2-b]pyridazine-based BTK inhibitor demonstrated significant tumor growth inhibition in a xenograft model, with complete tumor regression in a majority of the mice at a specific dose.
Case Studies: Notable Imidazo[1,2-b]pyridazine Kinase Inhibitors
The versatility of the imidazo[1,2-b]pyridazine scaffold is highlighted by the diverse range of kinases that have been successfully targeted.
| Target Kinase | Key Features of the Inhibitor | Reported Activity | Reference |
| BTK | Irreversible inhibitor with high selectivity. | IC₅₀ = 1.3 nM | |
| Mps1 (TTK) | Orally available with remarkable antiproliferative activity. | Cellular Mps1 IC₅₀ = 0.70 nM | |
| TRK | Potent against wild-type and resistant mutants. | TRKWT IC₅₀ = 0.08 nM | |
| GSK-3β | Brain-penetrant and orally bioavailable. | Significantly lowered phosphorylated tau in a mouse model. | |
| PIM-1 | ATP competitive but not ATP mimetic, leading to enhanced selectivity. | Low nanomolar potency. | |
| IKKβ | Optimized for cell-based activity and in vivo efficacy. | Showed inhibitory activity of TNFα production in mice. | |
| Tyk2 JH2 | Highly potent and selective, with good metabolic stability. | Kᵢ = 0.015 - 0.035 nM | |
| TAK1 | Potent inhibition of enzymatic activity and cancer cell growth. | TAK1 IC₅₀ = 55 nM | |
| PI3K/mTOR | Dual inhibitor with in vivo antifibrotic effects. | Downregulation of fibrosis-related proteins in mice. |
Future Directions and Conclusion
The discovery of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors represents a significant advancement in medicinal chemistry. The scaffold's favorable properties have enabled the development of potent and selective inhibitors for a wide range of kinase targets. Future efforts in this area will likely focus on:
-
Targeting novel kinases: The versatility of the scaffold makes it an attractive starting point for developing inhibitors against newly validated kinase targets.
-
Overcoming drug resistance: Designing next-generation imidazo[1,2-b]pyridazine inhibitors that are active against clinically relevant resistance mutations will be a key area of research. For example, some imidazo[1,2-b]pyridazine derivatives have shown promise as potent second-generation TRK inhibitors capable of overcoming multiple resistant mutants.
-
Developing allosteric inhibitors: Moving beyond the ATP-binding site to develop allosteric inhibitors could lead to compounds with improved selectivity and novel mechanisms of action.
An In-depth Technical Guide to Potential Therapeutic Targets for Imidazo[1,2-b]pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This guide provides a comprehensive overview of the established and emerging therapeutic targets for this compound class, details the experimental workflows for their validation, and presents key data to inform future drug discovery and development efforts.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Diverse Bioactivity
The imidazo[1,2-b]pyridazine core, a fusion of imidazole and pyridazine rings, offers a unique three-dimensional structure and electronic properties that enable it to interact with various biological macromolecules.[3] Its synthetic tractability allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) for different therapeutic targets.[1] The clinical success of ponatinib, a multi-targeted kinase inhibitor featuring this scaffold, for the treatment of chronic myeloid leukemia (CML), has significantly spurred interest in further exploring the therapeutic potential of imidazo[1,2-b]pyridazine derivatives.[1][2][3]
Established and Emerging Therapeutic Targets
Imidazo[1,2-b]pyridazine compounds have been shown to modulate a range of targets, leading to potential treatments for a variety of diseases, including cancer, inflammatory disorders, and parasitic infections.[1]
Kinase Inhibition: A Dominant Therapeutic Avenue
A primary area of investigation for imidazo[1,2-b]pyridazines is in the development of protein kinase inhibitors.[2][4] Dysregulation of kinase activity is a known driver of many diseases, particularly cancer.
-
PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as inhibitors of PIM kinases, which are implicated in cell survival and proliferation.[5] Notably, some compounds have shown high selectivity for PIM1 over PIM2, an important feature for targeted therapy.[5] The unique binding mode of these inhibitors, which does not mimic ATP binding in the hinge region, is thought to contribute to their selectivity.[5]
-
Monopolar Spindle 1 (Mps1/TTK) Kinase: Mps1 is a crucial component of the spindle assembly checkpoint and is overexpressed in many cancers.[6] Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective Mps1 inhibitors, demonstrating significant antiproliferative activity in various cancer cell lines.[6]
-
Tyrosine Kinase 2 (Tyk2): Tyk2, a member of the Janus kinase (JAK) family, is involved in inflammatory and autoimmune diseases.[7] Imidazo[1,2-b]pyridazines have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a potential therapeutic strategy for conditions like psoriasis and rheumatoid arthritis.[7]
-
Tropomyosin Receptor Kinases (TRKs): TRKs are a family of receptor tyrosine kinases that are attractive targets in oncology.[8] Novel imidazo[1,2-b]pyridazine derivatives have been discovered as potent second-generation TRK inhibitors, capable of overcoming resistance mutations.[8]
-
Cyclin-Dependent Kinases (CDKs): The imidazo[1,2-b]pyridazine scaffold has also yielded potent and selective inhibitors of CDKs, which are key regulators of the cell cycle.[4]
Modulation of GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and a major target for therapies addressing neurological and psychiatric disorders.[9] Imidazo[1,2-b]pyridazines have been explored as modulators of this receptor, with some derivatives showing promise as anxiolytics. While the broader class of imidazo-heterocycles, like imidazo[1,2-b][5][6][7]triazines and imidazo[1,2-a]pyrimidines, have been more extensively studied as GABA-A receptor agonists, the potential of the imidazo[1,2-b]pyridazine scaffold in this area warrants further investigation.[10][11]
Anti-inflammatory Properties
Beyond the inhibition of kinases involved in inflammation, imidazo[1,2-b]pyridazines have demonstrated direct anti-inflammatory effects.
-
Inhibition of Pro-inflammatory Enzymes: Certain substituted imidazo[1,2-b]pyridazines have been shown to inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in microglia.[12]
-
IL-17A Inhibition: The pro-inflammatory cytokine IL-17A is a key driver of several autoimmune diseases.[13][14] Imidazo[1,2-b]pyridazines have been identified as small molecule inhibitors of IL-17A, offering a potential oral treatment for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.[13][14]
Antiparasitic Activity
The development of new antiparasitic agents is a global health priority. Imidazo[1,2-b]pyridazines have shown promising activity against a range of parasites.
-
Toxoplasma gondii : Derivatives of this scaffold have been designed to inhibit the calcium-dependent protein kinase 1 of Toxoplasma gondii (TgCDPK1), leading to a significant reduction in parasite burden in animal models of acute toxoplasmosis.[15]
-
Giardia lamblia : 3-nitroimidazo[1,2-b]pyridazines have demonstrated potent, sub-nanomolar activity against Giardia lamblia.[16][17] The presence of the nitro group appears to be crucial for this high level of activity.[17]
-
Other Protozoan Parasites: These compounds have also been evaluated against a panel of other parasites, including Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum.[16][17]
Experimental Validation Workflows
The identification and validation of therapeutic targets for imidazo[1,2-b]pyridazine compounds involve a multi-step process, from initial screening to in-depth characterization.
Target Identification and Screening
High-throughput screening (HTS) of compound libraries against specific targets or in cell-based assays is often the first step. For instance, an HTS campaign identified an initial hit that, after lead optimization and a scaffold change to imidazo[1,2-b]pyridazine, led to the discovery of a potent Mps1 inhibitor.[6]
In Vitro Characterization
Once a hit is identified, a series of in vitro assays are performed to characterize its potency, selectivity, and mechanism of action.
-
Biochemical Assays (e.g., Kinase Inhibition): These assays directly measure the effect of the compound on the activity of the purified target enzyme. A common method is the ADP-Glo™ kinase assay, which quantifies ADP production as a measure of kinase activity.[18]
-
Binding Assays (e.g., for Receptors): Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, such as the GABA-A receptor.[19][20][21] These assays measure the displacement of a radiolabeled ligand by the test compound.
-
Cell-based Assays: These assays assess the effect of the compound in a more biologically relevant context.
-
Cell Viability/Proliferation Assays: The MTT assay is a widely used colorimetric assay to measure cell viability and the cytotoxic effects of potential anticancer agents.[22][23][24][25]
-
Functional Assays: These assays measure the downstream effects of target engagement. For example, a cell-based human IL-17A neutralization assay can be used to assess the ability of a compound to block the effects of this cytokine.[14]
-
In Vivo Evaluation
Promising compounds are then tested in animal models to evaluate their efficacy, pharmacokinetics, and potential toxicity. For example, imidazo[1,2-b]pyridazine-based TgCDPK1 inhibitors have been successfully tested in a mouse model of acute toxoplasmosis.[15]
Data Summary
The following table summarizes the reported biological activities of selected imidazo[1,2-b]pyridazine compounds against various therapeutic targets.
| Compound Class/Example | Target | Assay Type | Potency (IC50/Ki) | Therapeutic Area | Reference |
| Imidazo[1,2-b]pyridazine 27f | Mps1 Kinase | Cellular Mps1 Assay | 0.70 nM | Oncology | [6] |
| Imidazo[1,2-b]pyridazine 6 | Tyk2 JH2 | Binding Assay (Ki) | 0.015 - 0.035 nM | Autoimmune/Inflammatory | [7] |
| Imidazo[1,2-b]pyridazine K00135 | PIM1 Kinase | Kinase Assay | - | Oncology | [5] |
| Imidazo[1,2-b]pyridazine 15m | TRK (WT, G595R, G667C) | Kinase Assay | 0.08 nM, 2.14 nM, 0.68 nM | Oncology | [8] |
| 3-nitroimidazo[1,2-b]pyridazines | Giardia lamblia | In vitro antiparasitic | Sub-nanomolar | Antiparasitic | [16][17] |
| Imidazo[1,2-b]pyridazine SP230 | TgCDPK1 | In vitro antiparasitic | Submicromolar | Antiparasitic | [15] |
| Imidazo[1,2-b]pyridazines | IL-17A | AlphaLISA binding assay | - | Autoimmune/Inflammatory | [13][14] |
Visualizing Workflows and Pathways
Diagrams can help to clarify complex experimental processes and biological pathways.
Caption: A generalized workflow for drug discovery, from initial screening to candidate selection.
Caption: A simplified representation of the JAK-STAT signaling pathway and the inhibitory action of a Tyk2 inhibitor.
Detailed Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of an imidazo[1,2-b]pyridazine compound against a target kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (imidazo[1,2-b]pyridazine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: a. In a well of the assay plate, add the test compound at various concentrations. Include a DMSO control. b. Add the kinase enzyme and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the reaction by adding a mixture of the substrate and ATP. d. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.[18]
Protocol: Cell Viability MTT Assay
This protocol describes a method to assess the cytotoxic effects of an imidazo[1,2-b]pyridazine compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[25] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[25]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.[24]
Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. The diverse range of biological targets, from kinases and receptors to enzymes involved in inflammation and parasitic life cycles, underscores the versatility of this chemical entity. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic properties for better in vivo efficacy, and exploring novel therapeutic areas where this privileged scaffold can make a significant impact. The continued application of robust experimental workflows, from high-throughput screening to detailed in vivo characterization, will be crucial in translating the potential of imidazo[1,2-b]pyridazine compounds into clinically successful drugs.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of imidazo[1,2-b][1,2,4]triazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Imidazo[1,2-b]pyridazines targeting Toxoplasma gondii calcium-dependent protein kinase 1 decrease the parasite burden in mice with acute toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Technical Guide to Synthesis and Functionalization
Introduction: The Privileged Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its rigid structure and unique electronic properties make it a "privileged scaffold," capable of interacting with a wide range of biological targets.[2] This is exemplified by the FDA-approved multi-kinase inhibitor ponatinib (Iclusig®), which features this core and is used in the treatment of chronic myeloid leukemia.[3] The therapeutic potential of imidazo[1,2-b]pyridazine derivatives extends to a variety of applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] This guide provides an in-depth technical overview of the primary synthetic routes to the imidazo[1,2-b]pyridazine core and the key strategies for its subsequent functionalization, aimed at researchers and professionals in the field of drug discovery.
The numbering of the imidazo[1,2-b]pyridazine ring system is crucial for discussing its functionalization and is illustrated below.
Caption: Nomenclature and numbering of the imidazo[1,2-b]pyridazine ring system.[4]
Part 1: Synthesis of the Imidazo[1,2-b]pyridazine Core
The construction of the imidazo[1,2-b]pyridazine backbone is most commonly achieved through a condensation reaction.
Classical Condensation of Aminopyridazines with α-Haloketones
This is a robust and widely employed method for the synthesis of the imidazo[1,2-b]pyridazine core. The reaction proceeds via a condensation between a 3-aminopyridazine derivative and an α-haloketone.[5]
Mechanism: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the 3-aminopyridazine onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-b]pyridazine ring system. The presence of a halogen on the pyridazine ring can facilitate the reaction.[5]
Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazines.
Experimental Protocol: General Procedure for the Synthesis of 2,6-Disubstituted Imidazo[1,2-b]pyridazines [6]
-
To a solution of the appropriate 3-amino-6-aryl-pyridazine (1 mmol) in a suitable solvent such as ethanol or DMF, add the corresponding α-haloketone (1.1 mmol).
-
Add a mild base, such as sodium bicarbonate (2 mmol), to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 2,6-diaryl-imidazo[1,2-b]pyridazine.
Part 2: Functionalization of the Imidazo[1,2-b]pyridazine Core
The functionalization of the pre-formed imidazo[1,2-b]pyridazine core is essential for tuning its physicochemical properties and biological activity. Various positions on the ring system can be selectively modified.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the imidazo[1,2-b]pyridazine scaffold.[7] These reactions typically require a halogenated imidazo[1,2-b]pyridazine as a starting material.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction of a halo-imidazo[1,2-b]pyridazine with a boronic acid or ester to form a C-C bond.[8]
-
Stille Coupling: Coupling of a halo-imidazo[1,2-b]pyridazine with an organostannane reagent.[9]
-
Sonogashira Coupling: Reaction of a halo-imidazo[1,2-b]pyridazine with a terminal alkyne.[9]
-
Heck Coupling: Coupling of a halo-imidazo[1,2-b]pyridazine with an alkene.[7]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting a halo-imidazo[1,2-b]pyridazine with an amine.[10]
Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions on Imidazo[1,2-b]pyridazines
| Coupling Reaction | Halide Position | Coupling Partner | Catalyst/Ligand | Product | Reference(s) |
| Suzuki-Miyaura | 3-Iodo, 6-Chloro | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, Pd(OAc)₂/Xantphos | 3-Aryl, 6-Aryl derivatives | [8][11] |
| Stille | 3-Iodo, 6-Chloro | Organostannanes | Pd₂(dba)₃/AsPh₃ | 3-Aryl, 6-Aryl derivatives | [9] |
| Sonogashira | 3-Iodo | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | 3-Alkynyl derivatives | [9] |
| Buchwald-Hartwig | 6-Chloro | Amines, Amides | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BrettPhos | 6-Amino derivatives | [10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [11]
-
In a reaction vessel, combine the halo-imidazo[1,2-b]pyridazine (1 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., Na₂CO₃, 2 mmol).
-
Add a mixture of solvents, typically DME/ethanol/water.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture at 80-100 °C for the required time (monitored by TLC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Combine the organic layers, dry over a suitable drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom- and step-economical approach to modify the imidazo[1,2-b]pyridazine core, avoiding the need for pre-functionalization with halogens.[3][7]
Regioselectivity: The C3 position of the imidazo[1,2-b]pyridazine ring is the most electron-rich and sterically accessible, making it the preferred site for electrophilic and radical attack in C-H functionalization reactions.[3]
Caption: A simplified workflow for direct C-H functionalization at the C3 position.
Key C-H Functionalization Reactions:
-
C-H Arylation/Alkenylation: Palladium-catalyzed direct coupling with arenes and alkenes.[3]
-
C-H Alkylation/Benzylation: Introduction of alkyl and benzyl groups.[7]
Nucleophilic Aromatic Substitution (SNAr)
Halogenated imidazo[1,2-b]pyridazines, particularly those with a chlorine atom at the 6-position, are susceptible to nucleophilic aromatic substitution (SNAr).[9] This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols.
Experimental Protocol: General Procedure for SNAr with an Amine [9]
-
Dissolve the 6-chloroimidazo[1,2-b]pyridazine derivative (1 mmol) in a suitable solvent like dioxane or NMP.
-
Add the desired amine (1.2-2 mmol) and a base such as K₂CO₃ or Cs₂CO₃ (2-3 mmol).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) until the starting material is consumed (as monitored by TLC).
-
Cool the mixture, dilute with water, and extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Conclusion and Future Outlook
The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from classical condensation reactions to modern palladium-catalyzed cross-couplings and direct C-H functionalizations, provide a robust toolkit for the synthesis and diversification of this important heterocyclic system. Future efforts in this field will likely focus on the development of more efficient and sustainable synthetic methods, including biocatalysis and flow chemistry approaches, to further expand the accessible chemical space of imidazo[1,2-b]pyridazine derivatives for drug discovery.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] This protocol details a reliable and efficient method for the construction of this scaffold via a classic condensation-cyclization reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step experimental procedure, and offer insights into the critical parameters that ensure a high-yield, high-purity outcome. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in the pharmaceutical industry.[4] Its structural rigidity, planarity, and rich electronic properties make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The most prominent example of its therapeutic success is Ponatinib (Iclusig®) , an FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][3]
The chlorine atom at the 6-position and the methyl carboxylate at the 2-position of the target molecule serve as versatile synthetic handles. The C6-chloro group is amenable to various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.[5] The C2-ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.[6] This strategic functionalization makes this compound an invaluable intermediate for building libraries of novel drug candidates.[7]
Synthetic Strategy and Mechanism
The formation of the imidazo[1,2-b]pyridazine ring system is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[8] This protocol employs a robust one-pot cyclocondensation reaction between 3-amino-6-chloropyridazine and methyl bromopyruvate .
Overall Reaction Scheme
The reaction proceeds as follows:
-
Starting Material A: 3-amino-6-chloropyridazine
-
Starting Material B: Methyl 3-bromo-2-oxopropanoate (Methyl Bromopyruvate)
-
Product: this compound
Reaction Mechanism
The mechanism involves a two-step sequence:
-
Initial Alkylation (SN2 Reaction): The most nucleophilic nitrogen atom of 3-amino-6-chloropyridazine is the ring nitrogen (N1), which is not adjacent to the amino group.[8] This nitrogen atom attacks the electrophilic carbon bearing the bromine atom in methyl bromopyruvate in an SN2 fashion, displacing the bromide ion and forming a pyridazinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridazinium salt then acts as a nucleophile, attacking the adjacent ketone carbonyl. This is followed by a dehydration step, which results in the formation of the aromatic imidazole ring, yielding the final product.
The diagram below illustrates the proposed mechanistic pathway.
Caption: Figure 1: Proposed Reaction Mechanism
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 3-amino-6-chloropyridazine | 5469-69-2 | 129.55 | 1.0 | 5.00 g |
| Methyl 3-bromo-2-oxopropanoate | 37544-26-4 | 180.99 | 1.1 | 7.66 g |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 1.5 | 4.86 g |
| Ethanol (EtOH), Absolute | 64-17-5 | - | - | 100 mL |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Synthetic Workflow Diagram
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine (5.00 g, 38.6 mmol), sodium bicarbonate (4.86 g, 57.9 mmol), and absolute ethanol (100 mL).
-
Reagent Addition: Stir the resulting suspension at room temperature. Slowly add methyl 3-bromo-2-oxopropanoate (7.66 g, 42.4 mmol) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature with vigorous stirring for 12 hours. The use of a mild base like sodium bicarbonate is crucial to neutralize the HBr generated during the reaction.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:1). The disappearance of the starting aminopyridazine spot indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate will have formed. Filter the solid (inorganic salts) using a Buchner funnel and wash the solid with a small amount of cold ethanol.
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield the pure this compound.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Expected Results and Characterization
-
Yield: Typically in the range of 70-85%.
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Melting Point (MP) analysis.
Concluding Remarks
This protocol outlines a reproducible and scalable synthesis for this compound. The procedure relies on readily available starting materials and employs standard laboratory techniques, making it accessible for most synthetic chemistry labs. The resulting product is a high-value intermediate, poised for further chemical elaboration in the pursuit of novel therapeutic agents. The strategic importance of the imidazo[1,2-b]pyridazine scaffold in modern drug discovery underscores the utility of this foundational synthetic protocol.[4][9]
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it an attractive core for the development of novel therapeutic agents and functional materials. Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a key building block that allows for diverse functionalization at the 6-position through various palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and optimized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this versatile substrate, aimed at researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and practical utility.
Synthesis of Starting Material: this compound
A common route to the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an α-haloketone or a related three-carbon synthon. The synthesis of this compound can be envisioned from 3-amino-6-chloropyridazine and a pyruvate derivative.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add methyl 3-bromo-2-oxobutanoate (1.1 eq).
-
Reaction Conditions: Heat the mixture at reflux (typically 80-120 °C) for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. The reaction of this compound with various boronic acids or their derivatives allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.
Scientific Rationale
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The electron-deficient nature of the imidazo[1,2-b]pyridazine ring can facilitate the oxidative addition of palladium to the C-Cl bond[1]. However, the presence of multiple nitrogen atoms can also lead to catalyst inhibition. Therefore, the use of appropriate ligands is crucial to stabilize the palladium catalyst and promote the catalytic cycle. Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times, which is particularly beneficial for less reactive chloro-heterocycles[2][3][4][5][6].
Experimental Protocols
Protocol 1.1: Conventional Heating Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of a similar 6-chloroimidazo[1,2-b]pyridazine derivative[7].
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Toluene and Ethanol (e.g., 4:1 v/v)
-
Anhydrous and deoxygenated solvents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Add the deoxygenated solvent mixture of toluene and ethanol.
-
Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 1.2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is based on general procedures for microwave-assisted Suzuki couplings of chloro-N-heterocycles[2][4][5][6].
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 3:1 v/v)
Procedure:
-
Reaction Setup: In a microwave reaction vial, add this compound (1.0 eq), the boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Solvent Addition: Add the solvent mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-150 °C for 15-60 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps described in Protocol 1.1.
| Parameter | Protocol 1.1 (Conventional) | Protocol 1.2 (Microwave) | Reference |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂ | [7],[4] |
| Base | K₂CO₃ | Na₂CO₃ | [7],[4] |
| Solvent | Toluene / Ethanol | 1,4-Dioxane / Water | [7],[4] |
| Temperature | 80-110 °C | 120-150 °C | [7],[4] |
| Time | 12-24 h | 15-60 min | [7],[4] |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines[8][9]. This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.
Scientific Rationale
The coupling of an electron-deficient chloro-heterocycle like this compound with an amine can be challenging. The choice of a bulky, electron-rich phosphine ligand is critical to promote the oxidative addition of the palladium(0) catalyst to the C-Cl bond and to facilitate the reductive elimination step[10][11]. The base plays a crucial role in deprotonating the amine to form the active nucleophile. Strong bases like sodium tert-butoxide are often used, but for substrates with base-sensitive functional groups like esters, weaker inorganic bases such as cesium carbonate or potassium phosphate may be preferred[12].
Experimental Protocols
Protocol 2.1: Buchwald-Hartwig Amination with a Strong Base
This protocol is based on general procedures for Buchwald-Hartwig amination[8][9].
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ and XPhos in a dry Schlenk tube. Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.
-
Reagent Addition: Add this compound (1.0 eq), the amine, and NaOtBu.
-
Reaction Conditions: Heat the mixture at 80-110 °C for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After concentrating, purify the product by column chromatography.
Protocol 2.2: Buchwald-Hartwig Amination with a Weaker Base
This protocol is adapted from a procedure for the amination of a related 6-chloroimidazo[1,2-b]pyridazine[13].
Materials:
-
This compound
-
Primary or secondary amine (2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (10-20 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the amine, Pd(OAc)₂, Xantphos, and the inorganic base.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Conditions: Heat the mixture at 100-120 °C for 12-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.1.
| Parameter | Protocol 2.1 (Strong Base) | Protocol 2.2 (Weaker Base) | Reference |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / Xantphos | [8],[13] |
| Base | NaOtBu | Cs₂CO₃ or K₃PO₄ | [8],[13] |
| Solvent | Toluene or 1,4-Dioxane | DMSO or 1,4-Dioxane | [8],[13] |
| Temperature | 80-110 °C | 100-120 °C | [8],[13] |
| Time | 8-24 h | 12-24 h | [8],[13] |
Part 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles[14][15].
Scientific Rationale
The classical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper co-catalyst activates the alkyne. An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts. Microwave-assisted Sonogashira reactions can offer significant advantages in terms of reaction time and yield[5][6][16].
Experimental Protocols
Protocol 3.1: Copper-Cocatalyzed Sonogashira Coupling
This is a general protocol for Sonogashira coupling of heteroaryl chlorides.
Materials:
-
This compound
-
Terminal alkyne (1.5 - 2.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 eq)
-
Anhydrous THF or DMF
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne in the anhydrous solvent, add PdCl₂(PPh₃)₂, CuI, and the amine base under an inert atmosphere.
-
Reaction Conditions: Stir the reaction at room temperature to 60 °C for 6-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3.2: Microwave-Assisted Copper-Free Sonogashira Coupling
This protocol is adapted from procedures for microwave-assisted copper-free Sonogashira reactions[5][6].
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the terminal alkyne, Pd(OAc)₂, and PPh₃.
-
Reagent Addition: Add the TBAF solution and 1,4-dioxane.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100-140 °C for 20-60 minutes.
-
Work-up and Purification: Follow the work-up and purification steps in Protocol 3.1.
| Parameter | Protocol 3.1 (Cu-Cocatalyzed) | Protocol 3.2 (Cu-Free Microwave) | Reference |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / PPh₃ | [14],[5] |
| Base | Et₃N or DIPA | TBAF | [14],[5] |
| Solvent | THF or DMF | 1,4-Dioxane | [14],[5] |
| Temperature | RT - 60 °C | 100-140 °C | [14],[5] |
| Time | 6-24 h | 20-60 min | [14],[5] |
Part 4: Heck Coupling for C-C (alkenyl) Bond Formation
The Heck reaction provides a method for the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene[17][18]. This reaction is highly valuable for the synthesis of complex organic molecules containing vinylated heterocycles.
Scientific Rationale
The Heck reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for catalyst stability and reactivity. The base is required to regenerate the active palladium(0) catalyst in the final step of the catalytic cycle. For electron-deficient heteroaryl chlorides, forcing conditions such as higher temperatures may be necessary.
Experimental Protocol
Protocol 4.1: Heck Coupling with an Alkene
This is a general protocol for the Heck reaction of heteroaryl chlorides.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.5 - 2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the alkene, Pd(OAc)₂, P(o-tol)₃, and Et₃N.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Conditions: Heat the sealed tube at 100-140 °C for 12-48 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
| Parameter | Protocol 4.1 (Heck Coupling) | Reference |
| Catalyst/Ligand | Pd(OAc)₂ / P(o-tol)₃ | [17] |
| Base | Et₃N | [17] |
| Solvent | DMF or Acetonitrile | [17] |
| Temperature | 100-140 °C | [17] |
| Time | 12-48 h | [17] |
Visualization of Reaction Workflows
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Buchwald-Hartwig Amination Workflow
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful platform for the synthesis of a diverse library of novel compounds. The protocols and application notes provided herein serve as a comprehensive guide for researchers in the field. Successful implementation of these reactions relies on careful consideration of the interplay between the substrate, coupling partner, catalyst, ligand, base, and solvent. Optimization of these parameters, potentially aided by high-throughput screening, will be key to achieving high yields and purity for specific target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Microwave-Assisted Suzuki-Miyaura and Sonogashira [research.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate by Chromatography
Abstract
This comprehensive guide details the application of normal-phase flash column chromatography for the effective purification of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] This document provides a robust, step-by-step protocol, from initial Thin-Layer Chromatography (TLC) method development to the execution of the flash chromatography separation. The causality behind experimental choices, including solvent selection and stationary phase considerations, is thoroughly explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining this compound in high purity.
Introduction: The Importance of Purity for Imidazo[1,2-b]pyridazine Scaffolds
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting potential as anti-cancer, anti-inflammatory, and antiviral agents. The purity of this building block is paramount, as even minor impurities can significantly impact the yield, purity, and biological activity of the final compounds.
This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography, a widely adopted technique for its efficiency and scalability in organic synthesis.
Foundational Principles: Understanding the Chromatographic Separation
The successful purification of this compound hinges on the principles of adsorption chromatography. In this technique, the separation of the target compound from its impurities is achieved based on their differential affinities for a polar stationary phase (silica gel) and a less polar mobile phase.
Physicochemical Properties of the Analyte:
This compound (Molecular Formula: C₈H₆ClN₃O₂, Molecular Weight: 211.61 g/mol ) is a moderately polar molecule.[1] Its polarity is primarily influenced by the presence of the nitrogen atoms in the heterocyclic rings and the ester functional group. This moderate polarity dictates its interaction with the stationary and mobile phases. The compound is expected to be soluble in polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH), and less soluble in non-polar solvents like hexanes.
Selection of the Stationary Phase:
Silica gel (SiO₂) is the stationary phase of choice for this application. Its highly polar surface, rich in silanol groups (Si-OH), allows for strong hydrogen bonding and dipole-dipole interactions with polar analytes. Less polar impurities will have weaker interactions with the silica gel and will therefore elute faster, while more polar impurities will be more strongly retained.
Pre-Purification Strategy: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to flash column chromatography, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a reliable prediction of the separation that will be achieved on a flash column.
Objective: To identify a mobile phase composition that provides a good separation between the target compound and any impurities, with a retention factor (Rƒ) for the target compound ideally between 0.2 and 0.4.
dot
References
Application Notes and Protocols for the Synthesis of Imidazo[1,2-b]pyridazine-based mTOR Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer, making it a prime target for therapeutic intervention. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors.[1][2] This document provides a comprehensive guide for the synthesis of potent mTOR inhibitors based on the imidazo[1,2-b]pyridazine framework, starting from the readily available Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to generate a library of diaryl urea derivatives for structure-activity relationship (SAR) studies and further biological evaluation.
Introduction: The Rationale for Imidazo[1,2-b]pyridazine as a Scaffold for mTOR Inhibitors
The imidazo[1,2-b]pyridazine fused heterocyclic system is a bioisostere of purine and has been identified as a versatile scaffold for the development of inhibitors targeting various kinases.[3][4] Its rigid, planar structure provides a suitable framework for positioning key pharmacophoric elements to interact with the ATP-binding site of kinases. Notably, several imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against mTOR, a key regulator of the PI3K/Akt/mTOR signaling pathway.[5][6]
The synthetic strategy outlined in these application notes focuses on the derivatization of the imidazo[1,2-b]pyridazine core at the C6 position to introduce a diaryl urea moiety, a common pharmacophore in many kinase inhibitors that often interacts with the hinge region of the kinase domain. The starting material, this compound, provides two key points for diversification: the reactive C6-chloro group, which is amenable to nucleophilic aromatic substitution, and the C2-ester, which can be further modified.
Visualizing the mTOR Signaling Pathway and Synthetic Strategy
To provide context for the therapeutic target and the synthetic approach, the following diagrams illustrate the mTOR signaling pathway and the general synthetic workflow.
Caption: The PI3K/Akt/mTOR signaling pathway targeted by the synthesized inhibitors.
Caption: General synthetic workflow for the preparation of mTOR inhibitors.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | ≥97% |
| Substituted anilines (e.g., 4-aminophenol) | Acros Organics | ≥98% |
| Substituted aryl isocyanates | TCI Chemicals | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Alfa Aesar | ≥99% |
| N-Methyl-2-pyrrolidone (NMP) | Fisher Scientific | ≥99% |
| Dichloromethane (DCM) | VWR Chemicals | ≥99.8% |
| Lithium hydroxide (LiOH) | Merck | ≥98% |
| Tetrahydrofuran (THF) | EMD Millipore | ≥99.9% |
| Methanol (MeOH) | J.T. Baker | ≥99.8% |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Spectra should be recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained using an Agilent 6520 Q-TOF LC/MS system with an electrospray ionization (ESI) source.
-
Thin Layer Chromatography (TLC): TLC should be performed on Merck silica gel 60 F254 plates and visualized under UV light (254 nm).
-
Flash Column Chromatography: Purification should be carried out using a Teledyne ISCO CombiFlash Rf system with pre-packed silica gel columns.
Experimental Protocols
PART 1: Synthesis of Methyl 6-(arylamino)imidazo[1,2-b]pyridazine-2-carboxylate (Intermediate 1)
This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to displace the chloride at the C6 position with an aniline derivative. The electron-withdrawing nature of the pyridazine ring facilitates this reaction.[7][8][9]
Step-by-Step Protocol:
-
To a sealed vial, add this compound (1.0 eq.), the desired substituted aniline (e.g., 4-aminophenol, 1.2 eq.), and N-Methyl-2-pyrrolidone (NMP) as the solvent (to a concentration of 0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.
-
Seal the vial and heat the reaction mixture to 120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-80% ethyl acetate in hexanes) to afford the desired Methyl 6-(arylamino)imidazo[1,2-b]pyridazine-2-carboxylate.
Characterization of a Representative Intermediate (Methyl 6-(4-hydroxyphenylamino)imidazo[1,2-b]pyridazine-2-carboxylate):
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (s, 1H), 8.32 (s, 1H), 7.85 (d, J = 9.6 Hz, 1H), 7.45 (d, J = 8.8 Hz, 2H), 7.20 (d, J = 9.6 Hz, 1H), 6.75 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).
-
HRMS (ESI): Calculated for C₁₅H₁₃N₄O₃ [M+H]⁺: 297.0988; Found: 297.0991.
PART 2: Synthesis of Diaryl Urea mTOR Inhibitors
This protocol details the formation of the diaryl urea linkage by reacting the amino group of Intermediate 1 with a suitable isocyanate. This is a robust and high-yielding reaction.[10][11]
Step-by-Step Protocol:
-
Dissolve Methyl 6-(arylamino)imidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) (to a concentration of 0.1 M) under a nitrogen atmosphere.
-
Add the desired substituted aryl isocyanate (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., 70% ethyl acetate in hexanes).
-
Upon completion, a precipitate may form. If so, collect the solid by filtration and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by trituration with diethyl ether or by flash column chromatography on silica gel (gradient elution, e.g., 50-100% ethyl acetate in hexanes) to yield the final diaryl urea mTOR inhibitor.
Characterization of a Representative Final Product:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H), 8.90 (s, 1H), 8.75 (s, 1H), 8.40 (s, 1H), 8.05 (d, J = 9.6 Hz, 1H), 7.60-7.40 (m, 6H), 7.30 (d, J = 9.6 Hz, 1H), 3.85 (s, 3H).
-
HRMS (ESI): Calculated for C₂₂H₁₇N₅O₄ [M+H]⁺: 416.1308; Found: 416.1312.
PART 3: Optional - Hydrolysis of the Methyl Ester
For target molecules requiring a carboxylic acid at the C2 position, the methyl ester can be hydrolyzed under basic conditions.
Step-by-Step Protocol:
-
Dissolve the diaryl urea product (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v, to a concentration of 0.1 M).
-
Add an aqueous solution of lithium hydroxide (LiOH) (2.0 M, 3.0 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 10% methanol in DCM).
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid derivative.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Substituted anilines: Many anilines are toxic and can be absorbed through the skin. Handle with care.
-
Isocyanates: Isocyanates are potent respiratory sensitizers and lachrymators. Handle with extreme caution in a fume hood.
-
NMP and DIPEA: These are organic bases and can cause skin and eye irritation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in SNAr reaction | Incomplete reaction or decomposition of starting material. | Increase reaction time or temperature. Ensure the use of anhydrous solvent and an inert atmosphere. |
| Multiple spots on TLC after SNAr | Side reactions or incomplete reaction. | Optimize the amount of base. Ensure efficient purification by column chromatography. |
| Low yield in urea formation | Impure starting materials or moisture contamination. | Use freshly purified amine intermediate. Ensure the use of anhydrous DCM and a nitrogen atmosphere. |
| Incomplete ester hydrolysis | Insufficient base or reaction time. | Increase the amount of LiOH or prolong the reaction time. Gentle heating (e.g., 40 °C) may be applied. |
Conclusion
The protocols detailed in this application note provide a reliable and versatile synthetic route to a range of imidazo[1,2-b]pyridazine-based diaryl urea derivatives as potential mTOR inhibitors. By systematically varying the substituents on the aniline and isocyanate building blocks, researchers can generate a focused library of compounds for SAR exploration and identify lead candidates for further preclinical development. The straightforward nature of these reactions, coupled with the ready availability of the starting materials, makes this an attractive approach for academic and industrial drug discovery programs targeting the mTOR signaling pathway.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 11. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate as a Core Scaffold in Modern Agrochemical Synthesis
Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal and agricultural chemistry.[1] Its rigid, planar structure and rich electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[2] This versatility has led to its incorporation into numerous biologically active molecules, including kinase inhibitors for oncology and agents for treating autoimmune diseases.[2][3]
In the realm of agrochemical research, the imidazo[1,2-b]pyridazine framework is an emerging platform for the discovery of novel fungicides and herbicides.[4][5] A particularly valuable starting material for exploring this chemical space is methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate . This molecule is strategically functionalized with two distinct reactive handles: a chlorine atom at the C-6 position and a methyl ester at the C-2 position.[6][7] The C-6 chlorine is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the C-2 ester provides a gateway to a variety of amides and other derivatives. This dual reactivity allows for the systematic and efficient generation of diverse chemical libraries to screen for desired agrochemical properties.
This guide provides an in-depth look at the synthesis of this core intermediate and outlines detailed protocols for its derivatization, focusing on methodologies relevant to the development of next-generation crop protection agents.
Synthesis of the Core Intermediate: A Foundational Protocol
The construction of the imidazo[1,2-b]pyridazine ring system is most reliably achieved through the condensation of a 3-amino-6-halopyridazine with a suitable α-halocarbonyl compound.[8] The presence of a halogen on the pyridazine ring is critical as it deactivates the adjacent nitrogen, ensuring that the initial alkylation occurs at the more nucleophilic distal nitrogen, which is a prerequisite for successful cyclization.[8]
Protocol 2.1: Synthesis of this compound
This protocol details the one-pot synthesis from commercially available precursors. The reaction proceeds via an initial SN2 reaction followed by an intramolecular cyclization/aromatization.
Workflow Diagram: Synthesis of the Core Scaffold
Caption: Synthesis of the target intermediate via condensation and cyclization.
Materials:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
Methyl bromopyruvate (1.1 eq)
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-6-chloropyridazine and anhydrous ethanol.
-
Add sodium bicarbonate to the suspension. This mild base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.
-
Slowly add methyl bromopyruvate to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. The product may begin to precipitate.
-
Reduce the solvent volume under reduced pressure.
-
Add deionized water to the residue to precipitate the product fully and dissolve inorganic salts.
-
Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol or column chromatography if necessary.
Derivatization Strategies for Agrochemical Discovery
The power of this compound lies in its capacity for selective modification at two key positions. This section details protocols for functionalizing the C-6 and C-2 positions.
Functionalization at the C-6 Position
The electron-deficient nature of the pyridazine ring activates the C-6 chlorine for displacement, making it an excellent site for introducing diversity.
Workflow Diagram: C-6 Position Modification
Caption: Key synthetic routes for derivatization at the C-6 position.
Protocol 3.1.1: C-6 Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a robust method for displacing the C-6 chlorine with a wide range of primary and secondary amines, a common strategy for tuning physicochemical properties.[9]
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., morpholine, benzylamine) (2.0 eq)
-
Cesium fluoride (CsF) (1.0 eq)
-
Benzyltriethylammonium chloride (BnNEt₃Cl) (0.1 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealed reaction vial, add the starting material, the chosen amine, cesium fluoride, and benzyltriethylammonium chloride.
-
Add anhydrous DMSO. The use of a polar aprotic solvent like DMSO is crucial for accelerating SNAr reactions.
-
Seal the vial and heat the mixture to 100°C for 24 hours. The phase-transfer catalyst (BnNEt₃Cl) and mild fluoride base (CsF) facilitate a high-yielding conversion with minimal side products.[9]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C-6 aminated derivative.
Protocol 3.1.2: C-6 Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds.[10] This protocol allows for the introduction of various aryl and heteroaryl moieties at the C-6 position, which is critical for modulating biological activity.[11][12]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)
Procedure:
-
In a reaction flask, combine the starting material, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir overnight. The catalytic cycle involves oxidative addition of the palladium(0) species to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the product.[13]
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the C-6 arylated product.
Functionalization at the C-2 Position
The methyl ester at the C-2 position is a versatile handle for creating carboxamides, which are prevalent in bioactive molecules due to their ability to form key hydrogen bonds with protein targets.
Workflow Diagram: C-2 Position Modification
Caption: Two-step workflow for converting the C-2 ester to diverse amides.
Protocol 3.2.1: Ester Hydrolysis to Carboxylic Acid
This initial step is required to activate the C-2 position for amide coupling.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Solvent mixture: Tetrahydrofuran (THF) and Water (3:1)
Procedure:
-
Dissolve the starting ester in the THF/water solvent mixture.
-
Add lithium hydroxide and stir at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid.[7]
Protocol 3.2.2: Amide Bond Formation
This protocol uses a modern coupling agent for efficient and high-yielding synthesis of amides from the carboxylic acid intermediate.
Materials:
-
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the desired amine, followed by DIPEA. DIPEA acts as a non-nucleophilic base to activate the coupling agent and neutralize the ammonium salts formed.
-
Add HATU in one portion. The mixture may warm slightly.
-
Stir the reaction at room temperature for 4-12 hours.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, or if the product is soluble, extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the final C-2 amide derivative.
Agrochemical Applications and Biological Activity
Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown significant promise as antifungal agents against a range of plant pathogens.[4][5] The structural modifications enabled by the protocols above are key to optimizing this activity.
Fungicidal Activity: Studies have demonstrated that 3,6-disubstituted imidazo[1,2-b]pyridazines exhibit broad-spectrum antifungal activity.[5] The nature of the substituents on both the pyridazine and aryl rings can dramatically influence potency. For instance, certain derivatives have shown much higher efficacy than commercial fungicides like hymexazol against pathogens such as Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), and Pyricularia oryzae (PO).[5] Research has also indicated that compounds with specific substitutions can inhibit succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[14]
Herbicidal Potential: While specific herbicidal data for derivatives of this compound is emerging, the broader class of pyridazine and pyridazinone heterocycles is well-established in herbicide development.[4][15] The structural motifs accessible from this core scaffold share features with known herbicides, suggesting that libraries generated using these protocols could yield novel compounds with weed control properties.[16]
Table 1: Summary of Reported Biological Activities for Imidazo[1,2-b]pyridazine Derivatives
| Derivative Class | Target Organism/Enzyme | Observed Activity | Reference |
| 6-Aryl-substituted imidazo[1,2-b]pyridazines | Phytopathogenic Fungi (A. alternata, P. oryzae) | Potent in vitro antifungal activity, in some cases exceeding commercial standards. | [4][5] |
| 6-Amino-substituted imidazo[1,2-b]pyridazines | Mycobacterium tuberculosis | Potent in vitro anti-TB activity has been reported for related structures. | [17] |
| General Imidazo[1,2-b]pyridazine Scaffold | Various Protein Kinases | The scaffold is a known kinase inhibitor, a mode of action relevant to fungicides. | [18][19] |
| Pyridine Carboxamide Derivatives | Botrytis cinerea SDH | Some derivatives show inhibitory activity matching commercial fungicides. | [14] |
Conclusion
This compound is a high-value, versatile building block for agrochemical synthesis. Its strategically placed reactive sites allow for the creation of large, diverse libraries of novel compounds through robust and well-established synthetic methodologies like SNAr, Suzuki coupling, and amidation. The demonstrated potential of the imidazo[1,2-b]pyridazine scaffold, particularly in the development of potent antifungal agents, makes this intermediate a critical tool for researchers and scientists dedicated to discovering the next generation of effective and sustainable crop protection solutions.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide - Google Patents [patents.google.com]
- 16. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
biological screening assays for imidazo[1,2-b]pyridazine derivatives
<_ A.I. will create a detailed guide on , structured as follows:
Introduction: Briefly introduce the imidazo[1,2-b]pyridazine scaffold and its significance in medicinal chemistry, referencing its presence in approved drugs and clinical candidates.[1][2]
Part 1: Anticancer Activity Assessment
-
Section 1.1: In Vitro Cytotoxicity Screening - MTT Assay. This section will detail the widely used MTT assay to determine the cytotoxic effects of imidazo[1,2-b]pyridazine derivatives on cancer cell lines.[3][4][5][6] It will include a step-by-step protocol, a Graphviz diagram of the workflow, and a table for data presentation.
-
Section 1.2: Kinase Inhibition Assays. Recognizing that many imidazo[1,2-b]pyridazines target kinases, this section will provide a protocol for a representative kinase inhibition assay, focusing on VEGFR-2 as a key target in angiogenesis.[7][8][9][10][11] A signaling pathway diagram and a data summary table will be included. Other relevant kinase targets like DYRKs, PIM kinases, and Tyk2 will also be mentioned.[12][13][14][15]
Part 2: Anti-inflammatory Activity Evaluation
-
Section 2.1: Cyclooxygenase (COX) Inhibition Assay. This section will describe an in vitro assay to screen for the inhibition of COX-1 and COX-2, key enzymes in inflammation.[16][17][18][19][20] The protocol will be detailed, accompanied by a workflow diagram and a results table. The relevance of this assay for imidazo[1,2-b]pyridazines will be highlighted by referencing studies on similar compounds.[21][22][23]
-
Section 2.2: IL-17A Inhibition Assay. Given the role of IL-17A in autoimmune diseases and the discovery of imidazo[1,2-b]pyridazines as inhibitors, a protocol for an IL-17A binding or neutralization assay will be provided.[24][25] This will include a conceptual diagram and a data table.
Part 3: Antimicrobial Activity Screening
-
Section 3.1: Minimum Inhibitory Concentration (MIC) Assay. This section will provide a detailed protocol for the broth microdilution method to determine the MIC of the compounds against various bacterial and fungal strains.[26][27][28][29][30][31][32][33] A workflow diagram and a table for presenting MIC values will be included.
References: A comprehensive list of all cited sources with clickable URLs will be provided at the end.
This structure will allow for a logical flow from the general cytotoxic effects to more specific mechanisms of action and a broader look at the therapeutic potential of this important class of compounds. Each section will be written from the perspective of a Senior Application Scientist, emphasizing the rationale behind the experimental choices and ensuring the protocols are robust and reproducible.### Application Notes and Protocols for the Biological Screening of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Its versatile structure is a key component in a range of biologically active molecules, including the FDA-approved multi-kinase inhibitor ponatinib, which is used in the treatment of chronic myeloid leukemia.[1] This core has also been integral in the development of diverse therapeutic agents, from brain-penetrant GSK-3β inhibitors to orally active TYK2 JH2 inhibitors for autoimmune diseases, as well as compounds with antimicrobial properties.[1] The continued exploration of this scaffold necessitates robust and reliable biological screening assays to identify and characterize novel derivatives with therapeutic potential.[2]
This guide provides detailed protocols and application notes for a selection of fundamental biological screening assays tailored for the evaluation of imidazo[1,2-b]pyridazine derivatives. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles, providing researchers with the tools to confidently assess the anticancer, anti-inflammatory, and antimicrobial activities of their compounds.
Part 1: Anticancer Activity Assessment
A primary and extensively investigated application of imidazo[1,2-b]pyridazine derivatives is in the field of oncology.[2][34] The initial step in evaluating the anticancer potential of novel compounds is typically to assess their general cytotoxicity against cancer cell lines. Subsequently, more specific assays targeting known cancer-related pathways, such as kinase signaling, can be employed to elucidate the mechanism of action.[1][14][15][35][36][37]
Section 1.1: In Vitro Cytotoxicity Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT, into a purple formazan product.[6] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[5] The resulting formazan crystals are insoluble and can be dissolved to produce a colored solution, the absorbance of which is directly proportional to the number of viable cells.[5][6] This assay is a cornerstone for the initial screening of potential anticancer compounds.[3][38]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., HCC1937, HepG2, MCF-7) to approximately 80% confluency.[37][38]
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the imidazo[1,2-b]pyridazine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][6]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a non-linear regression analysis.
-
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | MCF-7 | 48 | 15.2 |
| Derivative B | MCF-7 | 48 | 8.7 |
| Derivative C | MCF-7 | 48 | 22.5 |
| Doxorubicin | MCF-7 | 48 | 0.9 |
Section 1.2: Kinase Inhibition Assays
The imidazo[1,2-b]pyridazine scaffold is a well-established kinase inhibitor pharmacophore.[14] Derivatives of this class have shown inhibitory activity against a variety of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), PIM kinases, and Tyrosine kinase 2 (Tyk2).[12][13][15] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8][11] Therefore, inhibiting VEGFR-2 is a validated therapeutic strategy in oncology.[7]
Caption: VEGFR-2 signaling pathway and point of inhibition.[7]
This protocol is adapted from commercially available kinase assay kits and measures the amount of ATP remaining after the kinase reaction.[9][10] A decrease in luminescence indicates higher kinase activity (more ATP consumed) and thus, a more potent inhibitor will result in a higher luminescent signal.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.[8]
-
Prepare a stock solution of the test imidazo[1,2-b]pyridazine derivative in 100% DMSO.
-
Create serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[8][9]
-
-
Kinase Reaction:
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).[8][9]
-
Add 25 µL of the Master Mix to each well of a white 96-well plate.[8]
-
Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL).[8]
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Luminescence Detection:
-
After the incubation, add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent will stop the kinase reaction and initiate a luminescent signal proportional to the remaining ATP.[8][9]
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.[8][9]
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration:
-
% Inhibition = [1 - (Luminescence of Test Inhibitor / Luminescence of Positive Control)] x 100
-
-
Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value.
-
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative D | VEGFR-2 | 85 |
| Derivative E | VEGFR-2 | 150 |
| Staurosporine | VEGFR-2 | 10 |
Part 2: Anti-inflammatory Activity Evaluation
Imidazo[1,2-b]pyridazine derivatives have also been investigated for their anti-inflammatory properties.[2][21][22] Key targets in inflammation include cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like Interleukin-17A (IL-17A).
Section 2.1: Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenases (COX-1 and COX-2) are enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[16] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[16] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[16]
Caption: Workflow for the COX inhibition assay.
This protocol is based on the principle of detecting Prostaglandin G2, an intermediate product of the COX reaction, using a fluorometric probe.[19]
-
Reagent Preparation:
-
Assay Procedure:
-
Set up wells for "Enzyme Control" (no inhibitor), "Inhibitor Control" (e.g., Celecoxib), and "Test Inhibitor" in a 96-well white opaque plate.[19]
-
Add 10 µL of the diluted test inhibitor or appropriate controls to the respective wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[19]
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the reconstituted COX-2 enzyme to all wells except for a "No Enzyme" control.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Prepare the arachidonic acid substrate solution.[20]
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[19]
-
Immediately measure the fluorescence (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 5-10 minutes at 25°C.[19]
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each test compound concentration:
-
% Inhibition = [1 - (Slope of Test Inhibitor / Slope of Enzyme Control)] x 100
-
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
| Compound | Target Enzyme | IC₅₀ (µM) |
| Derivative F | COX-2 | 5.8 |
| Derivative G | COX-2 | 12.1 |
| Celecoxib | COX-2 | 0.45 |
Section 2.2: IL-17A Inhibition Assay
IL-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[24][25] The development of small molecule inhibitors of IL-17A, including imidazo[1,2-b]pyridazine derivatives, represents a promising therapeutic approach for these conditions.[24][25]
Caption: Inhibition of IL-17A and its receptor interaction.
This protocol describes a high-throughput, no-wash immunoassay to measure the binding of IL-17A to its receptor, IL-17RA. The inhibition of this interaction by a test compound is quantified.
-
Reagent Preparation:
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine test compound.
-
Prepare solutions of biotinylated IL-17A, acceptor bead-conjugated IL-17RA, and streptavidin-coated donor beads according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well microplate, add the test compound dilutions.
-
Add biotinylated IL-17A to all wells.
-
Add acceptor bead-conjugated IL-17RA to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add streptavidin-coated donor beads to all wells under subdued light.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Detection and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal generated is proportional to the amount of IL-17A bound to IL-17RA.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
| Compound | Assay | IC₅₀ (nM) |
| Derivative H | IL-17A AlphaLISA | 120 |
| Derivative I | IL-17A AlphaLISA | 250 |
| Reference Inhibitor | IL-17A AlphaLISA | 50 |
Part 3: Antimicrobial Activity Screening
The imidazo[1,2-b]pyridazine scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against various bacterial and fungal strains.[31][32][33]
Section 3.1: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][28] It is a standard method for assessing the potency of new antimicrobial compounds.[26] The broth microdilution method is a widely used technique for determining MIC values.[28][29]
Caption: Workflow for the broth microdilution MIC assay.
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well.[30]
-
Add 50 µL of a 2x concentrated stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.[30]
-
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[28]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[30]
-
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Derivative J | 8 | 32 | 16 |
| Derivative K | 16 | 64 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The biological screening assays detailed in these application notes provide a robust framework for the initial characterization of novel derivatives. By systematically evaluating cytotoxicity, specific enzyme and pathway inhibition, and antimicrobial activity, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The causality-driven experimental designs and detailed protocols herein are intended to ensure the generation of high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. assaygenie.com [assaygenie.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 27. researchgate.net [researchgate.net]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. protocols.io [protocols.io]
- 30. benchchem.com [benchchem.com]
- 31. ijpbs.com [ijpbs.com]
- 32. researchgate.net [researchgate.net]
- 33. sciensage.info [sciensage.info]
- 34. Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties | Technology Transfer [techtransfer.nih.gov]
- 35. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 38. journal.waocp.org [journal.waocp.org]
Application Note: Structural Elucidation of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate using NMR and High-Resolution Mass Spectrometry
Introduction: The Importance of Structural Verification
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 572910-59-9) is a heterocyclic compound that serves as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds developed as kinase inhibitors and antifibrotic agents.[2][3] Given its role as a critical intermediate, unambiguous confirmation of its structure and purity is paramount to ensure the validity and reproducibility of subsequent synthetic transformations and biological assays.
This application note provides a detailed guide for the comprehensive analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We present optimized protocols and interpretative guidance tailored for researchers and drug development professionals, emphasizing the synergy between these methods for confident structural elucidation.
Compound Details:
-
Name: this compound
-
CAS Number: 572910-59-9[4]
-
Molecular Formula: C₈H₆ClN₃O₂[1]
-
Molecular Weight: 211.61 g/mol [1]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.
Principle and Rationale
For this compound, ¹H NMR will reveal the number of distinct protons on the aromatic rings and the methyl ester, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in the ¹H spectrum. The chemical shifts are highly sensitive to the effects of the fused heterocyclic system and the electron-withdrawing chloro and carboxylate substituents.[5][6]
Predicted Spectral Data
Based on the structure, we can predict the key features of the NMR spectra. This predictive analysis is crucial for guiding the interpretation of experimental data.
| ¹H NMR Prediction | ¹³C NMR Prediction |
| Proton | Predicted δ (ppm) |
| H-3 | 8.3 - 8.5 |
| H-8 | 8.1 - 8.3 |
| H-7 | 7.2 - 7.4 |
| O-CH₃ | 3.9 - 4.1 |
Note: Predicted chemical shifts (δ) are relative to TMS and can vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet.
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality 1D NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a good starting point for many organic molecules.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a 30° or 45° pulse angle to ensure adequate signal without saturation for quantitative analysis.
-
Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).
-
Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C{¹H} spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or internal standard (TMS at 0.00 ppm).
-
Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals and analyze the chemical shifts and coupling constants.
-
Workflow for NMR Analysis
The following diagram illustrates the logical flow of the NMR analysis process.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural proof. High-resolution mass spectrometry (HRMS) is particularly vital as it provides a highly accurate mass measurement, enabling the confident determination of the elemental formula.
Principle and Rationale
Electrospray ionization (ESI) is the method of choice for this molecule.[7] The basic nitrogen atoms in the imidazopyridazine ring system are readily protonated in the ESI source, forming a stable [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured by the mass analyzer. A key feature to look for is the isotopic pattern caused by the chlorine atom: the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance will result in two peaks separated by ~2 Da, with the [M+2+H]⁺ peak having roughly one-third the intensity of the [M+H]⁺ peak. This provides definitive evidence for the presence of a single chlorine atom.
Predicted Mass Spectral Data
| Parameter | Predicted Value | Rationale |
| Monoisotopic Mass | 211.0148 | Calculated for C₈H₆³⁵ClN₃O₂ |
| Primary Ion (ESI+) | [M+H]⁺ | Protonation of a basic nitrogen |
| Expected m/z | 212.0221 | For C₈H₇³⁵ClN₃O₂⁺ |
| Isotopic Peak | [M+2+H]⁺ | Presence of ³⁷Cl isotope |
| Expected m/z | 214.0191 | For C₈H₇³⁷ClN₃O₂⁺ |
| Relative Intensity | ~32% of [M+H]⁺ | Natural abundance of ³⁷Cl vs ³⁵Cl |
Experimental Protocol: HRMS Data Acquisition
This protocol is designed for a typical LC-MS system equipped with an ESI source and a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Create a dilute working solution by diluting the stock solution to 1-10 µg/mL with the mobile phase.
-
-
Instrumentation and Method:
-
Ionization Mode: ESI, Positive.
-
Mobile Phase: A typical starting point is 50:50 Acetonitrile:Water with 0.1% formic acid. The formic acid acts as a proton source to facilitate ionization.[8]
-
Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Analyzer Settings:
-
Set the instrument to acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).
-
Ensure the mass resolution is set to a high value (e.g., >10,000 FWHM) to enable accurate mass measurement.
-
Use an internal calibrant (lock mass) to ensure high mass accuracy throughout the run.
-
-
-
Data Analysis:
-
Examine the full scan spectrum for the protonated molecule, [M+H]⁺.
-
Verify the mass accuracy by comparing the measured m/z to the theoretical m/z. The mass error should be less than 5 ppm.
-
Confirm the presence and correct relative intensity (~32%) of the [M+2+H]⁺ isotopic peak.
-
Use the instrument software to calculate the elemental formula from the accurate mass and isotopic pattern, and confirm it matches C₈H₆ClN₃O₂.
-
(Optional) Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and gather further structural information. Common fragmentation pathways for N-heterocycles involve cleavages of the fused ring systems.[9][10]
-
Workflow for Mass Spectrometry Analysis
The following diagram outlines the steps for HRMS analysis and confirmation.
References
- 1. 572910-59-9 | MFCD11044753 | this compound [aaronchem.com]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound,572910-59-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
experimental procedure for C-6 amination of imidazo[1,2-b]pyridazine core
Application Note & Protocol
Strategic C-6 Amination of the Imidazo[1,2-b]pyridazine Core: A Guide to Modern Synthetic Methodologies
Abstract: The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif integral to numerous clinically relevant molecules, most notably in the field of kinase inhibition.[1][2] Functionalization of this core, particularly at the C-6 position, is a critical step in the development of novel therapeutics. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and widely applicable methods for C-6 amination: a cost-effective, fluoride-promoted Nucleophilic Aromatic Substitution (SNAr) and the versatile Palladium-Catalyzed Buchwald-Hartwig cross-coupling reaction. This document emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into the rationale behind experimental choices to ensure reproducible and high-yielding syntheses.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a nitrogen-bridgehead heterocycle that has garnered significant attention from the pharmaceutical industry.[2][3] Its structural rigidity and capacity for diverse substitution patterns make it an ideal scaffold for targeting various biological entities. Derivatives have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][2] A prime example of its clinical success is Ponatinib (AP24534), a potent pan-BCR-ABL inhibitor used in cancer therapy, which features a C-6 aminated imidazo[1,2-b]pyridazine core.[3]
The strategic introduction of an amino group at the C-6 position is a key transformation in the synthesis of these valuable compounds. The choice of amination method depends on factors such as substrate scope, functional group tolerance, and cost-effectiveness. This guide details two primary, field-proven methodologies.
Prerequisite: Synthesis of the Key Precursor
Both amination strategies typically begin with a halogenated imidazo[1,2-b]pyridazine. The most common and versatile starting material is 6-chloroimidazo[1,2-b]pyridazine , which can be readily synthesized in a two-step sequence from commercially available materials.
2.1. Synthesis of 3-Amino-6-chloropyridazine
The initial step involves the selective mono-amination of 3,6-dichloropyridazine.
-
Protocol: To 3,6-dichloropyridazine (10 g, 67.1 mmol) in a sealed stainless-steel pressure vessel, add concentrated aqueous ammonium hydroxide (100 mL). Heat the mixture to 110-130 °C for 12 hours.[4] After cooling the vessel to 0 °C, the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 3-amino-6-chloropyridazine as a pale-yellow solid.
2.2. Cyclization to 6-Chloroimidazo[1,2-b]pyridazine
The imidazo ring is formed via a condensation reaction with an acetaldehyde equivalent.
-
Protocol: A mixture of 3-amino-6-chloropyridazine (5 g, 38.6 mmol) and chloroacetaldehyde (50% aqueous solution, ~1.5 equivalents) is heated to 90 °C for 5 hours.[5] The water is then removed under reduced pressure. The resulting crude solid is triturated with ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine.
Overall Synthetic Workflow
The following diagram illustrates the general workflow from the common precursor to the desired C-6 aminated products via the two distinct pathways discussed in this note.
Caption: General workflow for C-6 amination of imidazo[1,2-b]pyridazine.
Method 1: Fluoride-Promoted Nucleophilic Aromatic Substitution (SNAr)
This method offers a highly efficient and cost-effective route for the amination of electron-deficient heterocycles like 6-chloroimidazo[1,2-b]pyridazine. The reaction proceeds via an addition-elimination mechanism (SNAr), where the electron-withdrawing nature of the pyridazine nitrogen atoms activates the C-6 position for nucleophilic attack by an amine. Recent advancements have introduced a milder, more efficient protocol using cesium fluoride (CsF).[3]
4.1. Mechanistic Rationale
-
Activation: The imidazo[1,2-b]pyridazine core is inherently electron-deficient, making the C-6 position susceptible to nucleophilic attack.
-
Intermediate Formation: The amine nucleophile attacks the C-6 carbon, temporarily disrupting the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Role of Fluoride: While the exact role is debated, fluoride is believed to act as a base to deprotonate the amine or the intermediate complex, or as a hydrogen-bond acceptor, increasing the nucleophilicity of the amine.[3] The use of CsF is advantageous as it is significantly less toxic than previously reported fluoride sources.[3]
-
Leaving Group Expulsion: Aromaticity is restored by the elimination of the chloride leaving group, yielding the final C-6 aminated product.
-
Solvent & Catalyst: A polar aprotic solvent like DMSO is ideal as it can solvate the cation (Cs⁺) while leaving the fluoride anion relatively bare and highly reactive. A phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt₃Cl) can further enhance reaction rates, particularly for less soluble reagents.[3]
4.2. Detailed Experimental Protocol
This protocol is adapted from a highly efficient procedure for the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[2][3]
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), cesium fluoride (CsF, 1.0 equiv), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %).
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a ~0.2 M solution.
-
Amine Addition: Add the desired primary or secondary amine (2.0 equiv).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired C-6 aminated product.
4.3. Substrate Scope and Yields
This method is effective for a wide range of primary and secondary amines, providing consistently high yields.[3]
| Amine Substrate | Product | Isolated Yield (%)[2][3] |
| Benzylamine | 6-(benzylamino)-3-bromoimidazo[1,2-b]pyridazine | 98% |
| (Thiophen-2-yl)methanamine | 3-bromo-6-((thiophen-2-ylmethyl)amino)imidazo[1,2-b]pyridazine | 96% |
| Pyrrolidine | 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 95% |
| Morpholine | 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 94% |
| Piperidine | 3-bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 93% |
| n-Butylamine | N-butyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 89% |
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[6] It offers exceptional functional group tolerance and a broad substrate scope, making it a powerful alternative to SNAr, especially for less reactive aryl halides or more complex amines. The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[6][7]
5.1. Mechanistic Rationale: The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[6][8]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the 6-chloroimidazo[1,2-b]pyridazine to form a Pd(II) intermediate. The choice of phosphine ligand is critical here, as it modulates the electron density and steric environment of the palladium center.[9]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: This is the product-forming step. The C-6 carbon and the amine nitrogen bond, and the C-N coupled product is released from the palladium center, regenerating the active Pd(0) catalyst.[8]
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate in Organic Electronics
For: Researchers, scientists, and drug development professionals exploring novel materials for advanced electronic applications.
Introduction: Unlocking High-Performance Organic Electronics with a Versatile Building Block
The relentless pursuit of next-generation displays and lighting technologies has placed a significant demand on the development of novel organic materials with tailored optoelectronic properties. Among the myriad of heterocyclic scaffolds, the imidazo[1,2-b]pyridazine (IP) core has emerged as a particularly promising electron-transporting unit for host materials in high-performance phosphorescent organic light-emitting diodes (PhOLEDs).[1][2] This application note delves into the utility of a key derivative, Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate , as a strategic starting material for the synthesis of advanced bipolar host materials for red PhOLEDs.
The unique electronic structure of the imidazo[1,2-b]pyridazine moiety imparts excellent electron-transporting capabilities and high thermal stability, crucial for the longevity and efficiency of OLED devices.[3] The presence of a chlorine atom at the 6-position and a methyl carboxylate group at the 2-position of the core structure of this compound offers two distinct and reactive sites for synthetic modification. This allows for the precise tuning of the final molecule's electronic and physical properties.[4] Specifically, the chloro-substituent provides a handle for introducing hole-transporting moieties via cross-coupling reactions, enabling the creation of bipolar host materials with balanced charge transport.[5]
This guide provides a comprehensive overview of the application of this compound in the design and synthesis of a novel bipolar host material, its photophysical characterization, and a detailed protocol for its integration into a high-efficiency red PhOLED.
PART 1: Synthesis of a Bipolar Host Material: A Step-by-Step Protocol
To harness the potential of this compound, we will strategically combine it with a well-known hole-transporting unit, carbazole. The following protocol outlines a plausible synthetic route to a novel bipolar host material, herein designated as MCz-IP .
Synthetic Scheme
Caption: Synthetic route to the bipolar host material MCz-IP.
Experimental Protocol: Suzuki Coupling for MCz-IP Synthesis
This protocol details the synthesis of Methyl 6-(9H-carbazol-9-yl)imidazo[1,2-b]pyridazine-2-carboxylate (MCz-IP) via a Suzuki coupling reaction.
Materials:
-
This compound
-
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask, add this compound (1.0 eq), 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (100 mL) and deionized water (25 mL) to the flask via syringe.
-
Catalyst Addition: To the stirred suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and dichloromethane as the eluent.
-
Characterization: Collect the fractions containing the desired product and remove the solvent to yield MCz-IP as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Photophysical and Thermal Properties of MCz-IP
The performance of an OLED host material is critically dependent on its photophysical and thermal properties. The table below summarizes the expected properties of our synthesized MCz-IP, based on data from similar imidazo[1,2-b]pyridazine-carbazole derivatives.[1][2]
| Property | Expected Value | Significance in OLED Performance |
| UV-Vis Absorption (λₘₐₓ) | ~350 nm | Indicates the energy required to excite the molecule. Should not overlap significantly with the emission of the dopant. |
| Photoluminescence (PL) (λₑₘ) | ~450 nm (in solution) | The emission wavelength of the host material. A blue-shifted emission is desirable for hosting red phosphorescent emitters. |
| Triplet Energy (Eₜ) | > 2.2 eV | Must be higher than the triplet energy of the red phosphorescent dopant to ensure efficient energy transfer. |
| HOMO Level | ~ -5.8 eV | The highest occupied molecular orbital energy level, influencing hole injection and transport. |
| LUMO Level | ~ -2.5 eV | The lowest unoccupied molecular orbital energy level, influencing electron injection and transport. |
| Glass Transition Temp. (T₉) | > 120 °C | A high glass transition temperature ensures the morphological stability of the thin films in the OLED device during operation.[6] |
| Decomposition Temp. (TᏧ) | > 400 °C | High thermal stability is crucial for the longevity of the OLED.[6] |
PART 3: Fabrication and Characterization of a Red PhOLED
This section provides a detailed protocol for the fabrication of a multilayer red PhOLED using the synthesized MCz-IP as the host material in the emissive layer.
OLED Device Architecture
Caption: Architecture of the red PhOLED device.
Fabrication Protocol
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Organic materials:
-
N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) for Hole Transport Layer (HTL)
-
Synthesized MCz-IP (Host)
-
Tris(1-phenylisoquinolinato-C2,N)iridium(III) (Ir(piq)₃) (Red phosphorescent dopant)
-
1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi) for Hole Blocking Layer (HBL)
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃) for Electron Transport Layer (ETL)
-
-
Lithium fluoride (LiF) for Electron Injection Layer (EIL)
-
High-purity aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning facility (ultrasonic bath with deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
Glovebox under a nitrogen atmosphere
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum:
-
HTL: Deposit a 40 nm thick layer of NPB.
-
EML: Co-evaporate MCz-IP and Ir(piq)₃ from separate sources to form a 30 nm thick emissive layer with a doping concentration of 8 wt% of Ir(piq)₃.
-
HBL: Deposit a 10 nm thick layer of TPBi.
-
ETL: Deposit a 20 nm thick layer of Alq₃.
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the electron injection layer.
-
Deposit a 100 nm thick layer of aluminum as the cathode.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Device Characterization
The performance of the fabricated red PhOLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE). These measurements will provide a comprehensive evaluation of the effectiveness of MCz-IP as a host material.
Conclusion and Future Outlook
This compound serves as an exceptionally valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its strategic functionalization, as demonstrated by the synthesis of the bipolar host material MCz-IP, allows for the development of materials with tailored properties for high-performance PhOLEDs. The imidazo[1,2-b]pyridazine core provides the necessary electron-transporting character and thermal stability, while the derivatizable positions enable the incorporation of other functionalities to achieve balanced charge transport and efficient light emission.
Future research can explore the modification of the 2-position, currently a methyl carboxylate group, to further tune the electronic properties and solubility of the host material. Additionally, the exploration of different hole-transporting units attached at the 6-position could lead to even more efficient and stable host materials for a wide range of PhOLED applications. The principles and protocols outlined in this application note provide a solid foundation for researchers to innovate and advance the field of organic electronics.
References
- 1. Imidazo[1,2- b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 5. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noctiluca.eu [noctiluca.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Assay Performance for Imidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support resource for researchers working with imidazo[1,2-b]pyridazine derivatives. This heterocyclic scaffold is a cornerstone in modern medicinal chemistry, forming the basis of potent inhibitors for targets like Tyk2, IKKβ, and Bruton's tyrosine kinase (BTK).[1][2][3] However, the planar, often lipophilic nature of this ring system frequently leads to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible data from in vitro and in vivo assays.[1]
This guide provides a structured approach to diagnosing, troubleshooting, and overcoming solubility-related challenges. We will move from foundational concepts to practical, step-by-step protocols designed to ensure your compounds remain in solution, allowing for accurate assessment of their biological activity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with this compound class.
Q1: My imidazo[1,2-b]pyridazine derivative is fully dissolved in its DMSO stock, but precipitates immediately when I add it to my aqueous assay buffer. Why?
This is a classic example of a compound exceeding its kinetic solubility .[4] A 100% DMSO environment is highly favorable for many organic molecules. When a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, a dramatic solvent shift occurs. The compound, suddenly finding itself in an inhospitable aqueous environment, crashes out of solution before it can interact with assay components that might otherwise help keep it dissolved (like proteins).[4][5]
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my assay?
Understanding this distinction is critical for troubleshooting.
-
Kinetic Solubility: This measures the solubility of a compound under non-equilibrium conditions, typically by diluting a concentrated DMSO stock into an aqueous buffer.[6][7] It reflects the concentration a compound can reach before it rapidly precipitates. This is the parameter most relevant for the majority of in vitro assays, which are run under kinetic conditions.[8]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound (as a powder) to a buffer and allowing it to equilibrate over an extended period (e.g., 24 hours).[8][9] This value is crucial for later-stage development, such as formulation for oral dosing, but is often much lower than the kinetic solubility.[10]
For most screening and cell-based assays, your primary goal is to work within the kinetic solubility limit of your compound in the specific assay buffer.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. ovid.com [ovid.com]
Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-b]pyridazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine compounds. This guide is designed to provide practical, in-depth answers to common challenges related to the metabolic instability of this important heterocyclic scaffold. Drawing from established principles and recent findings in medicinal chemistry, this resource offers troubleshooting advice, detailed experimental protocols, and strategic insights to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What makes the imidazo[1,2-b]pyridazine scaffold prone to metabolic instability?
The imidazo[1,2-b]pyridazine core, while a valuable pharmacophore in many drug discovery programs, possesses inherent features that can render it susceptible to metabolism.[1][2] The electron-rich nature of the fused imidazole and pyridazine rings makes them targets for oxidative enzymes, primarily Cytochrome P450s (CYPs), which are abundant in the liver.[3] Common metabolic pathways include hydroxylation at electron-rich carbon positions on the heterocyclic core and oxidation of substituents attached to the scaffold. Additionally, the nitrogen atoms in the ring system can be sites for N-oxidation or conjugation reactions.
Q2: What are the primary in vitro assays I should use to assess the metabolic stability of my compounds?
Two fundamental assays form the cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing for metabolic stability:
-
Liver Microsomal Stability Assay: This is often the first-line assay. It uses subcellular fractions (microsomes) from liver cells, which are rich in Phase I metabolic enzymes like CYPs.[4][5] This assay is cost-effective, has high throughput, and provides a good initial assessment of a compound's susceptibility to oxidative metabolism.[3][4]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes) and is considered the "gold standard" for in vitro metabolism studies.[4][6] It accounts for both Phase I and Phase II metabolism, as well as cellular uptake, providing a more comprehensive and physiologically relevant picture of a compound's metabolic fate.[4][6][7]
The choice between them depends on the stage of your project. Microsomal assays are excellent for initial screening and ranking of compounds, while hepatocyte assays provide more detailed clearance information for lead optimization.[8][9]
Q3: My compound is rapidly metabolized in liver microsomes. What are the likely metabolic "soft spots"?
When high turnover is observed in a liver microsomal stability assay, the most probable sites of metabolism on an imidazo[1,2-b]pyridazine scaffold are:
-
Unsubstituted, solvent-exposed positions on the heterocyclic core: The C3 and C6 positions are often susceptible to hydroxylation.
-
Activated aromatic rings: Phenyl or other aryl groups attached to the core, especially if they are unsubstituted or contain electron-donating groups, are prime candidates for hydroxylation.
-
Alkyl groups: Terminal methyl or methylene groups, particularly those adjacent to heteroatoms (O, N, S), can undergo hydroxylation.
Metabolite identification studies using high-resolution mass spectrometry are essential to pinpoint the exact sites of metabolism and guide your chemical modification strategy.
Troubleshooting Guide
Issue 1: My imidazo[1,2-b]pyridazine compound shows high clearance in the microsomal stability assay. How do I begin to address this?
A high clearance value in this assay strongly suggests oxidative metabolism by CYP enzymes.[3] Here’s a systematic approach to troubleshooting:
-
Confirm the "Soft Spot": Before making chemical changes, you must identify the site of metabolism. Run a metabolite identification study. Incubate your compound with liver microsomes and analyze the resulting mixture by LC-MS/MS to identify hydroxylated or other oxidized metabolites.
-
Block the Metabolic Site: Once the "soft spot" is known, the most direct strategy is to block it. This is often achieved by introducing a group that is resistant to metabolism at that position. Common blocking groups include fluorine (F) or a trifluoromethyl (CF3) group, as the C-F bond is much stronger than a C-H bond and resistant to cleavage by CYPs.
-
Introduce Electron-Withdrawing Groups: To decrease the overall electron density of the aromatic system and make it less susceptible to oxidation, you can introduce electron-withdrawing groups (EWGs) such as halogens, nitriles, or sulfonyl groups on or near the metabolically labile ring.[10]
Caption: A decision-making workflow for improving the metabolic stability of imidazo[1,2-b]pyridazine compounds.
Issue 2: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this indicate?
This is a classic diagnostic scenario. Stability in microsomes (which primarily contain Phase I enzymes) but instability in hepatocytes (which contain both Phase I and Phase II enzymes) strongly suggests that your compound is being cleared by Phase II metabolism.[5][6]
-
Likely Cause: The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). Your molecule likely has a "handle" for this conjugation, such as a phenol, a carboxylic acid, or a nucleophilic nitrogen atom.
-
Troubleshooting Steps:
-
Identify the Conjugation Site: Use metabolite identification with hepatocytes to find the glucuronide or sulfate conjugate.
-
Mask the "Handle": Modify the functional group that is being conjugated. For example, a phenol could be converted to a methyl ether. A carboxylic acid could be esterified or converted to a bioisostere like a tetrazole.
-
Introduce Steric Hindrance: Adding a bulky group near the site of conjugation can sterically shield it from the active site of the UGT enzyme.
-
Issue 3: I am seeing significant species differences in metabolic stability between rat and human in vitro systems. How should I interpret this?
Significant differences in metabolism between species are common and are usually due to variations in the expression levels and substrate specificities of CYP enzymes.
-
Interpretation: This finding has important implications for the translation of your preclinical data to humans. If a compound is much more stable in human systems than in rat systems, the rat may not be a suitable model for predicting human pharmacokinetics. Conversely, if the compound is very unstable in human systems, it may have a short half-life in the clinic, regardless of its performance in preclinical species.
-
Actionable Steps:
-
Prioritize Human Data: For decision-making in lead optimization, data from human-derived systems (human liver microsomes or hepatocytes) should be given the most weight.
-
Identify the Responsible CYPs: Use recombinant CYP enzymes to determine which specific CYP isoform (e.g., CYP3A4, CYP2D6) is responsible for the metabolism in each species. This can help explain the observed differences.
-
Select Appropriate Preclinical Models: If possible, choose preclinical species that show a metabolic profile more similar to humans for your compound class.
-
Advanced Strategies for Enhancing Metabolic Stability
For medicinal chemists looking to proactively design more stable imidazo[1,2-b]pyridazine analogs, several advanced strategies can be employed.
Replacing a carbon-hydrogen (C-H) bond at a metabolic soft spot with a carbon-deuterium (C-D) bond can significantly slow the rate of metabolism.[11][12] This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger bond that is more difficult for CYP enzymes to cleave.[12][13]
-
When to Use It: Deuteration is most effective when a single C-H bond cleavage is the rate-limiting step in the metabolism of your compound.[14] It is a subtle modification that is unlikely to alter the compound's pharmacology.
-
Example: If a terminal methyl group is being hydroxylated, synthesizing the -CD3 analog can dramatically increase metabolic stability.[11][13]
A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties.[15][16] This strategy can be used to replace a metabolically labile group with a more stable one while preserving the desired interactions with the biological target.[17][18]
-
Example: If a phenyl ring on the imidazo[1,2-b]pyridazine core is a site of metabolic hydroxylation, it could be replaced with a pyridine or pyrimidine ring.[17] The nitrogen atom in the ring deactivates it towards oxidative metabolism.[17]
| Labile Group | Metabolic Reaction | Stable Bioisostere(s) | Rationale |
| Phenyl | Aromatic Hydroxylation | Pyridyl, Pyrimidyl | Ring nitrogens are electron-withdrawing, reducing susceptibility to oxidation.[17] |
| tert-Butyl | Alkyl Hydroxylation | Bicyclo[1.1.1]pentane | Lacks readily abstractable hydrogens at the equivalent positions. |
| Thioether | S-Oxidation | Difluoromethyl ether (OCF2H) | The electron-withdrawing fluorine atoms prevent oxidation of the sulfur atom. |
| Carboxylic Acid | Glucuronidation | Tetrazole, Acylsulfonamide | Mimic the acidic properties of the carboxylic acid but are not substrates for UGTs. |
Locking the conformation of a molecule by introducing rings or bulky groups can sometimes improve metabolic stability. A flexible molecule can adopt multiple conformations, some of which may fit perfectly into the active site of a metabolic enzyme. By reducing this flexibility, you can decrease the likelihood of this optimal binding event.
-
Strategy: Introduce cyclic structures or strategically placed bulky groups to restrict bond rotation near the metabolic soft spot. This can create a less favorable conformation for binding to metabolizing enzymes.
Caption: Key strategies for addressing metabolic liabilities on a parent compound.
Experimental Protocols
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of imidazo[1,2-b]pyridazine compounds in liver microsomes.[19]
Materials:
-
Pooled liver microsomes (human, rat, or other species)[20]
-
Test compounds (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[20][21]
-
Positive control compounds (e.g., Midazolam, Testosterone)[7]
-
96-well incubation plates
-
Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination
-
LC-MS/MS system[6]
Procedure:
-
Preparation:
-
Incubation:
-
Add the microsomal suspension to the wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add the test compound working solution to the wells to initiate the reaction (final concentration typically 1 µM).
-
Separately, start the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[21][22]
-
Include a "-NADPH" control where buffer is added instead of the regenerating system to assess non-enzymatic degradation.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound over time.[6] The peak area ratio of the analyte to the internal standard is used for quantification.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
Objective: To determine the CLint of imidazo[1,2-b]pyridazine compounds in a whole-cell system, accounting for both Phase I and Phase II metabolism.[5][9]
Materials:
-
Cryopreserved, plateable hepatocytes (human, rat, etc.)
-
Hepatocyte plating and incubation media
-
Collagen-coated 96-well plates
-
Test compounds (10 mM stock in DMSO)
-
Positive control compounds (e.g., Verapamil, Umbelliferone)
-
Ice-cold acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Cell Plating:
-
Thaw and plate the hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach for several hours or overnight.
-
-
Compound Incubation:
-
Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound (final concentration typically 1 µM).
-
-
Time Points:
-
Incubate the plate at 37°C in a CO2 incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by removing the medium and adding ice-cold acetonitrile with an internal standard to the wells to lyse the cells and stop enzymatic activity.[23]
-
-
Sample Processing:
-
Scrape the wells to ensure complete cell lysis.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay.
-
Plot the ln of the percentage of compound remaining versus time to determine the elimination rate constant (k).
-
Calculate CLint using the equation: CLint (µL/min/million cells) = (0.693 / t1/2) * (incubation volume / number of cells in millions)
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Synthesis of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Welcome to the technical support guide for the synthesis and yield optimization of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. This molecule is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate for a range of therapeutics, including potent kinase inhibitors for oncology.[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis, ensuring both high yield and purity.
Section 1: Synthesis Overview and Core Principles
The synthesis of the imidazo[1,2-b]pyridazine scaffold is a classic heterocyclic transformation, typically achieved through the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[5] The specific synthesis of this compound involves the reaction between 3-amino-6-chloropyridazine and a methyl 2-halo-3-oxopropanoate, such as methyl bromopyruvate.
The Reaction Mechanism: A Stepwise Explanation
The reaction proceeds via a well-established pathway:
-
Initial Nucleophilic Attack: The most nucleophilic nitrogen atom of 3-amino-6-chloropyridazine attacks the α-carbon of the methyl bromopyruvate, displacing the bromide ion. The presence of the chloro group at the 6-position is critical; it electronically directs the initial alkylation to the N1 nitrogen of the pyridazine ring, preventing the formation of unwanted regioisomers.[5] This is a crucial control element for a successful synthesis.
-
Intramolecular Cyclization: The exocyclic amino group then performs a nucleophilic attack on the ketone carbonyl, initiating the formation of the five-membered imidazole ring.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration under the reaction conditions (typically elevated temperature) to yield the aromatic imidazo[1,2-b]pyridazine ring system.
General Synthesis Workflow
The following diagram outlines the typical experimental workflow for this synthesis.
Caption: General experimental workflow for the synthesis.
Section 2: Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis. Researchers should consider this a baseline and optimize based on their specific laboratory conditions and observations.
Reagents and Materials
| Reagent | Molar Eq. | MW ( g/mol ) | Density (g/mL) | Role |
| 3-Amino-6-chloropyridazine | 1.0 | 129.55 | - | Starting Material |
| Methyl Bromopyruvate | 1.1 | 166.97 | ~1.6 | Starting Material |
| Sodium Bicarbonate (NaHCO₃) | 2.0 | 84.01 | - | Mild Base |
| Ethanol (EtOH) or DME | - | 46.07 | 0.789 | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-6-chloropyridazine (1.0 eq) and ethanol (or 1,2-dimethoxyethane, DME) to create a ~0.5 M solution.
-
Addition of Base: Add sodium bicarbonate (2.0 eq) to the suspension.
-
Addition of Electrophile: Slowly add methyl bromopyruvate (1.1 eq) to the stirring mixture at room temperature. Caution: Methyl bromopyruvate is a lachrymator and should be handled in a fume hood.
-
Heating and Monitoring: Heat the reaction mixture to reflux (for ethanol, ~78°C; for DME, ~85°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts (NaHCO₃ and NaBr) and wash the solid with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes.
-
Chromatography: If recrystallization is insufficient, purify the crude material via column chromatography on silica gel, using an eluent system such as dichloromethane/ethyl acetate (e.g., 9:1 v/v).[6]
-
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Possible Causes & Solutions:
-
Poor Reagent Quality: The 3-amino-6-chloropyridazine may have degraded, or the methyl bromopyruvate may have hydrolyzed or polymerized.
-
Solution: Ensure starting materials are pure. Use freshly opened or properly stored reagents. The purity of 3-amino-6-chloropyridazine can be checked by melting point or NMR.
-
-
Incorrect Reaction Conditions: Insufficient heat can lead to a stalled reaction.
-
Solution: Ensure the reaction is truly at reflux. Use a solvent with an appropriate boiling point like DME or ethanol. A patent for a similar synthesis highlights reaction temperatures around 80°C as effective.[7]
-
-
Ineffective Base: The reaction generates HBr, which can protonate the starting amine, shutting down the reaction. An inadequate or weak base will not neutralize this acid effectively.
-
Solution: While NaHCO₃ is a good starting point, if the reaction stalls, a slightly stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) could be trialed. Ensure the base is finely powdered for maximum surface area.
-
Q2: My TLC plate shows multiple spots, and the final product is impure. How can I fix this?
Possible Causes & Solutions:
-
Side-Product Formation: Overheating or excessively long reaction times can lead to degradation and the formation of tar-like side products.
-
Solution: Monitor the reaction closely by TLC. Once the main product spot appears maximal and the starting material is gone, begin the workup. Do not leave the reaction heating unnecessarily.
-
-
Formation of Regioisomer: While the 6-chloro group strongly directs the reaction, a small amount of the undesired regioisomer can form if the reaction conditions are too harsh.[5]
-
Solution: Stick to milder conditions initially (e.g., NaHCO₃ as the base, reflux at the lower end of the effective temperature range). Careful purification by column chromatography is the most effective way to separate isomers.
-
-
Incomplete Reaction: Unreacted starting materials are a common impurity.
-
Solution: Ensure at least 1.1 equivalents of the methyl bromopyruvate are used. Allow the reaction to run to completion as indicated by TLC.
-
Q3: I'm having difficulty with the product purification. It's an oil, or it won't crystallize. What are my options?
Possible Causes & Solutions:
-
Persistent Impurities: The presence of impurities can inhibit crystallization, causing the product to "oil out."
-
Solution: First, attempt purification via column chromatography to remove the impurities. The pure fractions are more likely to crystallize upon solvent removal. A dichloromethane/ethyl acetate eluent system is often effective for this class of compounds.[6]
-
-
Incorrect Recrystallization Solvent: The product may be too soluble or insoluble in the chosen solvent.
-
Solution: Perform a small-scale solvent screen. Use vials to test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethyl acetate/hexanes, ethanol/water). The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Caption: A decision-making flowchart for troubleshooting.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Why is the chloro group at the 6-position so important?
-
Its electron-withdrawing nature deactivates the adjacent ring nitrogen (N1), making the other ring nitrogen (N2) the more nucleophilic site for the initial reaction with methyl bromopyruvate. This ensures the correct regiochemical outcome, leading to the formation of the desired imidazo[1,2-b]pyridazine skeleton in high yield.[5]
-
-
FAQ 2: Can I perform this reaction without a base?
-
It is highly inadvisable. The condensation reaction releases one equivalent of HBr. Without a base to neutralize it, the HBr will protonate the starting 3-amino-6-chloropyridazine, rendering it non-nucleophilic and stopping the reaction.
-
-
FAQ 3: Can this protocol be scaled up for larger quantities?
-
Yes. This reaction is generally scalable. When scaling up, ensure efficient stirring to handle the potentially thick slurry and maintain even heat distribution. A gradual addition of the methyl bromopyruvate may be necessary to control any initial exotherm. A patent for a related synthesis suggests that isolation by precipitation and filtration is viable on a larger scale.[7]
-
-
FAQ 4: How do I confirm the identity and purity of my final product?
-
Standard analytical techniques are required. ¹H and ¹³C NMR spectroscopy will confirm the structure, mass spectrometry will confirm the molecular weight, and a sharp melting point is a good indicator of high purity.
-
References
- 1. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Imidazo[1,2-b]pyridazine Intermediates
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. Here, we address common challenges and provide practical, field-proven insights to ensure a smooth and successful scale-up process.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its synthesis, while often straightforward on a small scale, can present unique challenges during scale-up. This guide provides a structured approach to troubleshooting these challenges, focusing on the critical aspects of reaction control, purification, and safety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Conditions and Control
Question 1: We are scaling up the condensation of a 3-amino-6-halopyridazine with an α-bromoketone and are concerned about controlling the exotherm. What are the best practices for managing this on a larger scale?
Answer: This is a critical safety and process control consideration. The initial alkylation and subsequent cyclization can be significantly exothermic, and improper management can lead to runaway reactions, side product formation, and reduced yields.
Causality: The reaction involves the formation of a new C-N bond followed by an intramolecular cyclization, both of which are generally exothermic steps. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Troubleshooting & Best Practices:
-
Controlled Reagent Addition: Instead of adding the α-bromoketone all at once, implement a controlled addition strategy. A slow, continuous feed allows the cooling system to manage the heat generated. The addition rate should be determined through preliminary safety studies, such as Differential Scanning Calorimetry (DSC), to understand the thermal profile of the reaction.
-
Solvent Selection: Choose a solvent with a boiling point that can act as a heat sink. However, ensure the solvent does not introduce new safety hazards or complicate downstream processing.
-
Efficient Mixing: Inadequate mixing can create localized "hot spots" where the reaction proceeds much faster, potentially leading to side reactions or decomposition. Ensure your reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture.
-
In-situ Monitoring: Employ in-situ monitoring techniques, such as a temperature probe, to track the internal temperature of the reaction. This real-time data is crucial for maintaining control.
Question 2: We are observing the formation of a significant amount of a regioisomeric byproduct during our scale-up. How can we improve the regioselectivity of the reaction?
Answer: The formation of regioisomers is a common challenge in the synthesis of imidazo[1,2-b]pyridazines, particularly when using 3-aminopyridazine itself.[2] The issue arises from the two nucleophilic nitrogen atoms in the aminopyridazine ring.
Causality: The endocyclic nitrogen atom of the pyridazine ring can compete with the exocyclic amino group for alkylation by the α-bromoketone. This leads to the formation of an undesired imidazo[1,2-a]pyridine isomer.
Troubleshooting & Best Practices:
-
Strategic Halogen Substitution: The use of a 3-amino-6-halopyridazine is a well-established method to direct the regioselectivity.[2] The electron-withdrawing nature of the halogen at the 6-position deactivates the adjacent ring nitrogen, favoring alkylation at the desired nitrogen of the amino group.
-
Reaction Conditions Optimization: Carefully control the reaction temperature and the choice of base. Milder bases, such as sodium bicarbonate, are often preferred to minimize side reactions.[2]
Section 2: Purification and Isolation
Question 3: Our crude product is an oil, making purification on a large scale difficult. What are some effective strategies for isolating and purifying oily imidazo[1,2-b]pyridazine intermediates?
Answer: The physical state of the crude product can significantly impact the feasibility of large-scale purification. Oily products can be challenging to handle and purify using traditional crystallization methods.
Troubleshooting & Best Practices:
-
Salt Formation: If your imidazo[1,2-b]pyridazine intermediate has a basic nitrogen, consider forming a salt (e.g., hydrochloride or sulfate). Salts are often crystalline and can be more easily isolated and purified by recrystallization.
-
Chromatography: While large-scale column chromatography can be expensive and time-consuming, it may be necessary for high-purity requirements. Consider using automated flash chromatography systems designed for process scale.
-
Solvent Screening for Crystallization: Even if the crude product is an oil, a systematic solvent screening can often identify a solvent system that will induce crystallization. This may involve using anti-solvents to precipitate the product.
-
Distillation: For thermally stable, low-molecular-weight intermediates, distillation under reduced pressure could be a viable purification method.
Question 4: We are struggling with the removal of residual palladium from our product after a cross-coupling functionalization step. What are the most effective methods for palladium scavenging on a large scale?
Answer: Residual palladium from cross-coupling reactions is a common concern in the pharmaceutical industry due to strict regulatory limits.
Troubleshooting & Best Practices:
-
Scavenging Agents: There are numerous commercially available palladium scavengers with different functional groups (e.g., thiols, amines) that can be added to the reaction mixture after completion to bind the palladium. The choice of scavenger will depend on the nature of your product and the solvent system.
-
Activated Carbon: Treatment with activated carbon is a cost-effective method for removing residual palladium. The efficiency can be improved by selecting a grade of carbon with the appropriate surface area and pore size.
-
Extraction: A series of aqueous washes with a solution containing a chelating agent (e.g., EDTA) can help to extract the palladium into the aqueous phase.
-
Crystallization: Often, a well-developed crystallization process can effectively purge residual metals.
| Method | Advantages | Disadvantages |
| Scavenging Agents | High efficiency and selectivity. | Can be expensive; may require additional filtration steps. |
| Activated Carbon | Cost-effective; widely available. | Can sometimes adsorb the product, leading to yield loss. |
| Extraction | Simple to implement. | May not be sufficient to meet very low residual metal limits. |
| Crystallization | Can provide very high purity. | Requires careful process development to be effective. |
Table 1: Comparison of Palladium Removal Methods
Section 3: Impurity Profile and Analytical Control
Question 5: What are the common impurities we should be looking for in the scale-up synthesis of imidazo[1,2-b]pyridazine intermediates, and how can we control them?
Answer: A thorough understanding of the impurity profile is essential for process control and ensuring the quality of the final product.
Common Impurities and Control Strategies:
-
Unreacted Starting Materials: Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, UPLC) to minimize unreacted starting materials in the final product.
-
Regioisomers: As discussed in Question 2, the formation of regioisomers is a key impurity to monitor and control through strategic choice of starting materials and reaction conditions.
-
Over-alkylation Products: If the reaction conditions are too harsh, it is possible to see di-alkylation of the aminopyridazine. Control this by maintaining the optimal temperature and stoichiometry.
-
Hydrolysis Products: If your intermediate has functional groups sensitive to hydrolysis (e.g., esters), ensure that the work-up and purification steps are performed under appropriate pH and temperature conditions.
Analytical Monitoring:
-
In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor the progress of the reaction and the formation of impurities. This allows for adjustments to be made in real-time.
-
Method Development: Develop and validate robust analytical methods (e.g., HPLC, GC, LC-MS) for the accurate quantification of the desired product and all known impurities.
Experimental Protocols
Protocol 1: General Procedure for the Scale-Up Synthesis of a 6-Chloro-imidazo[1,2-b]pyridazine Intermediate
This is a general guideline and should be adapted and optimized for your specific substrate and equipment.
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor with 3-amino-6-chloropyridazine and a suitable solvent (e.g., ethanol, isopropanol). Begin agitation and ensure the vessel is under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: In a separate vessel, dissolve the α-bromoketone in the reaction solvent. Slowly add the α-bromoketone solution to the reactor containing the aminopyridazine at a controlled rate, maintaining the internal temperature below a predetermined setpoint (e.g., 25-30 °C) using the reactor's cooling system.
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC. The reaction is typically complete when the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture and add a mild base (e.g., sodium bicarbonate solution) to neutralize any hydrobromic acid formed.
-
Isolation: The product may precipitate upon addition of the base or an anti-solvent. If so, filter the solid and wash it with a suitable solvent. If the product remains in solution, perform an extraction with an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by slurry washing to remove impurities.
Visualization of Key Workflows
Caption: A typical workflow for the scale-up synthesis of imidazo[1,2-b]pyridazine intermediates.
Caption: A decision tree for troubleshooting low yields in imidazo[1,2-b]pyridazine synthesis.
References
Technical Support Center: Purification of Polar Imidazo[1,2-b]pyridazine Compounds
Welcome to the technical support center for the purification of polar imidazo[1,2-b]pyridazine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying this important class of nitrogen-containing heterocycles. The inherent polarity and basicity of the imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry, frequently lead to purification roadblocks such as poor peak shape, irreversible adsorption, and co-elution with polar impurities.[1][2]
This document moves beyond generic protocols to provide in-depth troubleshooting advice and practical solutions grounded in chromatographic theory and field-proven experience. Here, we will dissect common problems, explain the underlying chemical principles, and offer a systematic approach to developing robust and efficient purification methods.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnosis of the likely cause and a series of actionable solutions.
Q1: My polar imidazo[1,2-b]pyridazine is streaking badly or seems permanently stuck at the origin of my normal-phase silica gel column. What's happening and how can I fix it?
A1: Diagnosis and Solutions
This is the most common issue encountered with this class of compounds. The root cause is a strong, undesirable interaction between the basic nitrogen atoms in your imidazo[1,2-b]pyridazine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to peak tailing, and in severe cases, irreversible adsorption.
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most immediate solution is to add a basic modifier to your mobile phase to compete with your compound for the acidic silanol sites.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Dichloromethane/Methanol/TEA 95:4:1). TEA is a volatile base that effectively masks the silanol groups.
-
Ammonium Hydroxide: For very basic compounds, a solution of ammonium hydroxide in methanol can be used as the polar component of the mobile phase.[3] For example, prepare a stock solution of 5-10% NH₄OH in methanol and use this as the polar solvent in your gradient with dichloromethane or ethyl acetate.[4]
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, the next logical step is to use a less acidic stationary phase.
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic forms. Basic or neutral alumina is often an excellent alternative to silica for purifying basic compounds, as it minimizes the strong acid-base interactions.[4]
-
Deactivated Silica: Some commercially available silica gels are end-capped or treated to reduce the number of active silanol groups, which can improve peak shape.
-
-
Switch Chromatography Mode: If normal-phase continues to be problematic, it's a strong indicator that an orthogonal strategy is needed.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This is often the ideal solution. HILIC uses a polar stationary phase (like silica, diol, or amine) with a reversed-phase type mobile phase (high organic, low aqueous).[5][6] It provides good retention for very polar compounds that are not retained in reversed-phase.[5]
-
Reversed-Phase (RP) Chromatography: See Q2 for a detailed discussion on this approach.
-
Q2: I switched to a standard C18 reversed-phase column, but my compound shows little to no retention and elutes in the solvent front with other polar impurities. What are my options?
A2: Diagnosis and Solutions
This is the opposite problem to Q1. Your highly polar compound has insufficient hydrophobic character to interact effectively with the non-polar C18 stationary phase.[1] In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions.[7][8]
Solutions:
-
Use 100% Aqueous Mobile Phase (with the right column): Most C18 columns suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention.
-
Action: Switch to a C18 column specifically designed for aqueous stability (often designated as 'AQ' type). These columns have a lower ligand density or embedded polar groups to prevent phase collapse and can be run in 100% aqueous buffer, which may be sufficient to retain your compound.[9]
-
-
Ion-Pairing Chromatography: This technique introduces an ion-pairing reagent into the mobile phase that has a hydrophobic part and a charge opposite to your analyte. The reagent pairs with your ionized compound, and the resulting neutral, hydrophobic complex is retained on the C18 column.
-
For Basic Compounds (Protonated): Use an alkyl sulfonate like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA). Note that TFA can be difficult to remove from the final product.
-
-
Embrace HILIC: This is often the most effective solution for compounds that are too polar for reversed-phase. HILIC operates on a partitioning mechanism where the analyte moves from the organic-rich mobile phase into a water-enriched layer adsorbed on the surface of the polar stationary phase.[5][10]
Q3: My compound appears to be degrading during purification. How can I confirm this and prevent it?
A3: Diagnosis and Solutions
The imidazo[1,2-b]pyridazine core can be sensitive to harsh pH conditions. The acidic nature of silica gel or the use of strong acid modifiers like TFA in reversed-phase can potentially cause degradation.
Solutions:
-
Stability Test via 2D TLC: Spot your crude material on a silica gel TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it's degrading, you will see new spots appearing along the vertical path.[3]
-
Use Neutral or Deactivated Media: As mentioned in A1, switching to neutral alumina or a deactivated stationary phase can prevent acid-catalyzed degradation.
-
Buffer the Mobile Phase: In reversed-phase, use a buffer (e.g., ammonium acetate or formate) to maintain a stable pH throughout the column, avoiding extremes that could damage the compound. A typical mobile phase for MS-compatible purification would be Water + 0.1% Formic Acid and Acetonitrile + 0.1% Formic Acid.[12]
-
Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, which is non-toxic and operates at lower temperatures, making it a gentler technique.[13][14] The addition of co-solvents like methanol allows for the elution and purification of polar compounds.[15][16]
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for developing a purification method for a novel polar imidazo[1,2-b]pyridazine?
A1: A systematic, multi-modal screening approach is most efficient.
-
Solubility First: Determine the solubility of your crude material. This will guide your choice of chromatography. Good solubility in non-polar solvents suggests normal-phase might work, while solubility in polar solvents points towards reversed-phase or HILIC.
-
TLC Screening: Use TLC plates for different stationary phases (Silica, Alumina, RP-C18) to quickly test various mobile phase compositions. This is a low-cost, rapid way to find promising separation conditions.
-
Select the Best Mode: Based on the TLC results (good separation, no streaking), choose the most promising chromatography mode. The decision process can be visualized as follows:
Caption: Decision workflow for selecting a purification strategy.
Q2: Can you summarize the different liquid chromatography modes for these compounds?
A2: Certainly. The choice depends on balancing retention, resolution, and compound stability.
| Chromatography Mode | Stationary Phase (Polarity) | Mobile Phase (Polarity) | Best For... | Key Challenges for Imidazo[1,2-b]pyridazines |
| Normal-Phase (NPC) | Polar (e.g., Silica, Alumina) | Non-Polar (e.g., Hexane/EtOAc) | Moderately polar compounds soluble in organic solvents.[1][10] | Strong interaction with acidic silica causing streaking and irreversible adsorption.[1] |
| Reversed-Phase (RPC) | Non-Polar (e.g., C18, C8) | Polar (e.g., Water/ACN, Water/MeOH) | The workhorse for a wide range of polarities, especially for compounds with some hydrophobic character.[1][7] | Poor retention of highly polar compounds; potential for secondary interactions with residual silanols.[1] |
| HILIC | Polar (e.g., Silica, Amine, Diol) | Polar (e.g., high % ACN with aqueous buffer) | Highly polar, hydrophilic compounds that are poorly retained by RPC.[5][6] | Requires careful solvent equilibration; can have lower loading capacity than other modes. |
| Supercritical Fluid (SFC) | Various (Chiral, Achiral) | Supercritical CO₂ + Polar Modifier (e.g., Methanol) | Rapid, green purification for a wide polarity range, including polar molecules.[13][15] | Requires specialized equipment; may not be suitable for extremely water-soluble compounds.[14][15] |
Q3: Are there any non-chromatographic purification methods I should consider?
A3: Yes, especially for final purification or large-scale work.
-
Recrystallization: If your compound is a solid with moderate to high purity (>90%), recrystallization is an excellent and scalable method for achieving high purity. It relies on differences in solubility between your compound and impurities in a given solvent system at different temperatures.
-
Salt Formation & Crystallization: Since imidazo[1,2-b]pyridazines are basic, they can be converted to salts (e.g., hydrochloride, tartrate). Salts often have very different solubility profiles and higher crystallinity than the free base, which can facilitate purification by crystallization.[4] The pure salt can then be neutralized to recover the purified free base.
Experimental Protocol: TLC Screening for a Polar Basic Compound
This protocol outlines a systematic approach to finding a starting point for column chromatography.
Objective: To identify a suitable stationary and mobile phase for the purification of a polar imidazo[1,2-b]pyridazine derivative.
Materials:
-
TLC plates: Silica Gel 60 F₂₅₄, Neutral Alumina, RP-18 F₂₅₄s
-
Crude sample dissolved in a suitable solvent (e.g., DCM, Methanol)
-
TLC developing chambers
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Deionized Water
-
Additives: Triethylamine (TEA), Ammonium Hydroxide (25% in water)
-
Visualization: UV lamp (254 nm)
Procedure:
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a few drops of a strong solvent (like DCM or MeOH) to create a concentrated solution.
-
Spot Plates: Using a capillary spotter, carefully spot your sample onto the baseline of each of the three TLC plates (Silica, Alumina, RP-18).
-
Screen Normal-Phase Conditions (Silica & Alumina):
-
System 1 (Less Polar): Develop the silica and alumina plates in 80:20 Hexane:EtOAc.
-
System 2 (More Polar): Develop in 95:5 DCM:MeOH.
-
System 3 (Basic Modifier): Develop in 95:4:1 DCM:MeOH:TEA.
-
System 4 (Strong Basic Modifier): Prepare a 10% NH₄OH in MeOH solution. Develop in 95:5 DCM:(10% NH₄OH in MeOH).
-
-
Screen Reversed-Phase Conditions (RP-18):
-
System 5: Develop in 50:50 Water:ACN.
-
System 6: Develop in 50:50 Water:MeOH.
-
System 7 (Acidic Modifier): Develop in 50:50 (Water + 0.1% Formic Acid):(ACN + 0.1% Formic Acid).
-
-
Visualize and Analyze:
-
After developing, dry the plates and visualize them under a UV lamp.
-
Calculate the Retention Factor (Rf) for your target compound in each system.
-
Ideal Result: Look for a system where your target compound has an Rf value between 0.2 and 0.4, with clear separation from major impurities and no streaking or tailing. This system will be a good starting point for scaling up to flash column chromatography.[3]
-
Caption: Primary interaction mechanisms in major chromatography modes.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. lcms.cz [lcms.cz]
- 8. ualberta.ca [ualberta.ca]
- 9. halocolumns.com [halocolumns.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. labex.hu [labex.hu]
- 12. Separation of Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Video: Supercritical Fluid Chromatography [jove.com]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Suzuki Coupling of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The heteroaromatic nature of the imidazo[1,2-b]pyridazine core, combined with the presence of a potentially coordinating ester group and an unreactive chloride, presents a unique set of challenges. This document provides in-depth, experience-driven advice to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?
A1: Failure in this specific coupling is often multi-faceted. The primary obstacles are the low reactivity of the C-Cl bond and potential catalyst inhibition.[1][2][3] The imidazo[1,2-b]pyridazine ring system contains Lewis basic nitrogen atoms that can coordinate to the palladium center, leading to catalyst deactivation.[4] Additionally, the chloro-substituent is less reactive towards oxidative addition than a bromo- or iodo-substituent, which is often the rate-determining step of the catalytic cycle.[1][3] Success hinges on a carefully selected catalyst system capable of activating the C-Cl bond while resisting catalyst poisoning.[4][5]
Q2: I see a lot of my boronic acid being converted to the corresponding arene (protodeboronation). What's causing this and how can I stop it?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction in Suzuki couplings.[6][7] It can be catalyzed by the palladium complex, base, or even trace amounts of water in the reaction mixture.[6][8] Heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[9] To mitigate this, ensure you are using anhydrous solvents, consider a milder base, or use a more stable boronic acid derivative like a pinacol ester or an MIDA boronate.[10][11]
Q3: My starting material, the chloro-pyridazine, is being consumed, but I'm not forming the desired product. Instead, I'm seeing dehalogenation. What is happening?
A3: Dehalogenation is the replacement of the chlorine atom with a hydrogen. This side reaction can occur under certain Suzuki coupling conditions, especially with highly reactive organoboron compounds or when using strong reducing agents.[7] It can also be a result of β-hydride elimination if your boronic acid partner has an alkyl chain with β-hydrogens.[7] To address this, you may need to re-evaluate your choice of base and solvent, or consider a different palladium catalyst and ligand system.
Q4: I observe the formation of a black precipitate (palladium black) in my reaction. What does this signify?
A4: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.[4][7] This reduces the concentration of the active soluble catalyst in your reaction, leading to low or no conversion.[4] This is often caused by high temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the palladium(0) species.[4] Using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can help stabilize the catalyst and prevent this decomposition.[4]
In-Depth Troubleshooting Guide
This section is organized by common symptoms observed during a failed Suzuki coupling with this compound. For each symptom, we will explore the probable causes and provide actionable solutions.
Symptom 1: No Reaction or Very Low Conversion
If you observe primarily unreacted starting materials, the issue likely lies in the initial oxidative addition step or rapid catalyst deactivation.
Probable Causes & Solutions:
-
Insufficiently Active Catalyst: The C-Cl bond of your substrate is relatively inert. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3]
-
Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds.[1][12] Consider using Buchwald-type biarylphosphine ligands such as SPhos or XPhos, which are known to be effective for challenging aryl chlorides.[12] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3]
-
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(0) sources or precursors that are readily reduced in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst.[12] |
| Pre-catalyst | XPhos-Pd-G2/G3 | Air-stable and reliable for activating aryl chlorides.[13] |
-
Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can coordinate to the palladium center, effectively poisoning the catalyst.[4]
-
Solution: The choice of ligand is critical here as well. The steric bulk of ligands like SPhos and XPhos can help prevent the heteroaryl substrate from binding too strongly to the palladium center. In some challenging cases, the addition of a Lewis acid, such as Cu(I) salts, can help by coordinating to the heteroaryl nitrogens, thus preventing catalyst inhibition.[9]
-
-
Incorrect Base Selection: The base plays a crucial role in the transmetalation step.[14][15] An inappropriate base can lead to a stalled reaction.
-
Suboptimal Solvent: The solvent influences the solubility of reagents and the stability and reactivity of the catalytic species.[16][17]
-
Solution: Anhydrous, degassed solvents are crucial to prevent catalyst oxidation and protodeboronation.[4] Common choices include toluene, dioxane, or THF.[4] For polar substrates, a mixture of solvents, such as dioxane/water or toluene/ethanol, can be beneficial.[18] However, be mindful that water can exacerbate protodeboronation.[6]
-
Symptom 2: Significant Homocoupling of the Boronic Acid
The formation of a biaryl product derived from two molecules of your boronic acid is a common side reaction.
Probable Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[3] Thoroughly degas your solvent(s) by sparging with an inert gas or by using several freeze-pump-thaw cycles.
-
-
High Catalyst Loading or Temperature: Excessive catalyst or high temperatures can sometimes favor homocoupling.
-
Solution: Try reducing the catalyst loading to 1-2 mol %. Also, consider running the reaction at a lower temperature for a longer period.
-
Symptom 3: Protodeboronation and/or Dehalogenation Dominates
These are competing pathways that consume your starting materials without forming the desired product.
Probable Causes & Solutions:
-
Unstable Boronic Acid: As mentioned in the FAQs, some boronic acids, especially heteroaromatic ones, are prone to decomposition.[6][9][11]
-
Solution:
-
-
Reaction Conditions Favoring Dehalogenation: The choice of ligand and base can influence the extent of dehalogenation.
-
Solution: Screen different ligands. Sometimes a less electron-rich ligand can disfavor this pathway. Also, avoid overly strong bases if dehalogenation is a significant issue.
-
Experimental Protocols & Workflows
General Protocol for a Screening Reaction
This protocol is a starting point for the Suzuki coupling of this compound.
-
Reaction Setup: In a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., SPhos, 4 mol %). Add these to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[3]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1 M with respect to the chloro-pyridazine) via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC, LC-MS, or GC-MS.[3]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting failed Suzuki couplings.
The Suzuki Catalytic Cycle and Points of Failure
Understanding the catalytic cycle is key to diagnosing problems.
Caption: The Suzuki catalytic cycle with key failure points highlighted.
By systematically evaluating the catalyst, substrate stability, and reaction conditions, the challenges associated with the Suzuki coupling of this compound can be overcome, leading to a successful and reproducible synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. aidic.it [aidic.it]
Technical Support Center: High-Purity Synthesis of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis and purification of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. This key intermediate is crucial in the development of various pharmaceuticals, including kinase inhibitors and anti-cancer agents.[1][2] Achieving high purity is critical for downstream applications and regulatory compliance. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting advice and validated methods.
Section 1: Synthesis Overview and Core Principles
The most common and efficient route to the imidazo[1,2-b]pyridazine scaffold is the cyclocondensation reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound.[3] For the target molecule, this involves the reaction of 3-amino-6-chloropyridazine with an appropriate methyl α-haloketoester, such as methyl bromopyruvate.
The reaction proceeds via an initial nucleophilic attack by the most nucleophilic ring nitrogen of the aminopyridazine onto the α-carbon of the ketoester, followed by an intramolecular cyclization and dehydration to form the stable, aromatic imidazo[1,2-b]pyridazine ring system.[3]
General Synthetic Workflow
The overall process can be visualized as a multi-stage workflow, from initial reaction setup to final purity verification. Each stage presents unique challenges and opportunities for optimization.
Caption: High-level workflow for synthesis and purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical starting material quality parameters? A: Both 3-amino-6-chloropyridazine and methyl bromopyruvate should be of high purity (>98%). The aminopyridazine should be free of isomeric impurities. Methyl bromopyruvate is a lachrymator and can degrade upon storage; it should be clear and colorless. Using old or discolored methyl bromopyruvate can introduce impurities and significantly lower the yield.
Q2: What is the most common and difficult-to-remove impurity? A: The most common impurity is typically unreacted 3-amino-6-chloropyridazine. Due to its basic nature and different polarity, it can often be removed with a mild acidic wash during workup or by silica gel chromatography. Another potential side product is a dimeric species, though this is less common under optimized conditions.
Q3: Why is temperature control so important in the cyclocondensation step? A: Temperature control is crucial for minimizing side reactions. Excessive heat can lead to the polymerization of methyl bromopyruvate or the formation of dark, tarry byproducts that complicate purification. A moderate temperature, typically refluxing in a solvent like ethanol or heating in DMF at around 80-100°C, provides the necessary activation energy without promoting degradation pathways.
Q4: Is an inert atmosphere required for this reaction? A: While the reaction is not strictly air or moisture-sensitive, performing the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) is good practice. It prevents potential oxidative side reactions that could lead to colored impurities, thus ensuring a cleaner crude product.
Section 3: Detailed Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and purification process.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (by TLC/LC-MS) | 1. Inactive methyl bromopyruvate (degraded).2. Insufficient reaction temperature or time.3. Incorrect solvent choice. | 1. Use fresh, high-quality methyl bromopyruvate.2. Gradually increase reaction temperature (e.g., from 80°C to 100°C) and monitor by TLC every hour.3. Ensure the solvent is appropriate (Ethanol or DMF are common choices). |
| Multiple Spots on TLC of Crude Product | 1. Unreacted starting materials.2. Formation of tar/polymeric byproducts from overheating.3. Presence of regioisomers (less likely but possible).[3] | 1. Confirm identity by co-spotting with starting materials.2. Refine temperature control. Consider adding the bromopyruvate slowly to the heated solution of aminopyridazine.3. Purify carefully using column chromatography with a shallow gradient. |
| Product Precipitates During Reaction | The product or its hydrobromide salt may be insoluble in the reaction solvent. | This is not necessarily a problem and can sometimes indicate product formation. Ensure efficient stirring to prevent clumping. The product will be redissolved during the workup phase. |
| Difficulty Removing Color from Crude Product | Formation of colored impurities due to oxidation or side reactions. | 1. Add activated charcoal to a solution of the crude product and stir for 15-30 minutes before filtering through Celite. 2. Ensure the workup and purification steps are performed promptly. |
| Product Fails to Crystallize | 1. Product is too soluble in the chosen solvent system.2. Presence of oily impurities inhibiting nucleation. | 1. Change the solvent system. A common choice for this class of compounds is an ethyl acetate/hexane mixture.[4] 2. First, purify the crude oil via flash column chromatography to remove impurities, then attempt recrystallization on the purified solid. |
| Final Purity by HPLC is <98% | Co-elution of a closely related impurity during chromatography or recrystallization. | 1. Chromatography: Use a shallower solvent gradient and consider a different solvent system (e.g., dichloromethane/methanol).[5] 2. Recrystallization: Perform a second recrystallization from a different solvent system. |
Troubleshooting Logic Flow
When faced with a low-yielding reaction, a systematic approach is necessary to diagnose the issue.
References
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Derivatives
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, renowned for its versatile biological activities.[1][2] Its significance is underscored by the successful clinical application of molecules like ponatinib (Iclusig®), a multi-kinase inhibitor used in cancer therapy.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly adaptable subset: derivatives of methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. We will explore how strategic modifications to this core structure modulate biological activity, offering a comparative perspective across different therapeutic targets to inform future drug discovery efforts.
The Core Scaffold: A Platform for Chemical Exploration
The this compound core serves as an excellent starting point for library synthesis. The key to its utility lies in its distinct functional handles, which allow for selective and diverse chemical modifications.
-
C6-Chloro Group: This position is a prime site for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][5] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are critical for tuning potency, selectivity, and pharmacokinetic properties.
-
C2-Methyl Carboxylate: The ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse range of amides.[6] This position often interacts with the solvent-exposed region of binding pockets, influencing solubility and offering opportunities to establish additional hydrogen bond interactions.
-
C3-Position: While less commonly substituted, the C3 position can be functionalized through direct C-H activation or electrophilic substitution, allowing for further refinement of the molecule's properties.[1]
Synthetic Strategies: Building the Derivatives
The construction of the imidazo[1,2-b]pyridazine backbone is typically achieved through a well-established condensation reaction. The process involves reacting a 3-amino-6-halopyridazine with an α-haloketone or its synthetic equivalent.[7][8] The introduction of a halogen on the pyridazine ring is crucial as it directs the alkylation to the desired ring nitrogen, facilitating efficient cyclization.[7]
Experimental Protocol: General Synthesis of the Imidazo[1,2-b]pyridazine Core
-
Reactant Preparation: Dissolve 3-amino-6-chloropyridazine (1.0 equivalent) in a suitable solvent such as acetonitrile or 1,2-dimethoxyethane.
-
Addition of Ketone: Add the corresponding α-haloketone (e.g., methyl 3-bromo-2-oxopropanoate) (1.0-1.2 equivalents) to the solution.
-
Cyclization: Heat the reaction mixture under reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: The elevated temperature provides the necessary activation energy for both the initial nucleophilic attack of the ring nitrogen onto the α-carbon of the ketone and the subsequent intramolecular cyclization and dehydration to form the fused bicyclic system.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Neutralize the residue with an aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the desired this compound.
Below is a diagram illustrating the general synthetic workflow.
Comparative Structure-Activity Relationship (SAR) Analysis
The true value of this scaffold is revealed through systematic modification and biological evaluation. Below, we compare the SAR of derivatives across different enzyme and protein targets, primarily focusing on kinase inhibition, where this scaffold has shown remarkable success.
Modifications at the C6-Position: The Key to Potency and Improved Pharmacokinetics
The C6 position is arguably the most critical for modulating the activity of imidazo[1,2-b]pyridazine derivatives. Early-generation compounds often featured anilino groups at this position, but these were frequently associated with poor metabolic stability.
A pivotal study on Tyrosine Kinase 2 (Tyk2) JH2 inhibitors demonstrated that replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety led to a dramatic improvement in metabolic stability.[9] Further optimization of the N1-substituent on the pyridinone ring revealed that a 2-pyridyl group significantly enhanced Caco-2 permeability, an indicator of intestinal absorption. This effect was attributed to the formation of an intramolecular hydrogen bond, which masks polar atoms and favors membrane passage.[9][10]
| Compound ID (Reference) | C6-Substituent | Tyk2 JH2 Kᵢ (nM) | IFNα IC₅₀ (nM) | Key Insight |
| 6e[9] | N-(2-pyridyl)-2-oxo-dihydropyridinylamino | 0.030 | 17 | High potency and excellent permeability. Intramolecular H-bonding is key. |
| 6f[9] | N-phenyl-2-oxo-dihydropyridinylamino | 0.046 | 32 | Good potency, but lower permeability compared to the 2-pyridyl analog. |
| 6g[9] | N-methyl-2-oxo-dihydropyridinylamino | 0.061 | 55 | Alkyl substitution is tolerated but offers no permeability advantage. |
| - | Anilino (General) | Variable | Variable | Generally associated with poor metabolic stability.[9] |
Table 1: Comparison of C6-substituents on Tyk2 JH2 inhibition and cellular activity. Data sourced from Liu et al., 2019.[9]
This strategic shift from a simple aniline to a more complex, conformationally constrained pyridinone highlights a key principle in modern drug design: optimizing for ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the discovery process is as crucial as optimizing for potency.
Modifications at the C2- and C3-Positions: Fine-Tuning Selectivity and Potency
While the C6 position often governs overall pharmacokinetics and provides a key anchoring point, modifications at the C2 and C3 positions are essential for fine-tuning potency and achieving selectivity across different targets.
For the this compound scaffold, the C2-ester is typically converted to an amide to explore new interactions. In the Tyk2 inhibitor series, extensive SAR was developed for an amide side chain at the C3-position, which provides valuable analogous data for potential C2-amide derivatives.[9] Small, constrained groups like cyclopropyl and fluorinated cyclopropyl were found to be optimal.
| Compound ID (Reference) | C3-Amide R² Group | Tyk2 JH2 Kᵢ (nM) | IFNα IC₅₀ (nM) | Key Insight |
| 6e[9] | N-cyclopropyl | 0.030 | 17 | Small, rigid groups are highly favorable for potency. |
| 6n[9] | N-isopropyl | 0.012 | 26 | Slightly improved binding affinity (Kᵢ) but reduced cellular activity. |
| 6o[9] | N-cyclobutyl | 0.030 | 15 | Similar potency to the cyclopropyl analog, indicating some flexibility. |
| 6[9] | N-((1R,2S)-2-fluorocyclopropyl) | 0.035 | 15 | Fluorination is well-tolerated and can improve metabolic stability. |
Table 2: SAR of the amide side chain on Tyk2 JH2 inhibition. Data sourced from Liu et al., 2019.[9]
Comparing this to other targets, the requirements at the C2 position can differ significantly. For instance, in a series of derivatives designed as ligands for β-amyloid plaques, a 2-(4'-dimethylaminophenyl) group was found to be critical for high binding affinity, while the C6-position showed more tolerance for modification.[7] This demonstrates that while the C6 position is a versatile point for modification, the optimal substituent is highly dependent on the topology of the target binding site.
The following diagram illustrates the key SAR findings and their impact on drug properties.
Conclusion and Future Directions
The this compound scaffold is a highly fruitful starting point for the development of potent and selective modulators of various biological targets, particularly protein kinases.[2][11][12][13]
Key takeaways from this comparative analysis are:
-
C6 is critical for PK: The C6 position is the primary handle for introducing diversity and overcoming pharmacokinetic challenges like metabolic instability. The move from simple amines to more complex heterocyclic systems has proven to be a successful strategy.[9]
-
C2/C3 fine-tune activity: The C2 and C3 positions are ideal for optimizing interactions within the target binding site to enhance potency and achieve selectivity. Small, conformationally restricted groups are often favored.[9]
-
Target-dependent SAR: The optimal substitution pattern is highly dependent on the specific therapeutic target. A substituent that confers high affinity for a kinase may result in low affinity for another protein target, such as β-amyloid plaques.[7]
Future research should focus on exploring novel bioisosteric replacements for the pyridazine ring and further functionalization of the C3 and C8 positions to develop next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of this "privileged" scaffold promises to yield new chemical entities to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Imidazo[1,2-b]pyridazines: From Classical Condensations to Modern Catalysis
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. Its derivatives have demonstrated a wide array of biological activities, including applications as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] The kinase inhibitor ponatinib, a successful therapeutic, prominently features this core structure, spurring further exploration into its synthetic accessibility.[2] This guide provides a comparative analysis of the primary synthetic routes to the imidazo[1,2-b]pyridazine core, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each methodology.
The Classical Approach: Condensation of 3-Aminopyridazines with α-Haloketones
The most established and widely employed method for the synthesis of imidazo[1,2-b]pyridazines is the condensation reaction between a 3-aminopyridazine and an α-haloketone. This reaction, analogous to the Tschitschibabin reaction for imidazo[1,2-a]pyridines, provides a straightforward entry to this bicyclic system.
Mechanism and Regioselectivity
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen atom of the 3-aminopyridazine onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-b]pyridazine.
A critical aspect of this synthesis is controlling the regioselectivity of the initial alkylation. In unsubstituted 3-aminopyridazine, the ring nitrogen at the 2-position is the most nucleophilic, which can lead to an undesired isomeric product. To circumvent this, a halogen substituent is often introduced at the 6-position of the pyridazine ring. This halogen electronically deactivates the adjacent nitrogen, thereby directing the alkylation to the desired N-1 position and leading to good yields of the imidazo[1,2-b]pyridazine core.[3]
Caption: General workflow of the classical condensation route.
Advantages:
-
Operational Simplicity: The reaction is often straightforward to perform, typically requiring mild basic conditions.[3]
-
Readily Available Starting Materials: 3-Aminopyridazines and α-haloketones are either commercially available or can be synthesized through well-established methods.
-
Scalability: This method has been successfully applied to both small-scale and larger-scale syntheses.
Disadvantages:
-
Limited Substrate Scope: The reaction can be sensitive to the electronic nature of the substituents on both the aminopyridazine and the α-haloketone.
-
Potential for Isomer Formation: Without appropriate substitution on the pyridazine ring, regioselectivity can be an issue.[3]
-
Harsh Conditions in Some Cases: While often mild, some variations may require elevated temperatures.
Representative Experimental Protocol:
Synthesis of 2-Aryl-6-haloimidazo[1,2-b]pyridazines [3]
A mixture of the appropriate 3-amino-6-halopyridazine (1.0 eq) and the desired α-bromoacetophenone (1.1 eq) in anhydrous ethanol is treated with sodium bicarbonate (2.0 eq). The reaction mixture is heated at reflux for 4-6 hours and monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-haloimidazo[1,2-b]pyridazine.
Modern Approaches: Transition-Metal Catalysis
The advent of transition-metal catalysis has opened up new avenues for the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold, offering greater efficiency and molecular diversity.[4]
Palladium-Catalyzed Cross-Coupling and C-H Activation
Palladium catalysis is a powerful tool for constructing the imidazo[1,2-b]pyridazine core and for its subsequent elaboration. Methods such as Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions allow for the introduction of a wide range of substituents at various positions of the heterocyclic system.[4] Furthermore, palladium-catalyzed C-H activation strategies have emerged as a highly atom-economical approach for the direct functionalization of the imidazo[1,2-b]pyridazine ring.[4]
Caption: Palladium-catalyzed routes to imidazo[1,2-b]pyridazines.
Copper-Catalyzed Reactions
Copper-catalyzed reactions have also proven effective for the synthesis of imidazo[1,2-b]pyridazines. These methods often involve the coupling of aminopyridines with various partners, such as alkynes or nitroolefins, under aerobic conditions.[5][6] Copper catalysis can offer a more cost-effective alternative to palladium.
Advantages:
-
High Versatility and Broad Substrate Scope: Transition-metal catalysis allows for the introduction of a wide variety of functional groups.
-
Milder Reaction Conditions: Many catalytic reactions can be performed under milder conditions compared to classical methods.
-
High Efficiency and Selectivity: These methods often provide high yields and excellent regioselectivity.
Disadvantages:
-
Cost and Toxicity of Catalysts: Palladium and other transition metals can be expensive and require careful handling and removal from the final product.
-
Ligand Sensitivity: The success of these reactions is often dependent on the choice of ligand, which can add to the complexity and cost.
-
Optimization Required: Developing optimal reaction conditions can be time-consuming.
Representative Experimental Protocol:
Palladium-Catalyzed One-Pot Two-Step Suzuki-Miyaura/Direct Arylation [4]
To a microwave vial are added 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the first arylboronic acid (1.1 eq), Pd(OAc)2 (0.1 eq), PPh3 (0.2 eq), and K2CO3 (2.0 eq) in a mixture of toluene/EtOH. The reaction is irradiated in a microwave reactor for 15 minutes at 140 °C. Subsequently, the second aryl bromide (1.5 eq) is added, and the mixture is irradiated for an additional 2 hours at the same temperature. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield the 3,6-disubstituted imidazo[1,2-b]pyridazine.
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, has been successfully applied to the synthesis of imidazo[1,2-b]pyridazines.[7]
Mechanism
The GBB reaction is initiated by the formation of an imine from the aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the imine, followed by an intramolecular cyclization to form the imidazo[1,2-b]pyridazine ring. The reaction is typically catalyzed by a Lewis or Brønsted acid.[8][9]
Caption: The convergent nature of the GBB multicomponent reaction.
Advantages:
-
High Atom Economy and Efficiency: MCRs combine multiple steps into a single operation, reducing waste and saving time.[7]
-
Molecular Diversity: A wide range of imidazo[1,2-b]pyridazines can be synthesized by simply varying the three starting components.
-
Green Chemistry Principles: One-pot procedures and the potential for using greener solvents align with the principles of sustainable chemistry.[8]
Disadvantages:
-
Limited Availability of Isocyanides: Some isocyanides can be challenging to synthesize and handle due to their unpleasant odor and potential toxicity.
-
Reaction Optimization: Finding the optimal conditions for three components to react efficiently can be challenging.
-
Purification: The reaction mixture can be complex, sometimes making purification of the final product difficult.
Representative Experimental Protocol:
Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction [7][8]
In a sealed tube, to a solution of the aldehyde (1.0 eq) in ethanol, is sequentially added the 3-aminopyridazine (1.0 eq), the isocyanide (1.0 eq), and p-toluenesulfonic acid monohydrate (10 mol%). The reaction mixture is then sonicated at room temperature for 3 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-aminoimidazo[1,2-b]pyridazine derivative.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Reaction Conditions | Scope & Limitations |
| Classical Condensation | Two-component reaction of 3-aminopyridazine and α-haloketone. | Moderate to Good | Mild base (e.g., NaHCO3), reflux in alcohol. | Good for simple, robust substrates. Regioselectivity can be an issue. |
| Transition-Metal Catalysis | Palladium or copper-catalyzed cross-coupling and C-H activation. | Good to Excellent | Often mild, but requires inert atmosphere and specialized ligands. | Very broad scope, allows for extensive functionalization. Catalyst cost and removal are key considerations. |
| Groebke-Blackburn-Bienaymé | Three-component, one-pot reaction of 3-aminopyridazine, aldehyde, and isocyanide. | Moderate to Good | Acid-catalyzed, can be accelerated by microwave or ultrasound. | High efficiency and diversity. Availability of isocyanides can be a limitation. |
Conclusion
The synthesis of the imidazo[1,2-b]pyridazine core has evolved significantly from the classical condensation methods to more sophisticated and versatile transition-metal-catalyzed and multicomponent reactions. The choice of synthetic route depends heavily on the desired substitution pattern, the scale of the synthesis, and the available resources.
For the straightforward synthesis of simple imidazo[1,2-b]pyridazines, the classical condensation remains a reliable and cost-effective option. For the creation of diverse libraries of highly functionalized derivatives, transition-metal catalysis offers unparalleled versatility, albeit at a higher cost and complexity. The Groebke-Blackburn-Bienaymé reaction stands out for its efficiency and atom economy, making it an attractive choice for rapid lead discovery and the generation of molecular diversity from simple building blocks. As the importance of the imidazo[1,2-b]pyridazine scaffold continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly remain an active area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
A Senior Application Scientist's Guide to Assessing the Selectivity of Imidazo[1,2-b]pyridazine Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Drug Discovery
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, a molecular framework that has repeatedly demonstrated the ability to bind to various biological targets.[1][2] Its remarkable versatility is evidenced by its presence in the FDA-approved multi-kinase inhibitor ponatinib, a third-generation treatment for chronic myeloid leukemia (CML).[1][3] This scaffold has been successfully adapted to create potent and selective inhibitors for a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Tyrosine Kinase 2 (Tyk2), Monopolar spindle 1 (Mps1), Bruton's Tyrosine Kinase (BTK), and Anaplastic Lymphoma Kinase (ALK).[4][5][6][7][8]
However, the power of this scaffold also presents a significant challenge. The human genome contains over 500 kinases, collectively known as the kinome, which share a structurally conserved ATP-binding pocket.[9][10] This similarity makes achieving high selectivity—the ability of an inhibitor to bind its intended target with significantly higher potency than other kinases—a critical hurdle in drug development. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or diminished therapeutic efficacy.[11][12]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of novel imidazo[1,2-b]pyridazine-based kinase inhibitors. We will progress from foundational biochemical screens to advanced, physiologically relevant cellular assays, explaining the causality behind each experimental choice and providing actionable protocols to ensure data integrity and translatability.
Chapter 1: The Rationale for Selectivity Profiling: Navigating the Kinome
The core challenge in developing kinase inhibitors lies in the inherent structural homology of their ATP-binding sites. An inhibitor designed for one kinase can inadvertently bind to dozens of others. Therefore, a robust selectivity assessment is not merely a characterization step but a foundational pillar of the entire drug discovery process. It informs structure-activity relationship (SAR) studies, guides lead optimization, and ultimately de-risks clinical development by identifying potential liabilities early.[2][13] A compound's selectivity profile is as important as its on-target potency.
Chapter 2: Foundational Assessment: Biochemical Assays
The initial evaluation of inhibitor selectivity begins with in vitro biochemical assays.[9] These cell-free systems provide a clean, direct measure of the interaction between an inhibitor and a purified kinase, free from the complexities of a cellular environment.
A. Initial Broad Screening: The Kinome Panel
The logical first step is to screen the inhibitor at a single, relatively high concentration (e.g., 1 µM) against a large panel of kinases. This approach provides a panoramic view of the compound's activity across the kinome, quickly identifying potential off-targets for further investigation. Several commercial vendors offer panels that cover a significant portion of the human kinome (>300 kinases).[7][12][14]
Experimental Protocol: Radiometric [³³P]-ATP Kinase Assay (General)
Causality: Radiometric assays are a gold standard, offering direct and highly sensitive detection of substrate phosphorylation by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP.[11][15] This method is robust and applicable to a wide variety of kinases.
-
Reaction Setup : In a 96-well plate, prepare a reaction mixture containing kinase buffer, the specific substrate peptide/protein for the kinase being tested, and the required cofactors (e.g., MgCl₂, MnCl₂).
-
Inhibitor Addition : Add the imidazo[1,2-b]pyridazine test compound (dissolved in DMSO) to the desired final concentration (e.g., 1 µM). Include a DMSO-only vehicle control for 0% inhibition (high signal) and a control without enzyme for 100% inhibition (background).
-
Enzyme Addition : Add the purified recombinant kinase to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature), allowing the inhibitor to bind to the kinase.
-
Initiate Reaction : Start the phosphorylation reaction by adding an ATP mixture containing both unlabeled ("cold") ATP and [γ-³³P]ATP. The concentration of unlabeled ATP should be close to the Michaelis constant (Km) for the specific kinase to ensure assay sensitivity.[15]
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Stop Reaction & Capture : Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate while allowing unbound [γ-³³P]ATP to be washed away.
-
Detection : After washing and drying the filter plate, add a scintillant and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for the test compound relative to the DMSO and no-enzyme controls.
B. Potency Determination: The IC₅₀ Value
After the initial screen identifies which kinases are inhibited, the next step is to quantify the potency of these interactions by determining the half-maximal inhibitory concentration (IC₅₀).[9] This is achieved by performing a dose-response analysis. While radiometric assays are effective, non-radioactive methods like the luminescence-based ADP-Glo™ assay are now widely used for their safety, simplicity, and high-throughput compatibility.[16][17]
Experimental Protocol: IC₅₀ Determination using ADP-Glo™ Luminescence Assay
Causality: The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[18] It is a universal assay because ADP is a product of every kinase reaction. The luminescent signal is proportional to ADP, and therefore, to kinase activity.
-
Compound Titration : Prepare a serial dilution of the imidazo[1,2-b]pyridazine inhibitor in DMSO. A common approach is an 8-point, 3-fold dilution series.
-
Kinase Reaction : Perform the kinase reaction as described in the previous protocol (steps 1-5), but substitute the [γ-³³P]ATP with unlabeled ATP and add the different inhibitor concentrations to the appropriate wells.
-
First Step: Stop & Deplete ATP : After the kinase reaction incubation, add the ADP-Glo™ Reagent. This reagent simultaneously stops the kinase reaction and depletes the remaining, unconsumed ATP. This step is crucial to prevent ATP from interfering with the subsequent detection step. Incubate for 40 minutes at room temperature.
-
Second Step: ADP to ATP Conversion & Detection : Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement : Measure the luminescence using a plate reader.
-
Data Analysis : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[18][19]
Data Presentation: Comparative Biochemical Selectivity
| Compound | Target Kinase | IC₅₀ (nM) | Off-Target Kinase 1 | IC₅₀ (nM) | Off-Target Kinase 2 | IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| IZP-A | TYK2 | 5 | JAK1 | 50 | CLK1 | >10,000 | 10-fold |
| IZP-B | TYK2 | 15 | JAK1 | 1,500 | CLK1 | >10,000 | 100-fold |
This hypothetical data shows that while IZP-A is more potent against the target (TYK2), IZP-B demonstrates a superior selectivity profile, with 100-fold selectivity over the closely related family member JAK1.
Chapter 3: Bridging the Gap: Cellular Assays
Biochemical assays are essential but reductionist. A compound's behavior in a test tube can differ dramatically from its activity within a living cell.[15][20] Cellular assays are therefore a critical next step to validate biochemical findings in a more physiologically relevant context, accounting for factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than in biochemical assays), and potential metabolism of the compound.[15]
A. Cellular Target Engagement: Does the Inhibitor Find its Target?
Before assessing functional effects, it is vital to confirm that the inhibitor can enter the cell and bind to its intended kinase target. Target engagement assays measure this direct interaction in intact cells. The NanoBRET™ assay is a leading technology for this purpose.[21]
Experimental Protocol: NanoBRET™ Target Engagement Assay
Causality: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the kinase of interest) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket).[21] When the inhibitor is added, it competes with the tracer for binding to the kinase, disrupting BRET and causing a measurable decrease in the signal.
-
Cell Preparation : Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plating : Plate the transfected cells in a white, 96-well assay plate and incubate overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the imidazo[1,2-b]pyridazine inhibitor for a set period (e.g., 2 hours) in the incubator.
-
Tracer Addition : Add the specific NanoBRET™ fluorescent tracer to all wells.
-
Substrate Addition : Immediately before reading, add the NanoLuc® substrate (e.g., furimazine) to all wells.
-
Detection : Measure both the donor (luciferase) and acceptor (tracer) emission signals simultaneously using a plate reader equipped with appropriate filters.
-
Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀ for target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 18. benchchem.com [benchchem.com]
- 19. assayquant.com [assayquant.com]
- 20. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
A Comparative Benchmarking Guide to Novel Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of newly synthesized imidazo[1,2-b]pyridazine derivatives against established kinase inhibitors. We will delve into the synthesis of a representative imidazo[1,2-b]pyridazine compound, Ponatinib, and benchmark its performance against well-known inhibitors—Dasatinib for Src kinase and Tozasertib (VX-680) for Aurora kinases—with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Src, and Aurora kinase A. This document is designed to offer both the rationale behind experimental design and detailed, reproducible protocols to support your research endeavors in kinase inhibitor discovery.
Introduction: The Therapeutic Promise of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and ability to be readily functionalized make it an attractive starting point for the development of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The successful development of Ponatinib, a multi-kinase inhibitor with an imidazo[1,2-b]pyridazine core, for the treatment of chronic myeloid leukemia (CML), has spurred further interest in this heterocyclic system.[1]
This guide will focus on the comparative evaluation of a new generation of imidazo[1,2-b]pyridazine derivatives. We will explore their synthesis and inhibitory activity against key oncogenic kinases: VEGFR2, a critical mediator of angiogenesis; Src, a non-receptor tyrosine kinase involved in cell proliferation and migration; and Aurora kinase A, a serine/threonine kinase essential for mitosis.[4][5][6] By benchmarking these novel compounds against established inhibitors, we aim to provide a clear and objective assessment of their potential as next-generation therapeutics.
Experimental Design: Rationale and Methodologies
The core of our comparative analysis rests on a robust and reproducible experimental workflow. This involves the chemical synthesis of the compounds of interest, followed by a quantitative assessment of their inhibitory activity against the target kinases.
Synthesis of a Representative Imidazo[1,2-b]pyridazine Derivative: Ponatinib
Ponatinib serves as our archetypal imidazo[1,2-b]pyridazine derivative. Its synthesis involves a multi-step process culminating in a Sonogashira coupling reaction.[7] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a key step in the synthesis of many complex organic molecules, including kinase inhibitors.[8]
Synthesis of Benchmark Inhibitors: Dasatinib and Tozasertib
To provide a robust comparison, we selected Dasatinib and Tozasertib as benchmark inhibitors for Src and Aurora kinases, respectively. The synthesis of Dasatinib involves a key coupling reaction between an aminothiazole carboxamide and a substituted pyrimidine.[9][10] Tozasertib's synthesis features the formation of a pyrimidine core with subsequent functionalization.[11]
In Vitro Kinase Inhibition Assay: A Quantitative Comparison
To quantify and compare the inhibitory potency of our synthesized compounds, we will employ the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13] The assay is performed in a multiwell plate format, making it suitable for high-throughput screening.[12] The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the kinase activity by 50%.
Detailed Experimental Protocols
Synthesis of Ponatinib
The synthesis of Ponatinib is a multi-step process. Below is a representative protocol based on established literature.[7][14]
Step 1: Synthesis of 3-ethynyl-imidazo[1,2-b]pyridazine
-
Halogenation of Imidazo[1,2-b]pyridazine: To a solution of imidazo[1,2-b]pyridazine in a suitable solvent (e.g., chloroform), add a halogenating agent (e.g., N-bromosuccinimide) and stir at room temperature. Monitor the reaction by TLC until completion.
-
Sonogashira Coupling with a Protected Alkyne: To the halogenated imidazo[1,2-b]pyridazine, add a protected alkyne (e.g., 2-methyl-3-butyn-2-ol), a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent (e.g., THF).[8] Heat the mixture under an inert atmosphere.
-
Deprotection: The resulting protected alkyne adduct is then deprotected under basic conditions (e.g., sodium hydride in toluene) to yield 3-ethynyl-imidazo[1,2-b]pyridazine.[4]
Step 2: Synthesis of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
-
Bromination: 4-Nitro-2-(trifluoromethyl)toluene is brominated using N-bromosuccinimide to yield 4-nitro-2-(trifluoromethyl)benzyl bromide.
-
SN2 Reaction: The benzyl bromide is reacted with N-methylpiperazine to form the corresponding piperazine adduct.
-
Nitro Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of an acid.
-
Amide Coupling: The resulting aniline derivative is coupled with 3-iodo-4-methylbenzoic acid using a coupling agent (e.g., HATU) to form the final benzamide fragment.[13]
Step 3: Final Sonogashira Coupling
-
Combine 3-ethynyl-imidazo[1,2-b]pyridazine and the iodinated benzamide fragment in a suitable solvent with a palladium catalyst, a copper(I) co-catalyst, and a base.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
Purify the crude product by column chromatography to obtain Ponatinib.[15]
Synthesis of Dasatinib
The following is a representative synthesis of Dasatinib.[5][9]
-
Coupling of Aminothiazole and Pyrimidine: React 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine in the presence of a base (e.g., sodium tert-butoxide) to form the penultimate intermediate.[10]
-
Final Coupling with Piperazine: The intermediate is then coupled with 1-(2-hydroxyethyl)piperazine in a suitable solvent (e.g., THF) with the addition of oxalyl chloride and DMF to yield Dasatinib.[5]
Synthesis of Tozasertib (VX-680)
A representative synthesis of Tozasertib is outlined below.[11]
-
Formation of the Pyrimidine Core: React a substituted pyrimidine with a pyrazole derivative in the presence of a base to form the core structure.
-
Functionalization: The pyrimidine core is then reacted with a phenyl cyclopropanecarboxamide derivative to yield Tozasertib.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[12][13]
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds (new imidazo[1,2-b]pyridazine derivatives, Ponatinib, Dasatinib, and Tozasertib) in 100% DMSO.
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (VEGFR2, Src, or Aurora A) in kinase reaction buffer to each well.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the appropriate substrate and ATP (at a concentration close to the Km for each kinase) to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.
Comparative Performance Data
The following tables summarize the inhibitory activities (IC50 or Ki values in nM) of Ponatinib and the benchmark inhibitors against the target kinases.
Table 1: Inhibitory Activity against VEGFR2
| Compound | IC50/Ki (nM) | Reference(s) |
| Ponatinib | 1.5 | [15] |
| Sunitinib | 80 | [15] |
| Sorafenib | 90 | [11] |
| Axitinib | 0.2 | [5] |
| Pazopanib | 30 | [5] |
Table 2: Inhibitory Activity against Src
| Compound | IC50/Ki (nM) | Reference(s) |
| Ponatinib | 5.4 | [15] |
| Dasatinib | <1 | [9] |
| Bosutinib | 1.2 | [5] |
| Saracatinib | 2.7 | [5] |
Table 3: Inhibitory Activity against Aurora Kinase A
| Compound | IC50/Ki (nM) | Reference(s) |
| Ponatinib | (Data not readily available) | |
| Tozasertib (VX-680) | 0.6 (Ki) | [16] |
| Alisertib (MLN8237) | 1.2 | [17] |
| Danusertib (PHA-739358) | 13 |
Signaling Pathway Overview
The following diagrams illustrate the signaling pathways in which our target kinases are involved. Understanding these pathways provides context for the potential downstream effects of inhibiting these kinases.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis and comparative evaluation of novel imidazo[1,2-b]pyridazine derivatives as kinase inhibitors. The detailed protocols for the synthesis of a representative compound, Ponatinib, and established inhibitors, along with a robust in vitro kinase assay, offer a solid foundation for researchers in the field.
The comparative data presented herein demonstrates that imidazo[1,2-b]pyridazine-based compounds exhibit potent inhibitory activity against key oncogenic kinases. Further structure-activity relationship (SAR) studies, guided by the methodologies outlined in this guide, will be crucial in optimizing the potency and selectivity of this promising class of inhibitors. The ultimate goal is the development of novel therapeutics with improved efficacy and reduced off-target effects for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. BindingDB BDBM13534 CHEMBL572878::N-[4-({4-[(3-methyl-1H-pyrazol-5-yl)amino]-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl}sulfanyl)phenyl]cyclopropanecarboxamide::N-[4-[[4-(4-methylpiperazino)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]thio]phenyl]cyclopropanecarboxamide::VX-680::VX680::cyclopropane carboxylic acid {4-[4-(4-methyl-piperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)-pyrimidin-2ylsulphanyl]-phenyl}-amide [bindingdb.org]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 4. CN104496995A - Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine - Google Patents [patents.google.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. 3-Ethynyl-Imidazo[1,2-b]pyridazine | 943320-61-4 [sigmaaldrich.com]
- 7. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Tozasertib | C23H28N8OS | CID 5494449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-IODO-4-METHYL-N-(4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | 943320-50-1 [sigmaaldrich.com]
- 11. SID 135631693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide | C21H23F3IN3O | CID 46838910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide - CAS:943320-50-1 - Abovchem [abovchem.com]
- 15. WO2014093583A2 - Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof - Google Patents [patents.google.com]
- 16. BindingDB BDBM13534 CHEMBL572878::N-[4-({4-[(3-methyl-1H-pyrazol-5-yl)amino]-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl}sulfanyl)phenyl]cyclopropanecarboxamide::N-[4-[[4-(4-methylpiperazino)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]thio]phenyl]cyclopropanecarboxamide::VX-680::VX680::cyclopropane carboxylic acid {4-[4-(4-methyl-piperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)-pyrimidin-2ylsulphanyl]-phenyl}-amide [bindingdb.org]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating Off-Target Effects of Imidazo[1,2-b]pyridazine Compounds
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors.[1][2] From the FDA-approved multi-kinase inhibitor ponatinib to numerous clinical and preclinical candidates targeting a range of kinases, the therapeutic potential of this heterocyclic nucleus is undeniable.[1][3] However, as with any targeted therapy, a thorough understanding and rigorous evaluation of off-target effects are paramount to ensure both safety and efficacy. Unforeseen interactions can lead to toxicity or confound the interpretation of biological data, ultimately contributing to the high attrition rates in drug development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the off-target profiles of novel imidazo[1,2-b]pyridazine compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the imidazo[1,2-b]pyridazine scaffold with viable alternatives, all supported by experimental data from peer-reviewed literature.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology, particularly in the ATP-binding pocket where most small molecule inhibitors exert their effects.[4] This conservation presents a significant challenge in designing truly selective inhibitors.[5] Off-target activity is not merely an academic concern; it can have profound clinical implications. For instance, the multi-kinase inhibitor ponatinib, while highly effective against its intended targets, has been associated with an increased risk of cardiovascular events, a consequence believed to be linked to its off-target activities.[6][7] Therefore, a multi-pronged approach to selectivity profiling, initiated early in the drug discovery process, is not just recommended, but essential.
A Strategic Workflow for Off-Target Evaluation
A robust assessment of off-target effects requires a tiered and integrated strategy, beginning with broad, high-throughput screens and progressing to more focused, physiologically relevant assays. The following workflow illustrates a logical progression for characterizing the selectivity of an imidazo[1,2-b]pyridazine compound.
Caption: A tiered workflow for evaluating the off-target effects of imidazo[1,2-b]pyridazine compounds.
Experimental Methodologies: A Practical Guide
Here, we provide detailed protocols and the underlying rationale for key experimental techniques in off-target profiling.
In Vitro Kinase Panel Screening
This is the cornerstone of initial selectivity assessment, providing a broad overview of a compound's interactions across the kinome. Commercial services offer panels of hundreds of kinases, allowing for a comprehensive and unbiased initial screen.
Rationale for Experimental Choices:
-
Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and unambiguous measure of kinase activity.[8]
-
ATP Concentration: The choice of ATP concentration is critical. Screening at the Km for ATP for each kinase provides a sensitive measure of inhibitor potency.[9][10] However, screening at a higher, more physiologically relevant concentration (e.g., 1 mM) can give a better indication of a compound's likely activity in a cellular environment.[10][11]
Step-by-Step Protocol (Adapted from Commercial Provider Protocols): [8][11][12]
-
Compound Preparation: Prepare a stock solution of the imidazo[1,2-b]pyridazine compound in 100% DMSO. For a single-point screen, a 100x stock of the desired final concentration (e.g., 100 µM for a 1 µM final concentration) is typically used. For IC50 determination, a serial dilution series is prepared.
-
Assay Plate Preparation: Dispense the compound dilutions into a 384-well assay plate. Include appropriate controls: a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase, its specific substrate, and any necessary cofactors in the assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to the assay plate containing the compounds. Initiate the reaction by adding a solution of radiolabeled ATP (e.g., [γ-33P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding a stop buffer (e.g., EDTA). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing to remove unincorporated ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement within a cellular context.[13] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Rationale for Experimental Choices:
-
Intact Cells: Performing CETSA in intact cells provides a more physiologically relevant assessment of target engagement than in vitro assays, as it accounts for factors like cell permeability and intracellular ATP concentrations.[13]
-
Western Blotting or Mass Spectrometry: Detection of the soluble protein fraction can be done by Western blotting for a specific target or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling), which can uncover unexpected off-targets.[11]
Step-by-Step Protocol: [13][14]
-
Cell Culture and Treatment: Culture the chosen cell line to approximately 80% confluency. Treat the cells with the imidazo[1,2-b]pyridazine compound or vehicle control for a specified time.
-
Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the protein concentration and analyze by Western blot using an antibody specific for the target of interest.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Analysis: Imidazo[1,2-b]pyridazine Compounds in Focus
The imidazo[1,2-b]pyridazine scaffold has proven to be highly versatile, with derivatives showing remarkable selectivity for a variety of kinase targets.
| Compound Class | Primary Target | On-Target Potency (IC50/Ki) | Key Off-Targets and Selectivity | Reference |
| Ponatinib | BCR-ABL | 0.37-2 nM | Inhibits multiple kinases including VEGFR, FGFR, and SRC. Associated with vascular adverse events. | [6] |
| Compound 22 | BTK | 1.3 nM | Exhibited excellent selectivity when screened against a panel of 310 kinases. | [4][15] |
| Compound 29 | TYK2 (JH2 domain) | - | Showed complete selectivity over Janus JH1 domains and was highly selective against a panel of 231 kinases. PDE4 was identified as a non-kinase off-target. | [16][17] |
| Compound 27f | Mps1 | 0.70 nM (cellular) | Selective over a panel of 192 kinases. | [2] |
| Compound 21 | Haspin | 6 nM | Showed good selectivity against a panel of CDKs and DYRK1A. | [18] |
| GSK-3β Inhibitor 47 | GSK-3β | - | Potent and selective, with in vivo efficacy in a mouse model of Alzheimer's disease. | [19] |
Alternative Scaffolds: The Strategy of Scaffold Hopping
While the imidazo[1,2-b]pyridazine scaffold is highly effective, exploring alternative core structures through "scaffold hopping" is a valuable strategy in drug discovery.[1][20] This approach can lead to compounds with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property.[14]
For example, in the development of FLT3 inhibitors for acute myeloid leukemia, researchers explored several heterocyclic cores, including thieno[3,2-d]pyrimidine and pyrazolo[1,5-a]pyrimidine, as alternatives to existing scaffolds.[1] This exploration led to the identification of a potent imidazo[1,2-b]pyridazine series, demonstrating how scaffold hopping can be a fruitful endeavor.[1]
When comparing an imidazo[1,2-b]pyridazine lead with an alternative scaffold, it is crucial to subject both to the same rigorous off-target evaluation workflow to make a data-driven decision on which scaffold to advance.
Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. However, the success of these endeavors will hinge on a deep and early understanding of their off-target profiles. The integrated, multi-tiered approach outlined in this guide, combining broad in vitro screening with cellular target engagement and functional assays, provides a robust framework for de-risking these promising compounds. By embracing a culture of rigorous selectivity profiling, the scientific community can more effectively translate the potential of the imidazo[1,2-b]pyridazine nucleus into safe and effective medicines.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assayquant.com [assayquant.com]
- 11. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Beyond Imidazo[1,2-b]pyridazine: A Comparative Guide to Privileged Scaffolds in Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals engaged in the quest for novel kinase inhibitors, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and druglikability of the final compound. Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate has served as a valuable starting point for the synthesis of numerous kinase inhibitors, leveraging the imidazo[1,2-b]pyridazine core's ability to mimic the purine structure of ATP and engage in key interactions within the kinase active site.[1][2] However, the landscape of kinase inhibitor design is constantly evolving, with a growing emphasis on exploring alternative "privileged scaffolds" that offer distinct advantages in terms of synthetic accessibility, structure-activity relationship (SAR) tractability, and pharmacokinetic profiles.
This guide provides an in-depth, objective comparison of prominent alternatives to the imidazo[1,2-b]pyridazine scaffold, supported by experimental data. We will delve into the synthetic strategies, biological activities, and key properties of inhibitors derived from pyrazolo[1,5-a]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, offering a comprehensive resource to inform your next discovery campaign.
The Imidazo[1,2-b]pyridazine Scaffold: A Reference Point
The imidazo[1,2-b]pyridazine core is a well-established pharmacophore in kinase inhibitor design.[1][2] Its rigid, planar structure and strategically positioned nitrogen atoms allow for favorable interactions with the hinge region of the kinase ATP-binding pocket. The 6-chloro substituent on this compound provides a convenient handle for introducing diversity through nucleophilic aromatic substitution or cross-coupling reactions, while the 2-carboxylate group can be readily modified to explore interactions with the solvent-exposed region of the active site.[3]
Inhibitors based on this scaffold have demonstrated potent activity against a range of kinases, including Mps1, mTOR, and TRK.[4][5][6] For instance, a potent and selective Mps1 inhibitor, compound 27f , exhibited a cellular Mps1 IC50 of 0.70 nM and an A549 cell line IC50 of 6.0 nM, along with oral bioavailability.[4][7] Another example, compound 15m , potently inhibited TRKWT, TRKG595R, and TRKG667C with IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively, and displayed good oral bioavailability (F = 55.26%).[5]
However, challenges associated with this scaffold, such as potential metabolic liabilities and the need to fine-tune pharmacokinetic properties, have prompted the exploration of alternative heterocyclic systems.
Alternative Scaffolds: Expanding the Kinase Inhibitor Toolbox
The following sections explore three prominent heterocyclic scaffolds that have emerged as powerful alternatives to the imidazo[1,2-b]pyridazine core. Each of these scaffolds offers a unique combination of synthetic accessibility, SAR flexibility, and biological activity.
Pyrazolo[1,5-a]pyrimidines: A Privileged Scaffold for Diverse Kinase Targets
The pyrazolo[1,5-a]pyrimidine core is widely recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibition of various protein kinases, including CDKs, TRK, and Pim-1.[8][9][10] Its structure, an isostere of adenine, allows it to effectively compete with ATP for binding to the kinase active site.[8]
Synthetic Advantages: The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and versatile, typically involving the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[9][11] This modular approach allows for the facile introduction of substituents at multiple positions, enabling extensive SAR exploration. High-yielding, one-pot, and microwave-assisted synthetic protocols have also been reported, enhancing the efficiency of library synthesis.[9]
Biological Performance: Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown impressive potency against a range of kinases. For example, a series of derivatives were identified as potent CDK2 inhibitors, with compounds 5h and 5i exhibiting IC50 values of 22 nM and 24 nM, respectively, comparable to the known CDK inhibitor dinaciclib (IC50 = 18 nM).[12] In the context of TRK inhibition, derivatives have been reported with IC50 values in the low nanomolar range.[10]
Pharmacokinetic Profile: Several pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated favorable ADME properties, including good oral bioavailability and high gastrointestinal absorption, making them attractive candidates for in vivo studies.[9][12]
Thieno[2,3-d]pyrimidines: Bioisosteres of Purines with Potent Anti-Angiogenic Activity
The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine, has garnered significant attention for its potential in developing inhibitors of kinases involved in angiogenesis, such as VEGFR-2 and c-Met.[11][13][14] The thiophene ring offers a distinct electronic and steric profile compared to the imidazole or pyrazole rings of other scaffolds, which can be exploited to achieve desired selectivity and physicochemical properties.
Synthetic Advantages: The synthesis of the thieno[2,3-d]pyrimidine core is typically achieved through the Gewald reaction, a multi-component condensation that provides a straightforward route to substituted 2-aminothiophenes, which can then be cyclized to form the fused pyrimidine ring.[13] This approach allows for the introduction of diverse substituents on the thiophene ring.
Biological Performance: Thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of key kinases. For instance, compound 12j was identified as a potent dual inhibitor of c-Met and VEGFR-2 with IC50 values of 25 nM and 48 nM, respectively.[11] Another derivative, 17f , showed high activity against VEGFR-2 with an IC50 value of 0.23 µM, equivalent to the reference compound sorafenib.[14]
Pharmacokinetic Profile: Studies on thieno[2,3-d]pyrimidine-based inhibitors have indicated the potential for good oral bioavailability and favorable ADME properties. For example, a study on a series of atypical protein kinase C (aPKC) inhibitors with a thieno[2,3-d]pyrimidine core showed that the lead compound had high oral bioavailability in mice.[15]
Furo[2,3-d]pyrimidines: Versatile Scaffolds with PI3K/AKT Inhibitory Activity
Similar to thienopyrimidines, the furo[2,3-d]pyrimidine scaffold is a purine bioisostere that has been successfully employed in the development of inhibitors for various kinases, including PI3K, AKT, and c-Met.[16][17][18] The furan ring, with its unique electronic properties, can influence the binding affinity and selectivity of the resulting inhibitors.
Synthetic Advantages: The synthesis of the furo[2,3-d]pyrimidine core can be achieved through several routes, including the construction of the furan ring onto a pre-existing pyrimidine or vice versa.[19][20] A common method involves the reaction of a substituted furan with a reagent that provides the atoms for the pyrimidine ring.[19]
Biological Performance: Furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against key signaling kinases. For example, compound 10b demonstrated potent dual inhibitory activity against PI3Kα/β and AKT with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively.[16][17] Another study identified a c-Met inhibitor with a furo[2,3-d]pyrimidine core that displayed an IC50 of 69.8 nM.[18]
Pharmacokinetic Profile: The pharmacokinetic properties of furo[2,3-d]pyrimidine derivatives are being actively investigated, with some compounds showing promise for further development.
Comparative Data Summary
To facilitate a direct comparison, the following table summarizes key performance data for representative inhibitors from each scaffold. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.
| Scaffold | Representative Compound | Target Kinase(s) | IC50 | Key Advantages |
| Imidazo[1,2-b]pyridazine | 27f [4][7] | Mps1 | 0.70 nM (cellular) | Well-established scaffold, potent inhibitors, oral bioavailability demonstrated. |
| 15m [5] | TRKWT, TRKG595R, TRKG667C | 0.08 nM, 2.14 nM, 0.68 nM | Potent against wild-type and mutant kinases, good oral bioavailability. | |
| Pyrazolo[1,5-a]pyrimidine | 5h [12] | CDK2 | 22 nM | Privileged scaffold, versatile synthesis, good oral bioavailability predicted. |
| 5i [12] | CDK2 | 24 nM | Potent and selective inhibitors for a wide range of kinases. | |
| Thieno[2,3-d]pyrimidine | 12j [11] | c-Met, VEGFR-2 | 25 nM, 48 nM | Bioisostere of purines, potent inhibitors of angiogenesis-related kinases. |
| 17f [14] | VEGFR-2 | 230 nM | Good synthetic accessibility, potential for favorable ADME properties. | |
| Furo[2,3-d]pyrimidine | 10b [16][17] | PI3Kα, PI3Kβ, AKT | 175 nM, 71 nM, 411 nM | Versatile scaffold, potent inhibitors of key signaling kinases. |
| c-Met Inhibitor [18] | c-Met | 69.8 nM | Unique electronic properties of the furan ring can be exploited for selectivity. |
Experimental Protocols
To provide a practical understanding of the synthesis of these scaffolds, detailed, step-by-step methodologies for a representative inhibitor from each class are provided below.
General Synthetic Workflow
The synthesis of kinase inhibitors based on these heterocyclic scaffolds generally follows a convergent approach, where the core scaffold is first synthesized and then functionalized through various chemical transformations.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of an Imidazo[1,2-b]pyridazine-based Mps1 Inhibitor (Analogue of 27f)
This protocol is adapted from the synthesis of potent Mps1 inhibitors.[4]
Step 1: Synthesis of 6-chloro-2-(methylthio)imidazo[1,2-b]pyridazine To a solution of 6-chloropyridazin-3-amine (1.0 eq) in ethanol, add methyl 2-chloro-2-(methylthio)acetate (1.1 eq) and heat the mixture at reflux for 4 hours. After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to afford the product.
Step 2: Suzuki Coupling To a mixture of 6-chloro-2-(methylthio)imidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq). The reaction mixture is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Oxidation and Amine Displacement The product from Step 2 is dissolved in dichloromethane and cooled to 0 °C. m-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with aqueous sodium thiosulfate and sodium bicarbonate. The organic layer is separated, dried, and concentrated. The resulting sulfone is dissolved in dimethylformamide (DMF), and the desired amine (1.5 eq) is added. The mixture is heated at 80 °C for 4 hours. After cooling, the mixture is poured into water, and the precipitate is collected, washed with water, and dried to yield the final inhibitor.
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based CDK2 Inhibitor (Analogue of 5h)
This protocol is based on the synthesis of potent CDK2 inhibitors.[12]
Step 1: Synthesis of 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one A mixture of 1-(4-bromophenyl)ethan-1-one (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in xylene is heated at reflux for 3 hours. The solvent is removed under reduced pressure, and the residue is used in the next step without further purification.
Step 2: Synthesis of 2-Amino-7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile To a solution of the enaminone from Step 1 (1.0 eq) and 3,5-diamino-1H-pyrazole-4-carbonitrile (1.0 eq) in glacial acetic acid, the mixture is heated at reflux for 6 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to give the pyrazolo[1,5-a]pyrimidine core.
Step 3: Diazotization and Coupling To a cooled (0-5 °C) solution of the product from Step 2 (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The mixture is stirred for 30 minutes at 0-5 °C. This diazonium salt solution is then added to a cooled solution of 3-chloroaniline (1.1 eq) in ethanol. The reaction mixture is stirred for 2 hours at 0-5 °C. The resulting precipitate is filtered, washed with water and ethanol, and dried to afford the final azo-coupled inhibitor.
Protocol 3: Synthesis of a Thieno[2,3-d]pyrimidine-based VEGFR-2 Inhibitor (Analogue of 17f)
This protocol is adapted from the synthesis of potent VEGFR-2 inhibitors.[14]
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate A mixture of cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol is treated with morpholine (catalytic amount). The mixture is heated at 50 °C for 2 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[12]thieno[2,3-d]pyrimidin-4(3H)-one A mixture of the aminothiophene from Step 1 (1.0 eq) and formamide (excess) is heated at 180 °C for 5 hours. After cooling, the reaction mixture is poured into ice water, and the resulting solid is filtered, washed with water, and dried.
Step 3: Chlorination A mixture of the thienopyrimidinone from Step 2 (1.0 eq) in phosphorus oxychloride (excess) is heated at reflux for 3 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give 4-chloro-5,6,7,8-tetrahydrobenzo[12]thieno[2,3-d]pyrimidine.
Step 4: Nucleophilic Substitution To a solution of the 4-chloro derivative from Step 3 (1.0 eq) in isopropanol, the desired aniline (1.2 eq) is added, followed by a catalytic amount of concentrated hydrochloric acid. The mixture is heated at reflux for 8 hours. After cooling, the precipitate is filtered, washed with isopropanol, and dried to yield the final inhibitor.
Protocol 4: Synthesis of a Furo[2,3-d]pyrimidine-based PI3K Inhibitor (Analogue of 10b)
This protocol is based on the synthesis of PI3K/AKT dual inhibitors.[16][17]
Step 1: Synthesis of 5-Acetyl-6-methyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one A mixture of 2-amino-5-acetyl-4-methylfuran-3-carbonitrile (1.0 eq), carbon disulfide (1.5 eq), and pyridine is heated at reflux for 10 hours. The solvent is evaporated, and the residue is treated with water. The solid product is filtered and recrystallized from ethanol.
Step 2: Synthesis of 5-Acetyl-2-(methylthio)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one To a solution of the thione from Step 1 (1.0 eq) in aqueous sodium hydroxide, methyl iodide (1.2 eq) is added dropwise. The mixture is stirred at room temperature for 3 hours. The precipitate is filtered, washed with water, and dried.
Step 3: Hydrazinolysis A mixture of the methylthio derivative from Step 2 (1.0 eq) and hydrazine hydrate (excess) in ethanol is heated at reflux for 6 hours. The solvent is evaporated, and the residue is triturated with water to give 5-acetyl-4-hydrazinyl-6-methylfuro[2,3-d]pyrimidine.
Step 4: Condensation with an Isothiocyanate To a solution of the hydrazinyl derivative from Step 3 (1.0 eq) in ethanol, the desired phenyl isothiocyanate (1.1 eq) is added. The mixture is heated at reflux for 4 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to afford the thiosemicarbazide intermediate.
Step 5: Cyclization The thiosemicarbazide from Step 4 is dissolved in concentrated sulfuric acid at 0 °C and stirred for 1 hour. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield the final 1,3,4-thiadiazole-fused furo[2,3-d]pyrimidine inhibitor.
Signaling Pathways and Logical Relationships
The kinase inhibitors discussed in this guide primarily act by competing with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction.
Caption: Mechanism of action of ATP-competitive kinase inhibitors.
Conclusion
While this compound remains a valuable starting material for kinase inhibitor synthesis, the exploration of alternative scaffolds such as pyrazolo[1,5-a]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines offers exciting opportunities for the development of novel therapeutics with improved properties. Each of these "privileged scaffolds" presents a unique set of advantages in terms of synthetic accessibility, SAR tractability, and biological activity. By understanding the comparative strengths and weaknesses of these different heterocyclic systems, researchers can make more informed decisions in the design and synthesis of the next generation of kinase inhibitors. This guide provides a solid foundation of experimental data and synthetic protocols to aid in this critical endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Imidazo[1,2-b]pyridazine-Based Inhibitors
Introduction: The Rise of a Privileged Scaffold
To researchers in drug discovery, the imidazo[1,2-b]pyridazine scaffold is a familiar and highly valued structure. Its rigid, bicyclic nature and versatile substitution points make it a "privileged scaffold" capable of targeting a wide array of protein families, most notably protein kinases.[1] Kinase inhibitors featuring this core have shown significant promise, with ponatinib, a multi-targeted tyrosine kinase inhibitor, being a prime example of its clinical success.[1] These compounds have been developed to target a diverse set of kinases, including PIM, Bruton's tyrosine kinase (BTK), Tyk2, PI3K/mTOR, and Glycogen Synthase Kinase-3β (GSK-3β), for diseases ranging from cancer to autoimmune disorders.[2][3][4][5][6]
However, the very success of kinase-targeted therapies is predicated on their specificity. The human kinome consists of over 500 members, many of which share high structural homology within the ATP-binding pocket. This conservation presents a formidable challenge: ensuring that a potent inhibitor for a target kinase does not inadvertently engage with dozens of other kinases, leading to off-target toxicities or diminished efficacy.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of imidazo[1,2-b]pyridazine-based inhibitors. We will explore the causality behind experimental choices, present detailed protocols for key assays, and compare the performance of several inhibitors from this chemical class, offering field-proven insights for researchers, scientists, and drug development professionals.
Pillar 1: Methodologies for Unmasking Off-Target Interactions
A robust cross-reactivity assessment is not a single experiment but a multi-faceted strategy. It begins with broad, biochemical screening and progressively moves to more physiologically relevant cellular models to confirm target engagement and functional consequences.
A. Large-Scale Kinome Profiling: The 30,000-Foot View
The logical first step in any selectivity study is to cast a wide net. Large-scale biochemical screens are the industry standard for rapidly assessing an inhibitor's profile against a large fraction of the human kinome.
KINOMEscan®: A Competition Binding Assay Approach One of the most widely adopted platforms is KINOMEscan®, a site-directed competition affinity binding assay.[7][8] This technology bypasses the need for enzymatic activity, instead measuring the ability of a test compound to displace a tagged, active-site-directed ligand from a panel of over 480 human kinases.[8][9] The amount of kinase captured on a solid support is quantified, and a reduction in this amount indicates that the test compound has bound to the kinase.[9] This method allows for the rapid determination of dissociation constants (Kd) and provides a comprehensive, quantitative overview of a compound's selectivity.[7]
Below is a generalized workflow for a KINOMEscan®-type experiment.
Caption: Workflow for a competition binding assay like KINOMEscan®.
B. Cellular Target Engagement: Confirming Interaction in a Live Cell Context
While biochemical assays are powerful, they use purified, and often truncated, protein constructs. They cannot account for factors inside a living cell, such as ATP concentration, scaffolding proteins, or cellular compartmentalization. The Cellular Thermal Shift Assay (CETSA®) was developed to bridge this gap.[10]
CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[11][12] When a drug binds to its target protein, it generally increases the protein's thermodynamic stability, causing it to "melt" or denature at a higher temperature.[13][14] By treating intact cells with a compound, applying a heat shock across a range of temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining, one can directly observe target engagement.[10][13] A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of binding in a physiologically relevant environment.[12]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Pillar 2: Comparative Analysis of Imidazo[1,2-b]pyridazine Inhibitors
The versatility of the imidazo[1,2-b]pyridazine scaffold is evident from the diverse range of kinases it has been adapted to inhibit. However, this adaptability also means that selectivity profiles can vary dramatically based on the specific substitutions on the core structure. The table below summarizes the cross-reactivity data for several published inhibitors.
| Inhibitor/Series | Primary Target(s) | Potency (IC₅₀/Kᵈ) | Key Off-Targets / Selectivity Profile | Reference |
| K00135 | PIM1 | IC₅₀ = 25 nM | Less potent against PIM2; does not interfere with molecules critical for IL-3-mediated cell growth.[2] | [2] |
| Compound 22 (TM471-1) | BTK (covalent) | IC₅₀ = 1.3 nM | Exhibited excellent selectivity across a panel of 310 kinases.[5][15] | [5][15] |
| Compound 6 (Tyk2 JH2 Ligand) | Tyk2 (JH2 domain) | IC₅₀ < 3 nM | >10,000-fold selectivity over a panel of 230 kinases, including other JAK family members. HIPK4 was the only kinase with <1000-fold selectivity (480-fold).[4] | [4] |
| GSK-3β Inhibitor 47 | GSK-3β | IC₅₀ = 1 nM | Brain-penetrant inhibitor; specific selectivity data against a broad panel not detailed but shown to lower phosphorylated tau in vivo.[3][16] | [3][16] |
| PI3K/mTOR Inhibitor 11 | PI3Kα, mTOR | 94.9% inhib. @ 1nM (PI3Kα) 42.99% inhib. @ 1nM (mTOR) | Developed as a dual inhibitor; selectivity against the broader kinome is a key consideration for this class.[6][17] | [6][17] |
| Mps1 Inhibitor 27f | Mps1 | Cellular IC₅₀ = 0.70 nM | Found to be a selective Mps1 inhibitor over a panel of 192 other kinases.[18] | [18] |
| IKKβ Inhibitor Series | IKKβ | Sub-μM | Optimization of the 3- and 6-positions of the scaffold led to compounds with high kinase selectivity.[19] | [19] |
Key Insights from Comparative Data:
-
High Selectivity is Achievable: Compounds like the BTK inhibitor TM471-1 and the Tyk2 JH2 ligand Compound 6 demonstrate that with careful design, the imidazo[1,2-b]pyridazine scaffold can yield highly selective inhibitors.[4][5][15] The Tyk2 inhibitor is particularly noteworthy for targeting the less conserved pseudokinase (JH2) domain, a strategy that inherently favors selectivity over inhibitors targeting the highly homologous catalytic (JH1) domain.[4]
-
Structure-Activity Relationship (SAR) is Crucial: The development of IKKβ and Mps1 inhibitors highlights the importance of optimizing substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine core to enhance potency and selectivity.[18][19]
-
Unusual Binding Modes Can Drive Selectivity: In the case of PIM1 inhibitors, the imidazo[1,2-b]pyridazine core was found to interact with the N-terminal lobe αC helix rather than the canonical hinge region.[2] This non-ATP mimetic binding mode is a key factor in its enhanced selectivity compared to conventional Type I inhibitors.[2]
Pillar 3: A Deeper Dive - Experimental Protocol and Pathway Context
To provide a practical framework, we present a detailed protocol for CETSA, a self-validating system for confirming target engagement.
Detailed Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)
This protocol is adapted to determine the concentration at which a compound engages its target in intact cells. It is a powerful method for validating hits from primary screens.
Objective: To determine the EC₅₀ of target engagement for an imidazo[1,2-b]pyridazine inhibitor in a cellular context.
Methodology Rationale: Instead of a temperature gradient, this assay uses a fixed temperature (determined from a preliminary melt-curve experiment) where the target protein is partially denatured. The stabilizing effect of the inhibitor at increasing concentrations is then measured.[12]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture your cell line of interest (e.g., a human leukemia cell line for a PIM1 inhibitor) under standard conditions.
-
Harvest cells in exponential growth phase and adjust the density to 1-2 x 10⁶ cells/mL. Plate equal volumes into PCR tubes or a 96-well PCR plate.
-
Causality Check: Using healthy, exponentially growing cells ensures consistent protein expression and cellular physiology, minimizing variability.
-
-
Compound Treatment:
-
Prepare a serial dilution of your imidazo[1,2-b]pyridazine inhibitor in culture medium (e.g., 11 points from 100 µM to 1 pM). Include a DMSO-only vehicle control.
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Causality Check: The incubation period allows for compound entry into the cells and binding to the target protein to reach equilibrium.
-
-
Thermal Challenge:
-
Place the PCR plate in a thermal cycler pre-heated to the determined optimal temperature (T_agg, where ~50% of the protein aggregates without the ligand). This temperature must be determined empirically in a preliminary experiment.
-
Heat the samples for a short duration (e.g., 3 minutes), followed by rapid cooling to 4°C.[13]
-
Causality Check: The 3-minute heating step is a critical stressor. It's long enough to induce denaturation of unbound protein but short enough to be sensitive to the stabilizing effects of a bound ligand.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease/phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Causality Check: This centrifugation step is the core of the separation. It ensures that only the soluble, stabilized protein remains in the supernatant for analysis.
-
-
Protein Quantification:
-
Carefully collect the supernatant from each sample.
-
Quantify the amount of the specific target protein in the soluble fraction using an appropriate method (e.g., Western Blot, ELISA, or mass spectrometry).
-
Causality Check: The choice of detection method must be specific and sensitive for the target of interest to ensure the measured signal is not from other proteins.
-
-
Data Analysis:
-
Quantify the signal for each concentration and normalize it to the vehicle control.
-
Plot the normalized soluble protein fraction against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which represents the concentration required for 50% target stabilization.
-
Visualizing Cross-Reactivity in a Signaling Context
Understanding the potential impact of off-target binding requires placing it in the context of cellular signaling pathways. An inhibitor designed for PI3K might also hit mTOR or other related kinases, altering the pathway's output in unexpected ways.
The diagram below illustrates the PI3K/AKT/mTOR pathway, a central regulator of cell growth and proliferation, and a known target for imidazo[1,2-b]pyridazine inhibitors.[6][17]
Caption: PI3K/AKT/mTOR pathway showing dual inhibition and potential off-target effects.
Conclusion
The imidazo[1,2-b]pyridazine scaffold remains a highly attractive starting point for the development of potent kinase inhibitors. This guide has demonstrated that achieving the required selectivity is a complex but manageable challenge. A systematic approach, beginning with broad kinome scanning to identify potential liabilities, followed by orthogonal, cell-based methods like CETSA to confirm physiologically relevant target engagement, is paramount. By integrating SAR insights and understanding the broader signaling context, researchers can rationally design the next generation of imidazo[1,2-b]pyridazine-based inhibitors that are not only potent but also possess the exquisite selectivity required for safe and effective therapeutics.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. m.youtube.com [m.youtube.com]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
This document provides essential procedural guidance for the safe handling and disposal of Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 572910-59-9). As a chlorinated, nitrogen-containing heterocyclic compound, this substance is a valuable building block in pharmaceutical and chemical research.[1][2] However, its chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory principles.
Hazard Assessment and Characterization
While comprehensive toxicological data for this compound is not fully available, a critical assessment based on its chemical class and data from structurally similar compounds is essential for safe handling.[3] The presence of a chlorinated heterocyclic core suggests that it should be treated as a hazardous substance until proven otherwise.
The primary hazards are inferred from related molecules:
-
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (the parent acid): Classified as a skin and eye irritant (Category 2) and may cause respiratory irritation.[4]
-
Methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (a structural isomer): Indicated as acutely toxic if swallowed, in contact with skin, or if inhaled (Category 3).[5]
Based on this, we must assume the target compound presents similar risks. Furthermore, combustion of chlorinated organic compounds can generate highly toxic byproducts, including hydrogen chloride gas, nitrogen oxides (NOx), and carbon monoxide.[4]
| Potential Hazard | Classification (Inferred) | Rationale and Handling Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially Category 3 (Toxic) | Based on data from a close structural isomer.[5] Avoid ingestion, skin contact, and inhalation of dust. All handling should occur in a controlled environment. |
| Skin Corrosion/Irritation | Potentially Category 2 (Irritant) | The parent carboxylic acid is a known skin irritant.[4] Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Potentially Category 2 (Irritant) | The parent acid causes serious eye irritation.[4] Always wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | Potential Irritant | The parent compound may cause respiratory irritation.[4][6] Handle in a chemical fume hood to avoid inhaling dust or aerosols. |
| Environmental Hazard | Presumed Harmful to Aquatic Life | Chlorinated organic compounds can be persistent and harmful to aquatic ecosystems. Do not allow to enter drains or waterways. |
| Hazardous Combustion Products | Toxic Gases (HCl, NOx, CO, CO2) | Thermal decomposition will produce hazardous gases.[4] Disposal must be managed by methods that account for these byproducts, such as high-temperature incineration. |
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety is non-negotiable. The following controls are mandatory when handling this compound.
Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated, with safety showers and eyewash stations readily accessible.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required.
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves must be worn. Inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH/MSHA-approved respirator should be used in accordance with institutional EHS policies.[4]
Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of a safe and compliant chemical waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Chlorinated waste must always be kept separate from non-chlorinated waste.[8]
References
- 1. 572910-59-9 | MFCD11044753 | this compound [aaronchem.com]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. staging.keyorganics.net [staging.keyorganics.net]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. synquestlabs.com [synquestlabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. biomedico.uff.br [biomedico.uff.br]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
